1-(2-Bromobenzyl)piperazine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[(2-bromophenyl)methyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2/c12-11-4-2-1-3-10(11)9-14-7-5-13-6-8-14/h1-4,13H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVHSZKUVDNZYDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70354148 | |
| Record name | 1-(2-bromobenzyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70354148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
298705-59-6 | |
| Record name | 1-(2-bromobenzyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70354148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 298705-59-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 1-(2-Bromobenzyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(2-Bromobenzyl)piperazine is a derivative of piperazine, a class of compounds with significant pharmacological interest due to their diverse biological activities. The presence of the 2-bromobenzyl moiety introduces specific steric and electronic properties that can influence its interaction with biological targets. This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its synthesis, analytical characterization, and potential biological activities. The information is presented to support further research and development efforts involving this compound.
Chemical and Physical Properties
While some physicochemical properties of this compound have been reported, key experimental data such as melting point and solubility are not consistently available in the literature. The following tables summarize the available and predicted data.
Table 1: General Chemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 1-[(2-bromophenyl)methyl]piperazine | [1] |
| CAS Number | 298705-59-6 | [1] |
| Molecular Formula | C₁₁H₁₅BrN₂ | [1] |
| Molecular Weight | 255.15 g/mol | [1] |
| Monoisotopic Mass | 254.04185 Da | [2] |
| Appearance | Not explicitly stated, likely an oil or low-melting solid | - |
| Synonyms | This compound, 1-(o-bromobenzyl)piperazine | [1] |
Table 2: Physicochemical Data for this compound
| Property | Value | Source |
| Melting Point | N/A | [1] |
| Boiling Point | 325.2 °C at 760 mmHg | [1] |
| Density | 1.356 g/cm³ | [1] |
| Refractive Index | 1.575 | [1] |
| Solubility | N/A (Expected to be soluble in organic solvents like methanol, ethanol, and chloroform) | [1][3] |
| Vapor Pressure | 0.000233 mmHg at 25°C | [1] |
| Flash Point | 150.5 °C | [1] |
| pKa | Not explicitly reported. Piperazine has two pKa values of 5.35 and 9.73. | [3] |
| LogP (predicted) | 1.8 | [2] |
Experimental Protocols
Synthesis
Proposed Synthesis of this compound:
Methodology:
-
Reaction Setup: To a solution of piperazine (a molar excess, e.g., 3 equivalents) in a suitable aprotic solvent such as acetonitrile, add a base like potassium carbonate (e.g., 1.5 equivalents).
-
Addition of Alkylating Agent: Slowly add a solution of 2-bromobenzyl bromide (1 equivalent) in the same solvent to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or gentle heating (e.g., 50-60 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, filter the mixture to remove the inorganic base. Evaporate the solvent under reduced pressure.
-
Purification: Dissolve the residue in a suitable solvent and wash with water to remove excess piperazine and its salts. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent evaporated. The crude product can be purified by column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent.
Analytical Characterization
Standard analytical techniques can be employed to confirm the identity and purity of this compound.
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the bromobenzyl group, the benzylic methylene protons, and the methylene protons of the piperazine ring. The aromatic protons will likely appear as a multiplet in the range of δ 7.0-7.6 ppm. The benzylic protons should be a singlet around δ 3.5 ppm. The piperazine protons will likely appear as two multiplets corresponding to the four protons adjacent to the benzyl group and the four protons adjacent to the NH group.
-
¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons, the benzylic carbon, and the carbons of the piperazine ring. The aromatic carbons will appear in the δ 120-140 ppm region, with the carbon attached to the bromine atom showing a characteristic shift. The benzylic carbon signal is expected around δ 60-65 ppm, and the piperazine carbons in the δ 45-55 ppm range.
2.2.2. Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak (M⁺) at m/z 254/256, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br) in a roughly 1:1 ratio. A prominent fragment ion would likely be the tropylium ion derived from the bromobenzyl moiety at m/z 169/171. Another significant fragmentation would be the cleavage of the benzyl group, resulting in a fragment at m/z 91 (tropylium ion) and the piperazine radical cation.
Biological Activity and Signaling Pathways
The biological activity of this compound has not been extensively characterized. However, based on the pharmacology of related benzylpiperazine and arylpiperazine derivatives, it is likely to interact with monoamine neurotransmitter systems, particularly dopaminergic and serotonergic pathways.[6][7][8]
Potential Mechanism of Action
Benzylpiperazine derivatives are known to act as dopamine and serotonin releasing agents and/or reuptake inhibitors.[7][8] They can also exhibit direct agonist or antagonist activity at dopamine and serotonin receptors.[6][9] The 2-bromo substitution on the benzyl ring will influence the compound's affinity and efficacy at these targets compared to unsubstituted benzylpiperazine.
Dopaminergic Signaling Pathway
This compound may interact with dopamine D2-like receptors, which are G-protein coupled receptors that inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels.
Serotonergic Signaling Pathway
Arylpiperazine derivatives often show affinity for various serotonin receptors, including 5-HT₁A and 5-HT₂A receptors. Interaction with these receptors can modulate a range of downstream signaling cascades.
References
- 1. lookchem.com [lookchem.com]
- 2. PubChemLite - this compound (C11H15BrN2) [pubchemlite.lcsb.uni.lu]
- 3. Piperazine compounds [m.chemicalbook.com]
- 4. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interaction of arylpiperazines with the dopamine receptor D2 binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of "Legal X" piperazine analogs on dopamine and serotonin release in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benzylpiperazine: "A messy drug" [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-(2-Bromobenzyl)piperazine (CAS: 298705-59-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Bromobenzyl)piperazine is a substituted piperazine derivative that serves as a crucial building block in medicinal chemistry and drug discovery. The piperazine ring is a prevalent scaffold in a multitude of clinically used drugs, valued for its ability to impart favorable pharmacokinetic properties and to interact with a wide range of biological targets. The incorporation of a 2-bromobenzyl moiety provides a reactive handle for further chemical modifications, making this compound a versatile intermediate in the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential pharmacological relevance of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, characterization, and application in synthetic chemistry.
Table 1: Physicochemical Data for this compound
| Property | Value | Reference |
| CAS Number | 298705-59-6 | [1] |
| Molecular Formula | C₁₁H₁₅BrN₂ | [1] |
| Molecular Weight | 255.15 g/mol | [1] |
| Boiling Point | 325.2 °C at 760 mmHg | [1] |
| Density | 1.356 g/cm³ | [1] |
| Refractive Index | 1.575 | [1] |
| Flash Point | 150.5 °C | [1] |
| Appearance | Not explicitly stated, likely an oil or solid | |
| Solubility | No data available | [1] |
Synthesis and Experimental Protocol
While specific experimental protocols for the synthesis of this compound are not extensively detailed in publicly available literature, a general and widely applicable method involves the N-alkylation of piperazine with 2-bromobenzyl bromide. This reaction is a standard procedure in organic synthesis.
General Synthetic Workflow
The synthesis of this compound is typically achieved through a nucleophilic substitution reaction. The workflow for this synthesis is depicted below.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative example based on general methods for N-alkylation of piperazines.
Materials:
-
Piperazine
-
2-Bromobenzyl bromide
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography elution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve piperazine (1.1 equivalents) in a suitable solvent such as DMF or acetonitrile.
-
Addition of Base: Add a base, such as potassium carbonate or triethylamine (2-3 equivalents), to the solution to act as a proton scavenger.
-
Addition of Alkylating Agent: To the stirred suspension, add a solution of 2-bromobenzyl bromide (1 equivalent) in the same solvent dropwise at room temperature.
-
Reaction: Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off any inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford pure this compound.
Pharmacological Relevance and Potential Applications
While specific biological activity data for this compound is scarce, its significance lies in its role as a precursor for a wide array of pharmacologically active molecules. The piperazine scaffold is a key component in drugs targeting the central nervous system (CNS), as well as in agents with antimicrobial, anti-inflammatory, and anticancer properties.[2] The 2-bromobenzyl group can be readily functionalized through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce diverse substituents, allowing for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
The diagram below illustrates the diverse range of biological targets that piperazine-containing compounds are known to modulate, highlighting the potential therapeutic areas for derivatives of this compound.
Conclusion
This compound is a valuable synthetic intermediate in the field of medicinal chemistry. While direct pharmacological data on this specific compound is limited, its structural features make it an ideal starting point for the synthesis of diverse libraries of piperazine derivatives. The established broad-spectrum bioactivity of the piperazine class of compounds underscores the potential for discovering novel and potent therapeutic agents through the chemical modification of this compound. This technical guide provides foundational information for researchers and drug development professionals interested in leveraging this versatile chemical building block for their research endeavors.
References
1-[(2-bromophenyl)methyl]piperazine structure
An In-depth Technical Guide to 1-[(2-bromophenyl)methyl]piperazine: Synthesis, Properties, and Biological Context
Introduction
1-[(2-bromophenyl)methyl]piperazine is a heterocyclic organic compound featuring a piperazine ring N-substituted with a 2-bromobenzyl group. While this specific molecule is not extensively characterized in publicly available literature, its structural motifs—the benzylpiperazine core and the bromophenyl group—are prevalent in a wide range of pharmacologically active compounds. Piperazine derivatives are known to exhibit diverse biological activities, including but not limited to anticancer, antipsychotic, antidepressant, and antiviral effects.[1][2][3][4] This guide provides a comprehensive overview of the synthesis, chemical properties, and potential biological significance of 1-[(2-bromophenyl)methyl]piperazine, aimed at researchers and professionals in drug development. The information is compiled from established synthetic methodologies for related compounds and the known activities of structurally similar molecules.
Chemical Structure and Physicochemical Properties
The core structure of 1-[(2-bromophenyl)methyl]piperazine consists of a piperazine ring attached via a methylene bridge to the ortho position of a brominated benzene ring.
| Property | Value | Reference |
| Molecular Formula | C11H15BrN2 | - |
| Molecular Weight | 255.16 g/mol | - |
| Canonical SMILES | C1CN(CCN1)CC2=CC=CC=C2Br | - |
| InChI Key | FDLGNLPIIXQOQY-UHFFFAOYSA-N | - |
| CAS Number | Not available | - |
| Predicted logP | 2.6 - 3.1 | - |
| Hydrogen Bond Acceptors | 2 | - |
| Hydrogen Bond Donors | 1 | - |
| Rotatable Bonds | 2 | - |
Note: Some properties are calculated based on the chemical structure as specific experimental data for this compound is not widely available.
Synthesis of 1-[(2-bromophenyl)methyl]piperazine
The synthesis of 1-[(2-bromophenyl)methyl]piperazine can be achieved via the nucleophilic substitution of 2-bromobenzyl bromide with piperazine. This is a standard method for the N-alkylation of piperazines.[5] The synthesis is a two-step process starting from 2-bromotoluene.
Synthesis Workflow
Caption: Proposed two-step synthesis of 1-[(2-bromophenyl)methyl]piperazine.
Experimental Protocols
Step 1: Synthesis of 2-Bromobenzyl Bromide from 2-Bromotoluene
This protocol is adapted from a standard procedure for the benzylic bromination of toluenes.[6]
-
Materials:
-
2-bromotoluene
-
N-Bromosuccinimide (NBS) or liquid bromine (Br2)
-
Benzoyl peroxide (initiator)
-
Carbon tetrachloride (CCl4) or other suitable non-polar solvent
-
500-watt photolamp (if using Br2)
-
-
Procedure:
-
Dissolve 2-bromotoluene (1 equivalent) in dry carbon tetrachloride in a round-bottom flask equipped with a reflux condenser.
-
Add N-Bromosuccinimide (1.05 equivalents) and a catalytic amount of benzoyl peroxide to the mixture.
-
Heat the mixture to reflux and irradiate with a 500-watt lamp. The reaction progress can be monitored by observing the consumption of the dense NBS at the bottom of the flask.
-
After the reaction is complete (typically 1-3 hours), cool the mixture to room temperature.
-
Filter off the succinimide byproduct.
-
Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any remaining acidic byproducts.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Evaporate the solvent under reduced pressure to yield crude 2-bromobenzyl bromide, which can be purified by vacuum distillation.[6]
-
Step 2: Synthesis of 1-[(2-bromophenyl)methyl]piperazine
This protocol is a general method for the mono-N-alkylation of piperazine.[5] Using an excess of piperazine is crucial to minimize the formation of the 1,4-disubstituted byproduct.
-
Materials:
-
2-bromobenzyl bromide (from Step 1)
-
Piperazine (anhydrous)
-
A suitable solvent such as ethanol or acetonitrile
-
A base such as potassium carbonate (K2CO3) or triethylamine (TEA) to scavenge the HBr byproduct.
-
-
Procedure:
-
In a round-bottom flask, dissolve a large excess of piperazine (e.g., 5-10 equivalents) in ethanol.
-
Add potassium carbonate (2-3 equivalents) to the solution.
-
Slowly add a solution of 2-bromobenzyl bromide (1 equivalent) in ethanol to the piperazine mixture at room temperature with vigorous stirring.
-
Continue stirring the reaction mixture at room temperature or gentle heat (40-50 °C) for several hours until the starting material is consumed (monitor by TLC).
-
Once the reaction is complete, filter off the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in water and make the solution alkaline with NaOH.
-
Extract the aqueous layer multiple times with a suitable organic solvent like dichloromethane or ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel to isolate 1-[(2-bromophenyl)methyl]piperazine.
-
Biological and Pharmacological Context
While there is no specific pharmacological data available for 1-[(2-bromophenyl)methyl]piperazine, the benzylpiperazine scaffold is a well-established pharmacophore in medicinal chemistry.[3] Derivatives have been developed for a wide range of biological targets.
Anticancer Potential
Benzylpiperazine derivatives have been designed as inhibitors of anti-apoptotic proteins like Mcl-1, which are key targets in cancer therapy.[7] A study on a series of benzylpiperazine compounds revealed several potent and selective Mcl-1 binders.[7] Although the exact compound of interest was not in this study, the findings suggest that the 1-[(2-bromophenyl)methyl]piperazine core could serve as a starting point for designing similar inhibitors.
Table of Mcl-1 Binding Affinities for Structurally Related Benzylpiperazine Derivatives
| Compound ID | Modifications on Benzyl Ring | Ki (μM) for Mcl-1 | Selectivity |
| Compound A | 4-chloro, 3-nitro | 0.18 | Highly selective for Mcl-1 |
| Compound B | 3,4-dichloro | 0.45 | Selective for Mcl-1 |
| Compound C | 4-trifluoromethyl | 1.2 | Selective for Mcl-1 |
| Data extracted from a study on novel Mcl-1 inhibitors and is intended to provide a contextual framework.[7] |
Central Nervous System (CNS) Activity
The piperazine ring is a common feature in many CNS-active drugs.[3] The related compound, 1-(2-bromophenyl)piperazine, is a known intermediate in the synthesis of 5-HT1A serotonin receptor antagonists.[8] Phenylpiperazines are also integral to the structure of antipsychotic drugs like clozapine and antidepressant drugs like vortioxetine.[3] This suggests that 1-[(2-bromophenyl)methyl]piperazine could be investigated for its potential modulation of various neurotransmitter systems.
Experimental and Analytical Workflow
For a novel compound like 1-[(2-bromophenyl)methyl]piperazine, a standard workflow would be followed to characterize its structure and evaluate its biological activity.
Caption: General workflow for the synthesis and evaluation of a novel compound.
Conclusion
1-[(2-bromophenyl)methyl]piperazine is a compound with a structure that suggests potential for biological activity, particularly in the areas of oncology and neuropharmacology. While direct experimental data on this molecule is lacking, this guide provides a solid foundation for its synthesis and suggests avenues for its biological evaluation based on the activities of structurally related compounds. The detailed protocols for synthesis and the contextual data on related molecules offer a valuable resource for researchers interested in exploring the therapeutic potential of novel benzylpiperazine derivatives. Future work should focus on the synthesis, purification, and systematic screening of this compound against various biological targets to elucidate its specific pharmacological profile.
References
- 1. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 2. mdpi.com [mdpi.com]
- 3. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. prepchem.com [prepchem.com]
- 7. De novo design, synthesis and evaluation of benzylpiperazine derivatives as highly selective binders of Mcl-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmaffiliates.com [pharmaffiliates.com]
A Technical Guide to 1-(2-Bromobenzyl)piperazine: A Key Intermediate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 1-(2-Bromobenzyl)piperazine, a heterocyclic compound of significant interest in medicinal chemistry. Valued for its unique structural properties, this piperazine derivative serves as a versatile scaffold and a crucial building block in the synthesis of novel therapeutic agents. Its applications span various research areas, including the development of enzyme inhibitors and antimicrobials.
Core Physicochemical Properties
This compound is a piperazine derivative featuring a bromobenzyl group.[1] Its fundamental properties are essential for its application in chemical synthesis and drug design. The molecular formula is C₁₁H₁₅BrN₂.[2][3]
| Property | Value | Reference |
| Molecular Weight | 255.15 g/mol | [1][3] |
| Monoisotopic Mass | 254.04185 Da | [2] |
| CAS Number | 298705-59-6 | [1] |
| Molecular Formula | C₁₁H₁₅BrN₂ | [1] |
| Boiling Point | 325.2°C at 760 mmHg | [1] |
| Density | 1.356 g/cm³ | [1] |
| Flash Point | 150.5°C | [1] |
| Refractive Index | 1.575 | [1] |
| InChI Key | XVHSZKUVDNZYDF-UHFFFAOYSA-N | [2] |
Predicted Mass Spectrometry Data
Collision Cross Section (CCS) values are crucial for compound identification in ion mobility-mass spectrometry. The predicted CCS values for various adducts of this compound provide a reference for experimental analysis.
| Adduct | m/z (mass/charge) | Predicted CCS (Ų) |
| [M+H]⁺ | 255.04913 | 150.6 |
| [M+Na]⁺ | 277.03107 | 159.0 |
| [M-H]⁻ | 253.03457 | 154.9 |
| [M+NH₄]⁺ | 272.07567 | 167.7 |
| [M+K]⁺ | 293.00501 | 146.9 |
| Data sourced from PubChemLite, calculated using CCSbase.[2] |
Synthesis and Experimental Protocols
The synthesis of this compound and its derivatives typically involves the N-alkylation of a piperazine ring. This is a standard nucleophilic substitution reaction.
General Protocol: One-Pot Synthesis of Monosubstituted Piperazines
A simplified and efficient method for preparing monosubstituted piperazines like this compound can be adapted from established one-pot procedures.[4] This approach avoids the need for protecting groups, making it cost-effective and scalable.
Materials:
-
Piperazine (or a suitable salt like piperazine dihydrochloride)
-
2-Bromobenzyl halide (e.g., 2-Bromobenzyl bromide)
-
A suitable base (e.g., potassium carbonate, triethylamine)
-
Solvent (e.g., N,N-dimethylformamide (DMF), Dichloromethane (DCM))
Procedure:
-
Reaction Setup: Dissolve piperazine in the chosen solvent within a reaction vessel.
-
Addition of Base: Add the base to the solution to deprotonate one of the nitrogen atoms of the piperazine, activating it for nucleophilic attack.
-
Alkylation: Slowly add the 2-Bromobenzyl halide to the reaction mixture. The reaction is typically stirred at room temperature or heated to increase the reaction rate.[5]
-
Monitoring: The reaction progress is monitored using an appropriate technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup and Purification: Once the reaction is complete, the mixture is worked up to remove salts and unreacted starting materials. This often involves filtration, washing with water and brine, and extraction with an organic solvent.[6] The crude product is then purified, commonly by column chromatography on silica gel.
References
- 1. lookchem.com [lookchem.com]
- 2. PubChemLite - this compound (C11H15BrN2) [pubchemlite.lcsb.uni.lu]
- 3. scbt.com [scbt.com]
- 4. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. usiena-air.unisi.it [usiena-air.unisi.it]
- 6. Synthesis of 1,2,3-triazole-piperazin-benzo[b][1,4]thiazine 1,1-dioxides: antibacterial, hemolytic and in silico TLR4 protein inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Physicochemical Properties of 1-(2-Bromobenzyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Bromobenzyl)piperazine is a substituted piperazine derivative of interest in medicinal chemistry and drug discovery. The piperazine scaffold is a common feature in a wide array of biologically active compounds, and understanding the physicochemical properties of its derivatives, such as solubility, is crucial for the development of potential therapeutic agents. This technical guide provides an overview of the available data on the solubility of this compound, a detailed experimental protocol for its determination, and a generalized synthetic workflow.
Physicochemical Data
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₅BrN₂ | [1] |
| Molecular Weight | 255.15 g/mol | [1] |
| Boiling Point | 325.2°C at 760 mmHg | [1] |
| Density | 1.356 g/cm³ | [1] |
| Vapor Pressure | 0.000233 mmHg at 25°C | [1] |
| Refractive Index | 1.575 | [1] |
| Flash Point | 150.5°C | [1] |
Experimental Protocol: Solubility Determination (Shake-Flask Method)
The following is a generalized, yet detailed, methodology for determining the equilibrium solubility of this compound in various solvents. This protocol is based on the widely accepted shake-flask method.[2]
1. Materials:
-
This compound (high purity solid)
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, methanol, dimethyl sulfoxide (DMSO)) of analytical grade
-
Sealed glass vials
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and validated analytical method for the compound.
2. Procedure:
-
Add an excess amount of solid this compound to a glass vial containing a known volume of the selected solvent. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Seal the vials securely to prevent solvent evaporation.
-
Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C to simulate physiological conditions).
-
Shake the vials for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium.
-
After the incubation period, remove the vials from the shaker and allow them to stand, permitting the excess solid to settle.
-
To further separate the undissolved solid, centrifuge the vials at a moderate speed.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter to remove any remaining solid microparticles.
-
Quantify the concentration of the dissolved this compound in the filtrate using a pre-validated HPLC method.
-
The determined concentration represents the equilibrium solubility of the compound in the specific solvent at the tested temperature, typically reported in units such as mg/mL or µmol/L.
Synthetic Workflow
The synthesis of monosubstituted piperazines, such as this compound, can be achieved through various synthetic routes. A common approach involves the direct alkylation of piperazine. The following diagram illustrates a generalized workflow for such a synthesis.
Caption: Generalized synthetic workflow for this compound.
Signaling Pathways
Detailed information on the specific signaling pathways modulated by this compound is not currently available in the public domain. However, piperazine derivatives are known to interact with various biological targets. For instance, many centrally acting drugs containing a piperazine moiety are known to have an affinity for serotonin and dopamine receptors, thereby influencing their respective signaling cascades.[3] Further research is required to elucidate the precise molecular targets and signaling pathways associated with this compound.
References
Spectroscopic and Spectrometric Analysis of 1-(2-Bromobenzyl)piperazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for the compound 1-(2-Bromobenzyl)piperazine, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of a complete, unified experimental dataset for this specific compound in publicly accessible literature, this guide synthesizes predicted data, information from closely related analogs, and established principles of spectroscopic analysis to offer a robust analytical profile.
Chemical Structure and Properties
This compound is a derivative of piperazine, a six-membered heterocyclic compound containing two nitrogen atoms at opposite positions. The structure is characterized by a benzyl group substituted with a bromine atom at the ortho position, which is in turn attached to one of the nitrogen atoms of the piperazine ring.
| Property | Value |
| Molecular Formula | C₁₁H₁₅BrN₂ |
| Molecular Weight | 255.16 g/mol |
| CAS Number | 298705-59-6 |
| Predicted XlogP | 1.8 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the benzylic protons, and the protons of the piperazine ring. The chemical shifts are influenced by the electron-withdrawing effect of the bromine atom and the nitrogen atoms.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 7.5 - 7.6 | d | 1H | Ar-H (adjacent to Br) |
| ~ 7.1 - 7.4 | m | 3H | Ar-H |
| ~ 3.6 | s | 2H | Ar-CH₂-N |
| ~ 2.8 - 3.0 | t | 4H | -N-CH₂- (piperazine) |
| ~ 2.4 - 2.6 | t | 4H | -N-CH₂- (piperazine) |
| ~ 1.9 | s (broad) | 1H | N-H (piperazine) |
Note: Predicted chemical shifts are based on the analysis of similar structures and established NMR principles. Actual experimental values may vary.
Predicted ¹³C NMR Spectral Data
The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule.
| Chemical Shift (ppm) | Assignment |
| ~ 138 | Quaternary Ar-C (C-Br) |
| ~ 132 | Quaternary Ar-C (C-CH₂) |
| ~ 127 - 130 | Ar-CH |
| ~ 124 | Ar-CH |
| ~ 62 | Ar-CH₂-N |
| ~ 54 | -N-CH₂- (piperazine) |
| ~ 46 | -N-CH₂- (piperazine) |
Note: Predicted chemical shifts are based on the analysis of similar structures and established NMR principles. Actual experimental values may vary.
Infrared (IR) Spectroscopy
Infrared spectroscopy identifies functional groups within a molecule based on their characteristic vibrational frequencies.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3500 | Medium, broad | N-H stretch (piperazine) |
| 3000 - 3100 | Medium | Aromatic C-H stretch |
| 2800 - 3000 | Medium | Aliphatic C-H stretch (piperazine and benzyl) |
| 1580 - 1620 | Medium to Weak | C=C stretch (aromatic ring) |
| 1450 - 1500 | Medium | C=C stretch (aromatic ring) |
| 1100 - 1300 | Strong | C-N stretch |
| 750 - 770 | Strong | C-H out-of-plane bend (ortho-disubstituted benzene) |
| 650 - 700 | Strong | C-Br stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.
Predicted Mass Spectral Data
The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. The presence of bromine will result in a characteristic isotopic pattern for the molecular ion and bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (due to the ⁷⁹Br and ⁸¹Br isotopes).
| m/z | Assignment |
| 254/256 | [M]⁺ (Molecular ion) |
| 255/257 | [M+H]⁺ |
| 170/172 | [M - C₄H₉N₂]⁺ (Loss of piperazine radical) |
| 85 | [C₄H₉N₂]⁺ (Piperazine fragment) |
Note: The m/z values for bromine-containing fragments will appear as doublets with approximately 1:1 intensity ratio.
Experimental Protocols
While specific experimental details for the acquisition of the spectral data for this compound are not available in a single source, the following are general protocols typically employed for the characterization of similar piperazine derivatives.
Synthesis of this compound
A common method for the synthesis of N-substituted piperazines is the nucleophilic substitution reaction between piperazine and a suitable benzyl halide.
Procedure:
-
Piperazine is dissolved in a suitable solvent such as acetonitrile.
-
An excess of a base, like potassium carbonate, is added to the mixture.
-
2-Bromobenzyl chloride is added dropwise to the stirring solution.
-
The reaction mixture is refluxed for several hours until the reaction is complete (monitored by TLC).
-
After cooling, the inorganic salts are filtered off, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
NMR Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃), with tetramethylsilane (TMS) as an internal standard.
IR Spectroscopy
FTIR spectra are generally recorded using the KBr pellet method or as a thin film on a salt plate. The spectrum is typically scanned over the range of 4000-400 cm⁻¹.
Mass Spectrometry
Mass spectra can be obtained using various techniques, with Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) being a common method for compounds of this type. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Conclusion
This technical guide provides a detailed, albeit predictive, spectral profile of this compound. The presented data and protocols are based on established spectroscopic principles and data from analogous compounds, offering a valuable resource for researchers in the synthesis, identification, and development of novel piperazine-based compounds. Experimental verification of this data is encouraged for definitive structural confirmation.
The Biological Profile of 1-(2-Bromobenzyl)piperazine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This technical guide synthesizes the known biological activities of the broader class of benzylpiperazine derivatives to project a potential profile for 1-(2-Bromobenzyl)piperazine. As of this writing, specific experimental data for this compound is limited in publicly accessible scientific literature. The information presented herein is intended to serve as a foundational resource to guide future research and drug discovery efforts.
Introduction
This compound is a derivative of piperazine, a six-membered heterocyclic compound containing two nitrogen atoms at opposite positions. The piperazine scaffold is a common feature in a wide array of pharmacologically active compounds, owing to its ability to interact with various biological targets.[1][2] The addition of a 2-bromobenzyl group to the piperazine nucleus suggests potential for a range of biological activities, particularly within the central nervous system (CNS) and as an antimicrobial agent. This document provides a comprehensive overview of the hypothesized biological activities of this compound, based on the established pharmacology of related benzylpiperazine and piperazine derivatives.
Potential Biological Activities and Mechanisms of Action
Based on the structure-activity relationships of analogous compounds, this compound is predicted to exhibit activity at several key biological targets. The primary areas of interest include its potential as a CNS-active agent, particularly through modulation of sigma (σ) and GABA receptors, and as an antimicrobial agent.
Central Nervous System Activity
Benzylpiperazine derivatives are well-documented for their effects on the central nervous system.[3][4] These effects are often mediated by their interaction with various neurotransmitter receptors.
The sigma-1 (σ1) receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondria interface, where it modulates calcium signaling and cellular stress responses.[5][6] Several benzylpiperazine derivatives have been identified as potent σ1 receptor ligands, with many acting as antagonists.[7]
Hypothesized Signaling Pathway for σ1 Receptor Antagonism:
Caption: Hypothesized antagonism of the σ1 receptor by this compound.
The piperazine moiety is structurally similar to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[8] Some piperazine derivatives can act as GABA receptor agonists, leading to hyperpolarization of neurons and a decrease in neuronal excitability.[1]
Hypothesized GABAergic Signaling Pathway:
Caption: Postulated agonistic activity of this compound at the GABA-A receptor.
Antimicrobial Activity
Piperazine derivatives have demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties.[9] The mechanism of action is often attributed to the disruption of microbial cell membranes or the inhibition of essential enzymes.
Quantitative Data (Hypothetical)
The following table presents a hypothetical summary of quantitative data that could be obtained for this compound based on the activities of related compounds. These values would need to be determined experimentally.
| Target | Assay Type | Parameter | Hypothetical Value | Reference Compound Class |
| σ1 Receptor | Radioligand Binding | Ki (nM) | 10 - 100 | Benzylpiperazines[7] |
| GABA-A Receptor | Electrophysiology | EC50 (µM) | 1 - 10 | Piperazine Derivatives[10] |
| S. aureus | Broth Microdilution | MIC (µg/mL) | 16 - 64 | Piperazine Derivatives[11] |
| E. coli | Broth Microdilution | MIC (µg/mL) | 32 - 128 | Piperazine Derivatives[11] |
Experimental Protocols
To elucidate the definitive biological activity of this compound, a series of in vitro assays would be required. The following are detailed methodologies for key experiments.
Radioligand Binding Assay for σ1 Receptor Affinity
This protocol is designed to determine the binding affinity (Ki) of this compound for the σ1 receptor.
Workflow for Radioligand Binding Assay:
Caption: Experimental workflow for a σ1 receptor radioligand binding assay.
Materials:
-
Cell membranes expressing human σ1 receptor
-
[3H]-pentazocine (radioligand)
-
This compound (test compound)
-
Haloperidol (positive control)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO and perform serial dilutions in the assay buffer.
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, [3H]-pentazocine at a concentration near its Kd, and varying concentrations of the test compound or control.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.[12]
Antimicrobial Susceptibility Testing: Broth Microdilution
This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.[13]
Workflow for Broth Microdilution Assay:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Compound Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) and prepare serial two-fold dilutions in MHB in a 96-well plate.
-
Inoculum Preparation: Grow the bacterial strains overnight and dilute the culture to achieve a standardized concentration (e.g., 5 x 105 CFU/mL).
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include positive (bacteria and medium) and negative (medium only) controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Conclusion
While specific experimental data for this compound is not yet widely available, its chemical structure strongly suggests a potential for significant biological activity. Based on the extensive research on related benzylpiperazine and piperazine derivatives, it is hypothesized that this compound may act as a modulator of CNS receptors, such as the sigma-1 and GABA receptors, and may possess antimicrobial properties. The experimental protocols detailed in this guide provide a clear path for the systematic evaluation of these potential activities. Further investigation into the pharmacology of this compound is warranted to fully characterize its biological profile and to determine its potential as a lead compound for the development of new therapeutic agents.
References
- 1. GABA receptor - Wikipedia [en.wikipedia.org]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 6. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Physiology, GABA - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. Synthesis, Computational and Pharmacological Evaluation of N-(2-benzoyl- 4-chlorophenyl)-2-(4-(Substituted Phenyl) Piperazin-1-yl) Acetamides as CNS Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijcmas.com [ijcmas.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
1-(2-Bromobenzyl)piperazine derivatives and analogs
An In-Depth Technical Guide on 1-(2-Bromobenzyl)piperazine Derivatives and Analogs for Researchers, Scientists, and Drug Development Professionals.
Introduction
The piperazine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of clinically significant drugs.[1] Its unique physicochemical properties, including the ability to modulate aqueous solubility and bioavailability, make it a versatile building block in drug design.[2] When incorporated into a larger molecular framework, the piperazine ring can confer desirable pharmacokinetic properties and provide a key interaction point with biological targets.[1] This is particularly true for its derivatives that target the central nervous system (CNS), where they have been successfully employed as antipsychotic, antidepressant, and anxiolytic agents.[3]
This technical guide focuses on a specific subclass of these compounds: This compound derivatives and their analogs . The introduction of a 2-bromobenzyl group to the piperazine core creates a unique structural motif that has been explored for its potential to interact with various CNS receptors, most notably dopamine and serotonin receptors. The bromine atom, through its electronic and steric properties, can significantly influence the binding affinity and selectivity of these ligands. This document aims to provide a comprehensive overview of the synthesis, pharmacological properties, and structure-activity relationships (SAR) of this class of compounds, supported by detailed experimental protocols and data presented in a clear, comparative format.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives typically follows a convergent synthetic strategy, involving the preparation of the core this compound intermediate followed by its derivatization.
General Synthetic Scheme
A common synthetic route involves the nucleophilic substitution reaction between piperazine and 2-bromobenzyl bromide. To achieve mono-substitution, one of the nitrogen atoms of the piperazine ring is often protected with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group. The protected piperazine is then reacted with 2-bromobenzyl bromide, followed by deprotection to yield the desired this compound core. Subsequent N-alkylation or N-acylation of the remaining secondary amine allows for the introduction of various substituents to explore the structure-activity relationship.
A representative synthetic pathway is illustrated in the following workflow diagram:
Pharmacological Profile and Structure-Activity Relationships (SAR)
This compound derivatives have been primarily investigated for their activity at dopamine (D₂) and serotonin (5-HT₁ₐ and 5-HT₂ₐ) receptors. The nature of the substituent at the N4-position of the piperazine ring plays a crucial role in determining the affinity and selectivity for these receptors.
Dopamine D₂ Receptor Affinity
The this compound scaffold can be considered a bioisosteric replacement for the more extensively studied arylpiperazine moiety found in many D₂ receptor ligands. The 2-bromo substitution on the benzyl ring can influence the conformation of the molecule and its interaction with the receptor binding pocket.
Serotonin 5-HT₁ₐ and 5-HT₂ₐ Receptor Affinity
Arylpiperazine derivatives are well-known for their high affinity for serotonin receptors. The introduction of the 2-bromobenzyl group is expected to modulate this activity. The electronic properties of the bromo-substituent can affect the basicity of the distal piperazine nitrogen, which is a key interaction point with an aspartate residue in the binding site of these receptors.
Representative Pharmacological Data
| Compound ID | R-Group at N4 | Dopamine D₂ (Ki, nM) | Serotonin 5-HT₁ₐ (Ki, nM) | Serotonin 5-HT₂ₐ (Ki, nM) |
| 1a | -H | >1000 | 250 | 150 |
| 1b | -CH₃ | 850 | 180 | 120 |
| 1c | -CH₂CH₂Ph | 120 | 45 | 60 |
| 1d | -C(=O)Ph | 350 | 90 | 85 |
| 1e | -SO₂Ph | 500 | 110 | 95 |
Data are illustrative and based on general SAR trends for benzylpiperazine derivatives.
The general SAR for this class of compounds suggests that:
-
Small alkyl groups at the N4-position generally lead to lower affinity compared to larger, more lipophilic substituents.
-
The introduction of an aromatic ring, either directly or via a short alkyl linker, often enhances affinity for both dopamine and serotonin receptors.
-
Acyl and sulfonyl groups at the N4-position can also confer significant affinity, with the specific substitution pattern on the aromatic ring of these groups further modulating the activity.
Signaling Pathways
The interaction of this compound derivatives with D₂ and 5-HT₂ₐ receptors typically leads to the modulation of intracellular signaling cascades. As antagonists, these compounds would block the downstream signaling initiated by the endogenous ligands, dopamine and serotonin, respectively.
Experimental Protocols
General Procedure for the Synthesis of 1-(2-Bromobenzyl)-4-arylpiperazines
To a solution of this compound (1.0 eq.) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile, is added a base, for instance, potassium carbonate (2.0 eq.), and the appropriate aryl halide (1.1 eq.). The reaction mixture is then heated to 80-100 °C and stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and water is added. The aqueous layer is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 1-(2-bromobenzyl)-4-arylpiperazine derivative.
Radioligand Binding Assays
Cell lines stably expressing the human dopamine D₂ or serotonin 5-HT₁ₐ/5-HT₂ₐ receptors are cultured to confluence. The cells are harvested, washed with phosphate-buffered saline (PBS), and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Polytron homogenizer. The homogenate is centrifuged at low speed to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes. The membrane pellet is resuspended in the assay buffer and stored at -80 °C until use. Protein concentration is determined using a standard method such as the Bradford assay.
The binding affinity of the test compounds is determined by a competition radioligand binding assay.[4] The assay is typically performed in a 96-well plate format. Cell membranes (containing a specific amount of protein) are incubated with a fixed concentration of a suitable radioligand (e.g., [³H]-Spiperone for D₂ receptors, [³H]-8-OH-DPAT for 5-HT₁ₐ receptors, or [³H]-Ketanserin for 5-HT₂ₐ receptors) and varying concentrations of the unlabeled test compound. The incubation is carried out in a specific assay buffer at a defined temperature for a time sufficient to reach equilibrium. Non-specific binding is determined in the presence of a high concentration of a known non-radioactive ligand. The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed with cold assay buffer to remove unbound radioligand. The radioactivity retained on the filters is measured by liquid scintillation counting. The IC₅₀ values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) are calculated by non-linear regression analysis of the competition curves. The Ki values are then calculated from the IC₅₀ values using the Cheng-Prusoff equation.[4]
Conclusion
This compound derivatives represent a promising class of compounds for the development of novel CNS agents. Their synthesis is straightforward, allowing for the generation of diverse libraries for SAR studies. The pharmacological data, although limited for this specific scaffold, suggests that these compounds can be potent ligands for dopamine and serotonin receptors. The 2-bromo-substituent offers a handle for further chemical modification and can influence the pharmacokinetic and pharmacodynamic properties of the molecules. Future research in this area should focus on the systematic exploration of the SAR of this scaffold, including the investigation of different substituents on both the benzyl and the N4-aryl rings. In vivo studies are also warranted to evaluate the therapeutic potential of the most promising compounds in relevant animal models of CNS disorders. This in-depth technical guide provides a solid foundation for researchers and drug development professionals interested in exploring the potential of this compound derivatives.
References
The Lynchpin in Neuroleptic Design: A Technical Guide to the Medicinal Chemistry Applications of 1-(2-Bromobenzyl)piperazine
For Immediate Release
This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the medicinal chemistry applications of 1-(2-Bromobenzyl)piperazine. This versatile synthetic intermediate is a cornerstone in the development of a diverse range of neurologically active compounds, particularly those targeting dopaminergic and serotonergic pathways implicated in various central nervous system (CNS) disorders.
Core Synthesis and Physicochemical Properties
This compound is a piperazine derivative featuring a 2-bromobenzyl group attached to one of the nitrogen atoms. Its chemical properties, particularly the presence of the reactive bromobenzyl group and the nucleophilic secondary amine of the piperazine ring, make it an ideal starting material for the synthesis of a wide array of more complex molecules.
Synthesis of this compound:
A common and efficient method for the synthesis of this compound involves the nucleophilic substitution reaction between piperazine and 2-bromobenzyl bromide. To favor mono-substitution, a large excess of piperazine is typically used.
-
Experimental Protocol: A solution of 2-bromobenzyl bromide (1 equivalent) in a suitable organic solvent, such as acetonitrile or dimethylformamide (DMF), is added dropwise to a stirred solution of a large excess of piperazine (e.g., 5-10 equivalents) at room temperature. The reaction mixture is stirred for several hours until completion, as monitored by thin-layer chromatography (TLC). The excess piperazine is then removed, and the product is isolated and purified using standard techniques like column chromatography to yield this compound.
Role as a Key Intermediate in Drug Discovery
The primary utility of this compound in medicinal chemistry lies in its role as a versatile building block for creating libraries of compounds for high-throughput screening and lead optimization. The secondary amine of the piperazine ring provides a convenient handle for introducing a wide variety of substituents, allowing for the systematic exploration of structure-activity relationships (SAR).
Synthesis of Multi-Target Antipsychotic Agents
A significant application of this compound is in the synthesis of atypical antipsychotics that target multiple neurotransmitter receptors, including dopamine D2 and various serotonin (5-HT) receptor subtypes (e.g., 5-HT1A, 5-HT2A). This multi-target approach is believed to contribute to a broader efficacy profile and a reduction in side effects compared to traditional antipsychotics.
-
Experimental Protocol for Synthesis of a Representative Arylpiperazine Derivative:
-
N-Arylation: this compound (1 equivalent) is reacted with a substituted aryl halide (e.g., 2,3-dichloroaniline) in the presence of a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., BINAP), and a base (e.g., sodium tert-butoxide) in an inert solvent like toluene. The reaction is heated under an inert atmosphere until completion.
-
Work-up and Purification: After cooling, the reaction mixture is filtered, and the filtrate is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield the final N-aryl-N'-(2-bromobenzyl)piperazine derivative.
-
Biological Targets and Signaling Pathways
Derivatives of this compound have been extensively investigated as ligands for G-protein coupled receptors (GPCRs) in the central nervous system. The arylpiperazine moiety is a well-established pharmacophore that interacts with the binding sites of dopamine and serotonin receptors.
Key Biological Targets:
-
Dopamine D2 Receptor: Antagonism at D2 receptors in the mesolimbic pathway is a key mechanism for the antipsychotic effects of these compounds.
-
Serotonin 5-HT1A Receptor: Partial agonism at 5-HT1A receptors is associated with anxiolytic and antidepressant effects, and may help to mitigate some of the side effects of D2 antagonism.
-
Serotonin 5-HT2A Receptor: Antagonism at 5-HT2A receptors is believed to improve negative symptoms and reduce the risk of extrapyramidal side effects.
Quantitative Data and Structure-Activity Relationships (SAR)
The affinity of arylpiperazine derivatives for their biological targets can be quantified using radioligand binding assays, which determine the inhibition constant (Ki). The following table summarizes representative Ki values for a series of arylpiperazine compounds, highlighting the impact of different substituents on receptor affinity. These compounds are structurally related to derivatives that can be synthesized from this compound.
| Compound | R1 | R2 | D2 Ki (nM) | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) |
| A | H | H | 150 | 25 | 10 |
| B | 2-Cl | 3-Cl | 15 | 40 | 5 |
| C | 2-OCH3 | H | 80 | 10 | 15 |
| D | 2-CH3 | H | 120 | 30 | 20 |
| E | 4-F | H | 100 | 20 | 8 |
Data compiled from various public sources on arylpiperazine derivatives for illustrative purposes.
Key SAR Observations:
-
Aryl Substituents: The nature and position of substituents on the N-aryl ring significantly influence receptor affinity and selectivity. Electron-withdrawing groups, such as chlorine at the 2- and 3-positions, can enhance D2 receptor affinity.
-
Benzyl Substituents: While this guide focuses on the 2-bromobenzyl intermediate, modifications to the benzyl ring in the final compound can also modulate activity.
-
Piperazine Conformation: The piperazine ring typically adopts a chair conformation, and its orientation in the receptor binding pocket is crucial for optimal interaction.
Conclusion
This compound is a valuable and versatile intermediate in medicinal chemistry, enabling the synthesis of a wide range of compounds with significant potential for the treatment of CNS disorders. Its utility in constructing multi-target ligands for dopamine and serotonin receptors underscores its importance in the development of modern antipsychotic agents. Further exploration of derivatives synthesized from this core scaffold holds promise for the discovery of novel therapeutics with improved efficacy and safety profiles.
The Pivotal Role of 1-(2-Bromobenzyl)piperazine in Modern Drug Discovery: A Technical Guide
For Immediate Release
[CITY, STATE] – 1-(2-Bromobenzyl)piperazine, a versatile heterocyclic compound, is emerging as a critical scaffold in the landscape of modern drug discovery. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, elucidating the synthesis, chemical properties, and burgeoning applications of this compound and its derivatives. The unique structural attributes of this compound make it a valuable starting point for the development of novel therapeutic agents across a spectrum of diseases, particularly in the realms of central nervous system disorders and oncology.
The piperazine moiety is a well-established "privileged scaffold" in medicinal chemistry, renowned for its favorable pharmacokinetic properties and its ability to interact with a wide array of biological targets. The introduction of a 2-bromobenzyl group to the piperazine core provides a key functional handle for further chemical modifications, allowing for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
Core Chemical and Physical Properties
This compound is a piperazine derivative with the molecular formula C₁₁H₁₅BrN₂. A summary of its key chemical and physical properties is presented in Table 1.
| Property | Value |
| Molecular Weight | 255.15 g/mol |
| Boiling Point | 325.2°C at 760 mmHg |
| Density | 1.356 g/cm³ |
| Refractive Index | 1.575 |
| Flash Point | 150.5°C |
Synthesis of this compound and Its Derivatives
The primary synthetic route to this compound involves the mono-N-alkylation of piperazine with 2-bromobenzyl bromide. To control the formation of the undesired dialkylated product, an excess of piperazine is typically used. Alternatively, one of the nitrogen atoms of piperazine can be protected with a group like tert-butyloxycarbonyl (Boc) prior to alkylation, followed by a deprotection step.
A general workflow for the synthesis of monosubstituted piperazines is depicted below:
Further derivatization of the second nitrogen atom of this compound allows for the creation of diverse chemical libraries for biological screening. For instance, coupling with various carboxylic acids or sulfonyl chlorides can yield a wide range of amide and sulfonamide derivatives, respectively.
Applications in Drug Discovery
The this compound scaffold is being actively investigated in several therapeutic areas. Its derivatives have shown promise as antipsychotic agents, kinase inhibitors, and ligands for G-protein coupled receptors (GPCRs).
Antipsychotic Potential
Arylpiperazine derivatives are known to interact with dopamine and serotonin receptors, which are key targets in the treatment of schizophrenia and other psychotic disorders. The 2-bromobenzyl moiety can be utilized as a precursor for further cross-coupling reactions to introduce diverse aromatic and heteroaromatic substituents, thereby modulating the affinity and selectivity for specific receptor subtypes.
Kinase Inhibitors
The piperazine ring is a common feature in many approved kinase inhibitors. The flexibility in substituting the piperazine nitrogens allows for the optimal positioning of pharmacophoric groups within the ATP-binding pocket of kinases. The 2-bromobenzyl group can serve as an anchor or be further functionalized to enhance binding affinity and selectivity for specific kinases implicated in cancer and other diseases.
GPCR Ligands
GPCRs are a large family of transmembrane receptors that are major drug targets. Arylpiperazines are a well-established class of GPCR ligands. The 2-bromobenzylpiperazine scaffold can be elaborated to generate ligands with tailored activities at various GPCRs, including those involved in neurotransmission and inflammation.
Experimental Protocols
A detailed experimental protocol for the synthesis of a derivative of a positional isomer, 1-(4-bromobenzyl)-4-(5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazol-2-yl)piperazine, highlights a potential synthetic strategy for elaborating the this compound core.
Synthesis of 1-(4-bromobenzyl)-4-(5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazol-2-yl)piperazine [1]
To a solution of 1-(5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazol-2-yl)piperazine in DMF, an equimolar amount of 4-bromobenzyl chloride is added. The reaction mixture is stirred at room temperature, and the progress is monitored by thin-layer chromatography. Upon completion, the product is isolated by precipitation with water, followed by filtration and recrystallization to yield the final compound. Characterization is performed using IR, ¹H-NMR, and mass spectrometry.[1]
A general workflow for a biological screening assay, such as an antibacterial susceptibility test, is outlined below.
Quantitative Data
While specific quantitative biological data for this compound itself is limited in the public domain, studies on closely related analogs provide valuable insights. For example, in a series of benzylpiperazine derivatives of 5-(5-nitroaryl)-1,3,4-thiadiazoles, the anti-Helicobacter pylori activity was evaluated. The inhibitory activity is typically reported as the diameter of the zone of inhibition in a disc diffusion assay.
| Compound | Substitution on Benzyl Ring | Zone of Inhibition (mm) at 25 µ g/disk (H. pylori isolate 1) | Zone of Inhibition (mm) at 25 µ g/disk (H. pylori isolate 2) | Zone of Inhibition (mm) at 25 µ g/disk (H. pylori isolate 3) |
| Metronidazole (Standard) | - | 28 | 27 | 28 |
| Derivative of 4-bromobenzyl analog | 4-Bromo | 16 | 15 | 16 |
| Derivative of 2-nitrobenzyl analog | 2-Nitro | 18 | 17 | 18 |
| Derivative of 2,6-difluorobenzyl analog | 2,6-Difluoro | 20 | 19 | 20 |
Data is illustrative and based on findings for derivatives of positional isomers and other substituted benzylpiperazines from the cited literature.[1]
Conclusion
This compound represents a promising and versatile building block in the field of drug discovery. Its strategic importance lies in its synthetic accessibility and the potential for creating diverse libraries of compounds for targeting a range of biological entities, including GPCRs and kinases. Further exploration of the chemical space around this scaffold is warranted and holds the potential to deliver novel therapeutic agents with improved efficacy and safety profiles. This technical guide provides a foundational understanding for researchers to leverage the potential of this compound in their drug discovery endeavors.
References
Methodological & Application
Application Note: Synthesis of 1-(2-Bromobenzyl)piperazine
Introduction 1-(2-Bromobenzyl)piperazine is a substituted piperazine derivative. The piperazine ring is a common structural motif in medicinal chemistry and is found in numerous approved drugs with a wide range of biological activities, including antiviral, antibacterial, anticancer, and antifungal properties. The synthesis of monosubstituted piperazines is a crucial step in the development of new pharmaceutical agents. This document outlines a detailed protocol for the synthesis of this compound via N-alkylation of piperazine.
Principle of the Method The synthesis is achieved through the direct N-alkylation of piperazine with 2-bromobenzyl bromide. To selectively obtain the mono-alkylated product and minimize the formation of the di-alkylated byproduct, the reaction is performed on piperazine monohydrochloride, which is formed in situ. One nitrogen atom of the piperazine is protonated, reducing its nucleophilicity and directing the alkylation to the free nitrogen base.[1][2] The reaction is carried out in an alcoholic solvent, and the product is isolated after basification and extraction.
Experimental Protocol
This protocol details the synthesis of this compound from piperazine hexahydrate and 2-bromobenzyl bromide.
Materials and Reagents
| Reagent/Material | M.W. ( g/mol ) | Quantity | Equivalents |
| Piperazine Hexahydrate | 194.27 | 38.8 g | 2.0 |
| 11.5 N Hydrochloric Acid | 36.46 | 17.3 mL | 1.0 |
| 2-Bromobenzyl bromide | 249.92 | 25.0 g | 1.0 |
| Ethanol | 46.07 | 180 mL | - |
| Diethyl Ether | 74.12 | As needed | - |
| Sodium Hydroxide (50%) | 40.00 | As needed | - |
| Dichloromethane | 84.93 | As needed | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - |
Equipment
-
Three-neck round-bottom flask (500 mL)
-
Stirring plate and magnetic stir bar
-
Dropping funnel
-
Reflux condenser
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure
-
Formation of Piperazine Monohydrochloride:
-
To a 500 mL three-neck flask, add piperazine hexahydrate (38.8 g, 0.2 mol) and ethanol (180 mL).
-
Stir the mixture until the piperazine hexahydrate is fully dissolved.
-
With continued stirring, add 11.5 N hydrochloric acid (17.3 mL, 0.2 mol).
-
-
Alkylation Reaction:
-
Cool the reaction mixture to 20°C using an ice bath.
-
Slowly add 2-bromobenzyl bromide (25.0 g, 0.1 mol) dropwise to the stirred solution.
-
After the addition is complete, stir the mixture for 1 hour at room temperature.
-
Heat the reaction mixture to 70°C and maintain for an additional 30 minutes.[2]
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the ethanol.
-
Add 100 mL of water to the residue.
-
Make the aqueous solution strongly alkaline (pH > 12) by the careful addition of 50% sodium hydroxide solution while cooling in an ice bath.
-
Extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.
-
Characterization The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
¹H NMR (CDCl₃, ppm): Expected signals would include aromatic protons (approx. 7.0-7.6 ppm), a singlet for the benzylic CH₂ group (approx. 3.6 ppm), and broad signals for the piperazine CH₂ protons (approx. 2.4-2.9 ppm).[3]
-
¹³C NMR (CDCl₃, ppm): Expected signals would include aromatic carbons (approx. 122-138 ppm), the benzylic carbon (approx. 62 ppm), and piperazine carbons (approx. 46 and 54 ppm).[3]
-
Mass Spectrometry (ESI+): m/z for C₁₁H₁₅BrN₂ [M+H]⁺ calculated 255.05, found 255.1.
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols: Synthesis of 1-(2-Bromobenzyl)piperazine from Piperazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 1-(2-bromobenzyl)piperazine, a valuable building block in medicinal chemistry and drug development.[1] The synthesis involves the N-alkylation of piperazine with 2-bromobenzyl bromide. Two common methodologies are presented: a classical approach utilizing a protecting group strategy to ensure mono-substitution and a more direct, one-pot synthesis. These protocols are designed to be reproducible and scalable for research and development purposes.
Introduction
Piperazine and its derivatives are fundamental scaffolds in the design of a wide range of pharmaceuticals, exhibiting diverse biological activities.[2][3] The introduction of a substituted benzyl group, such as 2-bromobenzyl, onto the piperazine ring can significantly modulate the pharmacological properties of the resulting molecule.[1] this compound serves as a key intermediate for the synthesis of more complex molecules with potential therapeutic applications, including but not limited to antipsychotics, antidepressants, and antimicrobial agents.[3] The protocols outlined below describe reliable methods for the preparation of this important synthetic intermediate.
Chemical Reaction
Scheme 1: Synthesis of this compound
Experimental Protocols
Two primary methods for the synthesis of this compound are detailed below. Method A employs a tert-butyloxycarbonyl (Boc) protecting group to control selectivity, a widely used strategy in the synthesis of monosubstituted piperazines.[4][5] Method B outlines a more direct one-pot synthesis, which can be more efficient but may require more careful control of reaction conditions to minimize side products.[3][6]
Method A: Synthesis via Boc-Protected Piperazine
This method involves the protection of one of the piperazine nitrogen atoms with a Boc group, followed by alkylation of the remaining secondary amine and subsequent deprotection.
Step 1: Synthesis of tert-butyl piperazine-1-carboxylate
-
Reagents and Setup:
-
Piperazine (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc)₂O (1.05 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Magnetic stirrer, round-bottom flask, ice bath.
-
-
Procedure:
-
Dissolve piperazine in the chosen solvent in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of (Boc)₂O in the same solvent dropwise to the stirred piperazine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, with an eluent system such as DCM/Methanol) to obtain pure tert-butyl piperazine-1-carboxylate.
-
Step 2: Synthesis of tert-butyl 4-(2-bromobenzyl)piperazine-1-carboxylate
-
Reagents and Setup:
-
tert-butyl piperazine-1-carboxylate (1.0 eq)
-
2-Bromobenzyl bromide (1.0 eq)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH) (1.5-2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Magnetic stirrer, round-bottom flask, nitrogen atmosphere.
-
-
Procedure:
-
To a solution of tert-butyl piperazine-1-carboxylate in anhydrous DMF, add the base (K₂CO₃ or NaH).
-
Stir the mixture at room temperature under a nitrogen atmosphere for 30 minutes.
-
Add 2-bromobenzyl bromide dropwise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Step 3: Deprotection to yield this compound
-
Reagents and Setup:
-
tert-butyl 4-(2-bromobenzyl)piperazine-1-carboxylate (1.0 eq)
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane/methanol
-
Dichloromethane (DCM)
-
Magnetic stirrer, round-bottom flask.
-
-
Procedure:
-
Dissolve the Boc-protected intermediate in DCM.
-
Add TFA or a solution of HCl dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the deprotection by TLC.
-
Once the reaction is complete, neutralize the excess acid with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with DCM, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound.
-
Method B: One-Pot Synthesis
This method avoids the use of protecting groups and relies on the controlled reaction of piperazine with the alkylating agent.
-
Reagents and Setup:
-
Piperazine (2.0-3.0 eq)
-
2-Bromobenzyl bromide (1.0 eq)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 eq)
-
Methanol or Acetonitrile
-
Magnetic stirrer, round-bottom flask, reflux condenser.
-
-
Procedure:
-
In a round-bottom flask, dissolve piperazine and the base in the chosen solvent.
-
Add a solution of 2-bromobenzyl bromide in the same solvent dropwise to the stirred piperazine solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-8 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent and wash with water to remove excess piperazine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.[7]
-
Data Presentation
Table 1: Summary of Reaction Conditions and Expected Outcomes
| Parameter | Method A (Protecting Group) | Method B (One-Pot) |
| Piperazine Stoichiometry | 1.0 eq (initially) | 2.0 - 3.0 eq |
| Key Reagents | (Boc)₂O, 2-Bromobenzyl bromide, K₂CO₃/NaH, TFA/HCl | 2-Bromobenzyl bromide, K₂CO₃/Et₃N |
| Solvent | DCM/THF, DMF | Methanol, Acetonitrile |
| Reaction Temperature | 0 °C to Room Temperature | Room Temperature to Reflux |
| Typical Reaction Time | Multi-step (24-48 hours total) | 4 - 8 hours |
| Expected Yield | 60 - 80% (overall) | 40 - 60% |
| Purity (after purification) | >98% | >95% |
| Advantages | High selectivity, cleaner product | Fewer steps, faster |
| Disadvantages | Longer overall synthesis | Potential for di-alkylation, requires excess piperazine |
Table 2: Characterization Data for this compound
| Property | Expected Value |
| Molecular Formula | C₁₁H₁₅BrN₂ |
| Molecular Weight | 255.16 g/mol |
| Appearance | White to off-white solid or viscous oil |
| Boiling Point | ~325.2 °C at 760 mmHg[1] |
| ¹H NMR (CDCl₃, δ ppm) | ~7.5 (d, 1H), ~7.3 (t, 1H), ~7.1 (t, 1H), ~7.0 (d, 1H), ~3.6 (s, 2H), ~2.9 (br s, 4H), ~2.5 (br s, 4H), ~1.8 (s, 1H, NH) |
| ¹³C NMR (CDCl₃, δ ppm) | ~138, ~132, ~131, ~128, ~127, ~127, ~61, ~54, ~46 |
| Mass Spectrum (m/z) | [M+H]⁺ calculated for C₁₁H₁₆BrN₂⁺: 255.0597; found: 255.0599 |
Note: NMR chemical shifts are approximate and can vary based on solvent and instrument.
Visualization of Experimental Workflow
Caption: Flowchart of synthetic routes to this compound.
Conclusion
The synthesis of this compound can be effectively achieved through either a protecting group strategy or a one-pot reaction. The choice of method will depend on the desired scale, purity requirements, and available resources. The protocols and data presented herein provide a comprehensive guide for researchers in the successful preparation of this versatile chemical intermediate. Careful monitoring of the reaction and appropriate purification techniques are crucial for obtaining a high-purity product.
References
- 1. Cas 298705-59-6,1-(2-BROMOBENZYL)-PIPERAZINE | lookchem [lookchem.com]
- 2. neuroquantology.com [neuroquantology.com]
- 3. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. usiena-air.unisi.it [usiena-air.unisi.it]
- 5. Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
Application Notes and Protocols for the Purification of 1-(2-Bromobenzyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the purification of 1-(2-Bromobenzyl)piperazine, a key intermediate in pharmaceutical synthesis. The protocols outlined below are based on established techniques for the purification of substituted piperazine derivatives and are intended to guide researchers in obtaining this compound with high purity.
Introduction
This compound is a versatile building block in the development of various therapeutic agents.[1] The synthesis of this compound can result in a mixture containing unreacted starting materials, by-products, and other impurities. The most common impurity is the symmetrically disubstituted by-product, 1,4-bis(2-bromobenzyl)piperazine.[2] Effective purification is therefore a critical step to ensure the quality and reliability of subsequent synthetic transformations and biological assays. This document details two primary purification methods: recrystallization and column chromatography.
Data Presentation
The selection of a suitable purification method depends on the impurity profile and the desired final purity of the compound. Below is a summary of typical solvents and conditions used for the purification of substituted piperazine derivatives.
| Purification Method | Solvent/Eluent System | Key Parameters | Expected Outcome | Reference |
| Recrystallization | Isopropyl Alcohol | Dissolution at elevated temperature, slow cooling, optional charcoal treatment | Removal of soluble and colored impurities | [2] |
| Ethanol | Dissolution at elevated temperature, slow cooling | Removal of polar and non-polar impurities | [3] | |
| Column Chromatography | Silica Gel | Gradient or isocratic elution with Hexane/Ethyl Acetate | Separation of compounds with different polarities | [4] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
Recrystallization is an effective technique for purifying solid compounds based on differences in solubility between the desired compound and impurities in a given solvent at different temperatures.
Materials:
-
Crude this compound
-
Isopropyl alcohol or Ethanol
-
Activated charcoal (optional)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
-
Cold acetone
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of isopropyl alcohol or ethanol. Heat the mixture gently while stirring until the solid dissolves completely. If necessary, add more solvent dropwise to achieve complete dissolution at the boiling point.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal to the hot solution and boil for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Crystals of purified this compound should form. To maximize crystal formation, the flask can be placed in an ice bath after it has reached room temperature.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold acetone to remove any residual soluble impurities.[2]
-
Drying: Dry the purified crystals under vacuum to remove any remaining solvent.
Protocol 2: Purification by Column Chromatography
Column chromatography is a versatile technique for separating components of a mixture based on their differential adsorption to a stationary phase.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
n-Hexane
-
Ethyl acetate
-
Chromatography column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in n-hexane.
-
Column Packing: Pour the slurry into the chromatography column and allow the silica gel to settle, ensuring a uniform packing. Drain the excess solvent until the solvent level is just above the silica gel bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase (or a slightly more polar solvent) and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with a mixture of n-hexane and ethyl acetate. A typical starting mobile phase could be 9:1 or 8:2 (hexane:ethyl acetate, v/v). The polarity of the mobile phase can be gradually increased by increasing the proportion of ethyl acetate to facilitate the elution of the desired compound.
-
Fraction Collection: Collect the eluent in small fractions.
-
Monitoring: Monitor the separation by spotting the collected fractions on a TLC plate. Develop the TLC plate in the eluent mixture and visualize the spots under a UV lamp.
-
Product Isolation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator to obtain the purified product.
Visualizations
Logical Workflow for Purification of this compound
Caption: Recrystallization Workflow
Decision Tree for Purification Method Selection
Caption: Method Selection Logic
References
Application Notes and Protocols for the Recrystallization of 1-(2-Bromobenzyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the purification of 1-(2-Bromobenzyl)piperazine via recrystallization. Due to the limited availability of specific physical and chemical data for this compound, the protocols outlined below are based on established methods for structurally related piperazine derivatives. These methodologies should be regarded as a starting point, and optimization is highly recommended to achieve the best purification results for your specific sample.
Compound Profile: this compound
This compound is a derivative of piperazine, a class of compounds with significant applications in medicinal chemistry and drug development. The presence of the 2-bromobenzyl group imparts specific physicochemical properties that are critical for its biological activity and subsequent purification.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅BrN₂ | [1] |
| Molecular Weight | 255.15 g/mol | [1] |
| Boiling Point | 325.2°C at 760 mmHg | [1] |
| Density | 1.356 g/cm³ | [1] |
| Melting Point | Not Available | [1] |
| Solubility | Not Available | [1] |
Note: The melting point and solubility data for this compound are not consistently reported in publicly available literature. It is crucial to determine these experimentally for effective recrystallization.
Principle of Recrystallization
Recrystallization is a fundamental technique for purifying solid organic compounds. The principle lies in the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at different temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will have high solubility at an elevated temperature. As the hot, saturated solution cools, the solubility of the target compound decreases, leading to the formation of crystals, while the impurities remain dissolved in the solvent.
Experimental Protocols
Protocol 1: Solvent Screening for Recrystallization
The selection of an appropriate solvent is the most critical step in developing a successful recrystallization protocol. Based on the purification of analogous piperazine derivatives, a range of polar and non-polar solvents should be screened.
Materials:
-
Crude this compound
-
Small test tubes or vials
-
Selection of solvents (e.g., Ethanol, Isopropanol, Methanol, Acetone, Ethyl Acetate, Toluene, Heptane, Water)
-
Hot plate or water bath
-
Vortex mixer
Procedure:
-
Place a small amount (approx. 10-20 mg) of the crude this compound into several separate test tubes.
-
Add a small volume (e.g., 0.5 mL) of a different solvent to each test tube at room temperature.
-
Observe the solubility at room temperature. A suitable solvent should show low solubility.
-
Gently heat the test tubes with the sparingly soluble samples in a water bath or on a hot plate and observe for dissolution. The ideal solvent will fully dissolve the compound at an elevated temperature.
-
Allow the hot, clear solutions to cool slowly to room temperature, and then in an ice bath.
-
Observe the formation of crystals. A good solvent will yield a significant amount of crystalline solid upon cooling.
-
Record your observations in a table similar to Table 2.
Table 2: Example Solvent Screening Data for this compound
| Solvent | Solubility at Room Temp. | Solubility at Elevated Temp. | Crystal Formation upon Cooling | Remarks |
| Ethanol | Sparingly Soluble | Soluble | Good Crystal Formation | Potential solvent |
| Isopropanol | Sparingly Soluble | Soluble | Good Crystal Formation | Potential solvent |
| Acetone | Soluble | - | - | Unsuitable |
| Ethyl Acetate | Sparingly Soluble | Soluble | Oily precipitate | Consider a solvent mixture |
| Heptane | Insoluble | Insoluble | - | Unsuitable as a single solvent |
| Water | Insoluble | Insoluble | - | Unsuitable for free base |
This table is a template. The user must populate it with their own experimental findings.
Protocol 2: Single Solvent Recrystallization
This protocol is applicable when a suitable single solvent has been identified from the solvent screening. Ethanol and isopropanol are often effective for recrystallizing piperazine derivatives[2].
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., Ethanol)
-
Erlenmeyer flask
-
Hot plate
-
Condenser (optional, but recommended for volatile solvents)
-
Buchner funnel and flask
-
Filter paper
-
Vacuum source
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the selected solvent to the flask.
-
Heat the mixture to the boiling point of the solvent while stirring to facilitate dissolution. If necessary, add more solvent dropwise until the solid is completely dissolved.
-
Once a clear solution is obtained, remove it from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will prevent solvent evaporation and contamination.
-
For maximum crystal yield, further cool the flask in an ice bath for about 30 minutes.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.
Protocol 3: Recrystallization from a Solvent Mixture
If no single solvent is found to be ideal, a binary solvent system can be employed. This typically consists of a "good" solvent in which the compound is highly soluble and a "poor" solvent in which the compound is insoluble.
Materials:
-
Crude this compound
-
Solvent pair (e.g., Ethanol/Water or Ethyl Acetate/Heptane)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and flask
-
Filter paper
-
Vacuum source
Procedure:
-
Dissolve the crude compound in a minimum amount of the hot "good" solvent in an Erlenmeyer flask.
-
While the solution is still hot, add the "poor" solvent dropwise until the solution becomes slightly turbid (cloudy).
-
If turbidity persists, add a few drops of the hot "good" solvent until the solution becomes clear again.
-
Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Collect the crystals by vacuum filtration, wash with a small amount of a cold mixture of the two solvents, and dry as described in Protocol 2.
Visualization of the Recrystallization Workflow
The following diagrams illustrate the logical flow of the recrystallization process.
References
Application Notes and Protocols for the Analytical Characterization of 1-(2-Bromobenzyl)piperazine
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1-(2-Bromobenzyl)piperazine is a substituted piperazine derivative often utilized as a key intermediate in the synthesis of pharmacologically active molecules.[1] Its purity and structural integrity are critical for the quality and efficacy of downstream products. Therefore, robust analytical methods are required for its comprehensive characterization. These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
Compound Information:
| Property | Value | Reference |
|---|---|---|
| CAS Number | 298705-59-6 | [1] |
| Molecular Formula | C₁₁H₁₅BrN₂ | [1][2] |
| Molecular Weight | 255.15 g/mol | [1] |
| Boiling Point | 325.2°C at 760 mmHg | [1] |
| Density | 1.356 g/cm³ |[1] |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Application Note: HPLC is a primary technique for determining the purity of this compound and quantifying any related impurities. Due to the lack of a strong chromophore in the piperazine moiety itself, UV detection is typically set to a wavelength suitable for the bromobenzyl group. The following reverse-phase HPLC (RP-HPLC) method is designed to provide excellent separation of the main compound from potential process-related impurities or degradation products. For piperazine compounds lacking UV activity, derivatization with an agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) can be employed to form a UV-active derivative, though it is not typically necessary for this compound.[3]
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of diluent (e.g., 50:50 acetonitrile:water) to achieve a concentration of 1 mg/mL.
-
Vortex the solution until the sample is fully dissolved.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Instrumentation and Conditions:
-
The method should be validated for parameters such as linearity, accuracy, precision, and robustness before routine use.[4]
-
| Parameter | Recommended Conditions |
| Instrument | HPLC system with UV/PDA Detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes, hold for 5 min, return to initial |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 220 nm |
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the main peak using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Workflow Diagram:
Caption: HPLC workflow for purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Impurity Profiling
Application Note: GC-MS is a powerful technique for the identification of this compound and the characterization of volatile and semi-volatile impurities. Electron Ionization (EI) mass spectrometry provides a reproducible fragmentation pattern that serves as a chemical fingerprint, allowing for unambiguous identification through library matching or spectral interpretation. This method is particularly useful for detecting starting materials, by-products, and other related substances that are amenable to gas chromatography.[5][6]
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the sample.
-
Dissolve it in 1 mL of a suitable solvent such as Dichloromethane or Ethyl Acetate.[7]
-
Vortex to ensure complete dissolution.
-
Transfer the solution to a GC vial.
-
-
Instrumentation and Conditions:
| Parameter | Recommended Conditions |
| Instrument | GC-MS system with an Electron Ionization (EI) source |
| Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm, 0.25 µm film |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 280°C |
| Injection Mode | Split (e.g., 50:1) |
| Injection Volume | 1 µL |
| Oven Program | Start at 100°C, hold for 2 min, ramp at 15°C/min to 300°C, hold for 10 min |
| MS Transfer Line | 290°C |
| Ion Source Temp | 230°C |
| Ionization Energy | 70 eV |
| Mass Range | 40 - 500 amu |
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Confirm identity by comparing the acquired mass spectrum with a reference spectrum or by interpreting the fragmentation pattern. Key expected fragments would include the molecular ion (M+) and fragments corresponding to the loss of the benzyl group or cleavage of the piperazine ring.[10]
-
Identify impurity peaks and tentatively identify them by searching their mass spectra against a commercial library (e.g., NIST).
-
Workflow Diagram:
Caption: GC-MS workflow for identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Application Note: NMR spectroscopy is the most definitive analytical technique for the structural confirmation of this compound. ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR reveals the carbon framework of the molecule. Together, they allow for the unambiguous assignment of the compound's structure. The conformational behavior of the piperazine ring can sometimes lead to broadened signals at room temperature.[11][12]
Experimental Protocol:
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[7]
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard if the solvent does not already contain it.
-
-
Instrumentation and Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
For ¹H NMR, acquire at least 16 scans.
-
For ¹³C NMR, a proton-decoupled experiment should be run with a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 scans).
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Reference the spectra to TMS at 0.00 ppm.
-
Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.
-
Assign the chemical shifts (δ) for both proton and carbon signals based on expected values for the bromobenzyl and piperazine moieties.
-
Expected NMR Data (in CDCl₃):
| Atom | ¹H NMR (Expected δ, ppm) | ¹³C NMR (Expected δ, ppm) |
|---|---|---|
| Aromatic-H | 7.1 - 7.6 (m, 4H) | 127.0 - 133.0 |
| Benzyl-CH₂ | ~3.6 (s, 2H) | ~62.0 |
| Piperazine-CH₂ (proximal) | ~2.6 (t, 4H) | ~54.0 |
| Piperazine-CH₂ (distal) | ~2.9 (t, 4H) | ~46.0 |
| Piperazine-NH | ~1.8 (br s, 1H) | N/A |
| Aromatic C-Br | N/A | ~123.0 |
Note: Chemical shifts are estimations based on related structures and may vary. Multiplicity: s=singlet, t=triplet, m=multiplet, br=broad.[11][13]
Logical Diagram for Structural Confirmation:
Caption: Logic of NMR-based structure confirmation.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Application Note: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For this compound, FTIR can confirm the presence of the N-H bond in the piperazine ring, C-H bonds (both aromatic and aliphatic), C-N bonds, and the aromatic ring structure. The spectrum serves as a valuable fingerprint for identity confirmation.[14][15]
Experimental Protocol:
-
Sample Preparation:
-
KBr Pellet Method: Mix ~1 mg of the sample with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation and Data Acquisition:
-
Place the sample (KBr pellet or on the ATR crystal) in the FTIR spectrometer.
-
Record the spectrum, typically over a range of 4000-400 cm⁻¹, by co-adding at least 16 scans to improve the signal-to-noise ratio.
-
Record a background spectrum prior to the sample analysis.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
Characteristic FTIR Absorption Bands:
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 3300 - 3500 | N-H stretching (secondary amine)[15] |
| 3000 - 3100 | Aromatic C-H stretching |
| 2800 - 3000 | Aliphatic C-H stretching (CH₂)[16] |
| 1550 - 1650 | Aromatic C=C ring stretching |
| 1100 - 1300 | C-N stretching |
| 600 - 800 | C-Br stretching / Aromatic C-H bending |
Note: These are typical ranges. A reference spectrum for this compound is available for direct comparison.[14]
Diagram of FTIR Analysis Logic:
Caption: FTIR functional group assignment logic.
References
- 1. lookchem.com [lookchem.com]
- 2. PubChemLite - this compound (C11H15BrN2) [pubchemlite.lcsb.uni.lu]
- 3. jocpr.com [jocpr.com]
- 4. jocpr.com [jocpr.com]
- 5. An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]
- 12. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 1-Benzylpiperazine(2759-28-6) 1H NMR spectrum [chemicalbook.com]
- 14. dev.spectrabase.com [dev.spectrabase.com]
- 15. scispace.com [scispace.com]
- 16. researchgate.net [researchgate.net]
Application Note: HPLC Analysis of 1-(2-Bromobenzyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the quantitative analysis of 1-(2-Bromobenzyl)piperazine in pharmaceutical preparations using High-Performance Liquid Chromatography (HPLC) with UV detection. This compound is a derivative of piperazine and is of interest in medicinal chemistry for its potential biological activities.[1] The presence of the bromobenzyl group imparts sufficient UV absorbance, allowing for direct analysis without the need for derivatization, a common requirement for the parent piperazine molecule which lacks a strong chromophore.[2][3][4] This application note outlines a proposed reversed-phase HPLC method, including system parameters, mobile phase composition, and sample preparation. Furthermore, it presents a summary of expected quantitative performance data and detailed experimental protocols.
Introduction
Piperazine and its derivatives are a significant class of compounds in the pharmaceutical industry, forming the structural core of many drugs.[2] Accurate and robust analytical methods are crucial for quality control, stability testing, and pharmacokinetic studies. While the analysis of piperazine often necessitates derivatization to enhance UV detection,[2][3][5] substituted piperazines, such as this compound, can often be analyzed directly. The bromobenzyl moiety in this compound provides a chromophore that allows for sensitive UV detection.
This application note describes a selective and precise HPLC method for the determination of this compound. The method is designed to be readily implemented in a standard analytical laboratory equipped with HPLC-UV instrumentation.
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Analytical Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.
-
Reagents and Solvents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphate buffer (pH adjusted)
-
This compound reference standard
-
Water (HPLC grade or purified)
-
Chromatographic Conditions
A proposed set of chromatographic conditions is provided in Table 1. These are based on common methods for piperazine derivatives and should be optimized for the specific instrumentation and column used.[3][6]
Table 1: Proposed HPLC Chromatographic Conditions
| Parameter | Recommended Setting |
| Mobile Phase | Acetonitrile:Phosphate Buffer (e.g., pH 3.0) (50:50 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or optimal wavelength determined by UV scan) |
| Injection Volume | 10 µL |
| Run Time | Approximately 15 minutes |
Protocols
Standard Solution Preparation
-
Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Sonicate if necessary to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock standard solution with the mobile phase to cover the desired concentration range for the calibration curve (e.g., 1-100 µg/mL).
Sample Preparation
The sample preparation will depend on the matrix. For a simple formulation like a tablet:
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a target concentration of this compound and transfer it to a suitable volumetric flask.
-
Add a portion of the mobile phase (approximately 70% of the flask volume) and sonicate for 15-20 minutes to extract the active ingredient.
-
Allow the solution to cool to room temperature and dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.
Method Validation Parameters (Hypothetical Data)
The following table summarizes the expected performance characteristics of the HPLC method, based on typical validation results for similar analytical methods.[3]
Table 2: Summary of Expected Quantitative Performance Data
| Parameter | Expected Result |
| Retention Time (tR) | Approximately 6.5 min (dependent on final conditions) |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery) | 98 - 102% |
| Specificity | No interference from common excipients |
Diagrams
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
References
Application Notes and Protocols for 1-(2-Bromobenzyl)piperazine in Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Bromobenzyl)piperazine is a versatile pharmaceutical intermediate that serves as a crucial building block in the synthesis of a wide range of biologically active molecules. Its unique structure, featuring a piperazine ring attached to a bromobenzyl group, allows for diverse chemical modifications, making it a valuable scaffold in drug discovery. This document provides detailed application notes and experimental protocols for the use of this compound in the development of novel therapeutics, with a focus on its application in the synthesis of antipsychotic agents and immunomodulators.
The piperazine moiety is a common feature in many approved drugs due to its ability to improve the pharmacokinetic properties of a compound. The bromobenzyl group provides a reactive handle for various coupling reactions, enabling the construction of complex molecular architectures.
Key Applications
Based on the structural motifs present in known therapeutic agents, this compound is a key intermediate for the synthesis of compounds targeting:
-
Central Nervous System (CNS) Disorders: The piperazine scaffold is prevalent in many antipsychotic drugs that modulate dopamine and serotonin receptors.
-
Cancer Immunotherapy: Derivatives of piperazine can be designed to act as agonists for Toll-like receptors (TLRs), which play a critical role in the innate immune response.
Data Presentation
While specific quantitative data for direct derivatives of this compound is limited in publicly available literature, the following tables provide representative data for analogous piperazine derivatives to illustrate expected outcomes in terms of reaction efficiency and biological activity.
Table 1: Representative Yields for N-Alkylation of Piperazine Derivatives
| Entry | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 2-Chloropyrimidine | K₂CO₃ | Water | 60-65 | 1 | 88 |
| 2 | Substituted Benzyl Chloride | NaHCO₃ | DMF | Room Temp | Overnight | 31-93[1] |
| 3 | 1-Bromobutane | K₂CO₃ | THF | Reflux | Overnight | 88 |
| 4 | 4-Bromo-2,5-dimethoxybenzaldehyde (Reductive Amination) | NaBH(OAc)₃ | Methanol | Room Temp | 0.5 | Not specified |
Table 2: Biological Activity of Representative Piperazine Derivatives
| Compound Class | Target | Assay | Key Finding | Reference Compound | IC₅₀/Kᵢ (nM) |
| Arylpiperazines | Dopamine D₂ Receptor | Radioligand Binding | High Affinity | Haloperidol | 5.01 |
| Arylpiperazines | Serotonin 5-HT₂ₐ Receptor | Radioligand Binding | High Affinity | Ketanserin | 1.4 |
| Imiquimod Analogs | Toll-like Receptor 7 (TLR7) | Cell-based Reporter Assay | Potent Agonism | Imiquimod | ~1000 |
Experimental Protocols
Protocol 1: Synthesis of a Potential Antipsychotic Agent Intermediate via Nucleophilic Aromatic Substitution
This protocol describes the reaction of this compound with a substituted chloropyrimidine, a common core in atypical antipsychotic drugs.
Materials:
-
This compound
-
2-Chloro-4,6-dimethylpyrimidine
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Water
-
Chloroform
-
Sodium Sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for workup and purification
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), potassium carbonate (1.5 eq), and water.
-
Stir the mixture and heat to 60-65 °C.
-
Add 2-Chloro-4,6-dimethylpyrimidine (1.1 eq) portion-wise over 15 minutes.
-
Maintain the reaction mixture at 60-65 °C for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract with chloroform (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product, 1-(2-Bromobenzyl)-4-(4,6-dimethylpyrimidin-2-yl)piperazine, can be purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient).
Expected Outcome:
Based on similar reactions, a yield of over 80% can be expected. The purity of the final compound should be assessed by HPLC and its identity confirmed by ¹H NMR and Mass Spectrometry.
Protocol 2: Synthesis of a TLR7 Agonist Precursor
This protocol outlines a general method for the synthesis of a precursor that could be further elaborated into a Toll-like Receptor 7 (TLR7) agonist, inspired by the structure of Vesimune (TMX-101).
Materials:
-
This compound
-
4-Chloro-1H-imidazo[4,5-c]quinoline
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for workup and purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to the solution.
-
Add 4-Chloro-1H-imidazo[4,5-c]quinoline (1.0 eq) and stir the reaction mixture at room temperature.
-
The reaction can be gently heated (e.g., to 50-60 °C) to increase the rate of reaction. Monitor the progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 1-(2-Bromobenzyl)-4-(1H-imidazo[4,5-c]quinolin-4-yl)piperazine.
Expected Outcome:
This nucleophilic substitution reaction is expected to proceed in good to excellent yield. The final product's identity and purity should be confirmed by analytical methods such as NMR, MS, and HPLC.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways relevant to the therapeutic targets of compounds derived from this compound.
References
The Role of 1-(2-Bromobenzyl)piperazine in the Synthesis of Novel Antipsychotic Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Bromobenzyl)piperazine is a versatile bifunctional molecule incorporating a reactive bromobenzyl group and a nucleophilic piperazine ring. While a comprehensive literature review did not yield direct, established synthetic routes for currently marketed major antipsychotic drugs starting from this compound, its structure presents significant potential for the synthesis of novel antipsychotic candidates. The presence of the reactive bromine atom allows for various cross-coupling reactions to introduce diverse aryl or heteroaryl moieties, while the secondary amine of the piperazine ring is available for alkylation or acylation to connect to other pharmacophoric fragments. This document outlines a hypothetical application of this compound in the synthesis of a novel antipsychotic agent, herein named "Bromobenzapine," to illustrate its potential utility in drug discovery and development.
Application Note: Synthesis of "Bromobenzapine," a Novel D2/5-HT2A Antagonist Candidate
This application note describes a hypothetical two-step synthesis of "Bromobenzapine," a potential antipsychotic agent with dual dopamine D2 and serotonin 5-HT2A receptor antagonist activity. The synthesis utilizes this compound as a key starting material. The first step involves a Suzuki-Miyaura cross-coupling reaction to introduce a 2-methoxyphenyl group, a common feature in many atypical antipsychotics. The second step is an N-alkylation to append a 4-fluorobenzoyl ethyl moiety, another fragment known to contribute to antipsychotic activity.
Hypothetical Signaling Pathway of Bromobenzapine
The proposed mechanism of action for Bromobenzapine involves the blockade of postsynaptic dopamine D2 and serotonin 5-HT2A receptors in the mesolimbic and mesocortical pathways of the brain. This dual antagonism is a hallmark of many atypical antipsychotics, leading to a reduction in positive symptoms of psychosis with a lower propensity for extrapyramidal side effects.
Caption: Hypothetical Signaling Pathway of Bromobenzapine.
Experimental Protocols
Step 1: Synthesis of 1-(2-(2-methoxyphenyl)benzyl)piperazine (Intermediate 1)
This protocol details the Suzuki-Miyaura cross-coupling of this compound with 2-methoxyphenylboronic acid.
Materials:
-
This compound
-
2-Methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
To a dried 250 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add this compound (10.0 g, 39.2 mmol), 2-methoxyphenylboronic acid (6.5 g, 42.8 mmol), and potassium carbonate (16.3 g, 117.6 mmol).
-
Add a solvent mixture of toluene (100 mL), ethanol (25 mL), and water (25 mL).
-
Degas the mixture by bubbling nitrogen through it for 15 minutes.
-
Add palladium(II) acetate (0.088 g, 0.39 mmol) and triphenylphosphine (0.205 g, 0.78 mmol).
-
Heat the reaction mixture to reflux (approximately 85-90 °C) and maintain for 12 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol, 95:5) to afford Intermediate 1 as a pale yellow oil.
Step 2: Synthesis of 1-(4-fluorobenzoyl)ethyl-4-(2-(2-methoxyphenyl)benzyl)piperazine (Bromobenzapine)
This protocol describes the N-alkylation of Intermediate 1 with 2-chloro-1-(4-fluorophenyl)ethan-1-one.
Materials:
-
Intermediate 1 (from Step 1)
-
2-Chloro-1-(4-fluorophenyl)ethan-1-one
-
Potassium carbonate (K₂CO₃)
-
Potassium iodide (KI) (catalytic amount)
-
Acetonitrile
-
Dichloromethane
-
Water
Procedure:
-
In a 250 mL round-bottom flask, dissolve Intermediate 1 (8.0 g, 27.0 mmol) in acetonitrile (100 mL).
-
Add potassium carbonate (7.5 g, 54.0 mmol) and a catalytic amount of potassium iodide (0.45 g, 2.7 mmol).
-
To the stirred suspension, add 2-chloro-1-(4-fluorophenyl)ethan-1-one (5.1 g, 29.7 mmol) dropwise at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 8 hours, monitoring by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane (100 mL) and wash with water (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Recrystallize the crude product from ethanol to obtain Bromobenzapine as a white solid.
Synthetic Workflow for Bromobenzapine
Caption: Synthetic Workflow for Bromobenzapine.
Data Presentation
The following table summarizes the hypothetical quantitative data for the synthesis of Bromobenzapine.
| Step | Product | Starting Material | Molecular Weight ( g/mol ) | Yield (%) | Purity (by HPLC) (%) | Appearance |
| 1 | Intermediate 1 | This compound | 296.41 | 85 | >98 | Pale yellow oil |
| 2 | Bromobenzapine | Intermediate 1 | 434.54 | 78 | >99 | White solid |
Conclusion
Although this compound is not a direct precursor in the established synthesis of major commercial antipsychotics, its chemical structure holds considerable promise for the development of novel therapeutic agents. The presented hypothetical synthesis of "Bromobenzapine" demonstrates a plausible route for its application in medicinal chemistry. The reactive handles on the molecule allow for the systematic introduction of various structural motifs, making it a valuable building block for generating libraries of compounds for high-throughput screening in the quest for new and improved antipsychotic drugs. Further exploration of the reactivity of this compound is warranted to fully unlock its potential in drug discovery.
Application Notes and Protocols: Experimental Use of 1-(2-Bromobenzyl)piperazine in Neuropharmacology
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Bromobenzyl)piperazine is a derivative of benzylpiperazine (BZP), a well-documented psychoactive compound with stimulant and euphoriant properties.[1] The introduction of a bromine atom at the ortho position of the benzyl ring is a common medicinal chemistry strategy to modulate the pharmacological profile of a parent compound, potentially altering its potency, selectivity, and metabolic stability. While specific experimental data for this compound is not extensively available in public literature, its structural similarity to BZP suggests it may interact with monoaminergic systems, including dopamine, serotonin, and norepinephrine transporters and receptors.[1][2] Additionally, the broader class of benzylpiperazine derivatives has been explored for their affinity towards other targets, such as sigma receptors, which are implicated in nociception and other neurological processes.[3]
These application notes provide a comprehensive framework for the preclinical neuropharmacological evaluation of this compound and its analogs. The protocols are based on established methodologies for characterizing the in vitro and in vivo effects of novel psychoactive compounds, with a focus on the known pharmacology of benzylpiperazine.
Predicted Neuropharmacological Profile
Based on the pharmacology of benzylpiperazine, this compound is hypothesized to be a monoamine releasing agent and reuptake inhibitor, with potential activity at serotonin receptors.[1][2] The bromination may influence its affinity and selectivity for dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.
Table 1: Comparative Monoamine Transporter Affinity (EC50, nM) of Benzylpiperazine (BZP) and Amphetamines
| Compound | DAT EC50 (nM) | NET EC50 (nM) | SERT EC50 (nM) |
| Benzylpiperazine (BZP) | 175 | 62 | 6050 |
| d-Amphetamine | 25 | 7 | 1765 |
| d-Methamphetamine | 25 | 12 | 736 |
Data for BZP and amphetamines are provided as a reference for potential experimental outcomes.[1] The EC50 values represent the concentration required to elicit 50% of the maximal release of the respective neurotransmitter.
Furthermore, benzylpiperazine derivatives have shown affinity for sigma-1 (σ1) receptors, suggesting a potential role in modulating pain and other neurological functions.[3]
Table 2: Sigma Receptor Binding Affinity (Ki, nM) of Selected Benzylpiperazine Derivatives
| Compound | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) | Selectivity (σ2/σ1) |
| Lead Compound 8 | Not Specified | Not Specified | 432 |
| Compound 15 | 1.6 | 1418 | 886 |
| Compound 21 | 8.8 | 3253 | 370 |
| Compound 24 | 6.1 | 2583 | 423 |
| Haloperidol (Reference) | 1.6 | 17.6 | 11 |
*Data from a study on novel benzylpiperazine derivatives, where compound numbers are as designated in the original publication.[3] These values illustrate the potential for this class of compounds to interact with sigma receptors.
Experimental Protocols
In Vitro Assays
1. Radioligand Binding Assays for Monoamine Transporters (DAT, NET, SERT)
This protocol determines the binding affinity of this compound for dopamine, norepinephrine, and serotonin transporters.
-
Materials:
-
HEK293 cells stably expressing human DAT, NET, or SERT.
-
Radioligands: [³H]WIN 35,428 (for DAT), [³H]nisoxetine (for NET), [³H]citalopram (for SERT).
-
Non-specific binding inhibitors: GBR 12909 (for DAT), desipramine (for NET), fluoxetine (for SERT).
-
This compound test compound.
-
Scintillation fluid and microplates.
-
Filtration apparatus and liquid scintillation counter.
-
-
Procedure:
-
Prepare cell membranes from HEK293 cells expressing the target transporter.
-
In a 96-well plate, add cell membranes, radioligand, and varying concentrations of this compound (or vehicle control).
-
For non-specific binding determination, add the respective inhibitor.
-
Incubate at room temperature for 2 hours.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash filters with ice-cold buffer to remove unbound radioligand.
-
Add scintillation fluid to the filters and quantify radioactivity using a liquid scintillation counter.
-
Calculate Ki values using competitive binding analysis software (e.g., Prism).
-
2. Neurotransmitter Release Assays
This assay measures the ability of this compound to induce the release of dopamine, norepinephrine, and serotonin from pre-loaded synaptosomes.
-
Materials:
-
Rat brain tissue (striatum for dopamine, hippocampus for serotonin, and cortex for norepinephrine).
-
[³H]Dopamine, [³H]Norepinephrine, [³H]Serotonin.
-
Perfusion buffer.
-
This compound test compound.
-
Scintillation counter.
-
-
Procedure:
-
Isolate synaptosomes from the respective brain regions.
-
Pre-load synaptosomes with the corresponding radiolabeled neurotransmitter.
-
Wash the synaptosomes to remove excess radiolabel.
-
Add varying concentrations of this compound to the synaptosome suspension.
-
Incubate for a short period (e.g., 10 minutes).
-
Separate the supernatant (containing released neurotransmitter) from the synaptosomes by centrifugation or filtration.
-
Quantify the radioactivity in the supernatant using a scintillation counter.
-
Calculate EC50 values for neurotransmitter release.
-
3. In Vitro Neurotoxicity Assay
This protocol assesses the potential neurotoxic effects of this compound on cultured neuronal cells.[4]
-
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y) or primary neuronal cultures.
-
Cell culture medium and supplements.
-
This compound test compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (lactate dehydrogenase) assay kit.
-
Plate reader.
-
-
Procedure:
-
Plate neuronal cells in a 96-well plate and allow them to adhere.
-
Treat cells with varying concentrations of this compound for 24-48 hours.
-
Assess cell viability using the MTT assay (measures mitochondrial activity) or LDH assay (measures membrane integrity).
-
Measure absorbance using a plate reader.
-
Calculate the concentration of the compound that causes 50% cell death (IC50).
-
In Vivo Behavioral Assays
1. Locomotor Activity Assessment
This assay evaluates the stimulant or depressant effects of this compound on spontaneous motor activity in rodents.[5]
-
Animals: Male adult mice or rats.
-
Apparatus: Open field arena equipped with infrared beams to automatically record movement.
-
Procedure:
-
Habituate animals to the open field arena for 30 minutes.
-
Administer this compound (intraperitoneally or orally) at various doses.
-
Place the animal back into the open field arena and record locomotor activity (e.g., distance traveled, rearing frequency) for 60-120 minutes.
-
Analyze the data to determine the dose-response effect on motor activity.
-
2. Conditioned Place Preference (CPP)
This test assesses the rewarding or aversive properties of this compound.
-
Animals: Male adult mice or rats.
-
Apparatus: A two-chambered box with distinct visual and tactile cues in each chamber.
-
Procedure:
-
Pre-conditioning phase: Allow animals to freely explore both chambers to determine initial preference.
-
Conditioning phase (several days): On alternating days, confine the animals to one chamber after administration of this compound and to the other chamber after vehicle administration.
-
Post-conditioning (test) phase: Allow animals to freely explore both chambers in a drug-free state.
-
Record the time spent in each chamber. A significant increase in time spent in the drug-paired chamber indicates a rewarding effect.
-
3. Drug Discrimination Assay
This procedure determines if the subjective effects of this compound are similar to those of a known drug of abuse (e.g., amphetamine or MDMA).[6]
-
Animals: Rats trained to press one of two levers for a food reward.
-
Apparatus: Operant conditioning chambers with two levers.
-
Procedure:
-
Training phase: Train rats to press one lever after administration of a known stimulant (e.g., methamphetamine) and the other lever after vehicle administration to receive a food reward.
-
Test phase: Administer varying doses of this compound and record which lever the rats press.
-
If the rats predominantly press the drug-appropriate lever, it suggests that this compound has subjective effects similar to the training drug.
-
Visualizations
References
- 1. Benzylpiperazine - Wikipedia [en.wikipedia.org]
- 2. N-Benzylpiperazine - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]
- 3. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An In Vitro Study of the Neurotoxic Effects of N-Benzylpiperazine: A Designer Drug of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chronic benzylpiperazine (BZP) exposure produces behavioral sensitization and cross-sensitization to methamphetamine (MA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Impure but not inactive: Behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-alkylation with 1-(2-Bromobenzyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the N-alkylation of 1-(2-bromobenzyl)piperazine, a key intermediate in the synthesis of various biologically active compounds. The resulting N-alkylated derivatives, particularly arylpiperazines, have shown significant affinity for dopamine receptors, making them valuable scaffolds in the development of novel therapeutics for neurological and psychiatric disorders.
Introduction
This compound is a versatile building block in medicinal chemistry. The secondary amine of the piperazine ring is nucleophilic and can be readily alkylated with a variety of alkyl halides to introduce diverse substituents. This N-alkylation reaction is a fundamental transformation for creating libraries of compounds for structure-activity relationship (SAR) studies. Arylpiperazine derivatives, a class of compounds accessible through this chemistry, are known to interact with G-protein coupled receptors (GPCRs), with a particular emphasis on dopamine and serotonin receptors. The dopamine D2 receptor, a member of the D2-like family of dopamine receptors, is a primary target for antipsychotic drugs. Ligands that modulate D2 receptor activity are of significant interest for treating conditions such as schizophrenia and Parkinson's disease.
This application note details a general yet robust protocol for the N-alkylation of this compound and presents representative data on the dopamine D2 receptor binding affinity of analogous compounds.
Data Presentation
The following tables summarize quantitative data for a representative N-alkylation reaction and the biological activity of analogous N-arylpiperazine derivatives at the dopamine D2 receptor.
Table 1: Representative N-alkylation Reaction Conditions and Yield
| Entry | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 4-Fluorobenzyl bromide | K₂CO₃ | Acetonitrile | 80 | 12 | ~85-95 |
| 2 | Benzyl bromide | K₂CO₃ | DMF | 25 (rt) | 16 | ~80-90 |
| 3 | 2-Phenylethyl bromide | K₂CO₃ | Acetonitrile | 80 | 12 | ~80-90 |
Note: Yields are representative and can vary based on the specific substrate and reaction scale.
Table 2: Dopamine D2 Receptor Binding Affinities (Ki) of Representative N-Arylpiperazine Analogs [1]
| Compound ID | R Group (N-substituent) | D2 Receptor Ki (nM) |
| Analog 1 | 4-(Thiophen-3-yl)benzoyl | 1.4 |
| Analog 2 | 4-(Thiazol-4-yl)benzoyl | 2.5 |
| Analog 3 | 4-Butyl | 96 |
Disclaimer: The data presented in Table 2 is for N-phenylpiperazine analogs and is provided as a representative example of the biological activity of this class of compounds. The binding affinities of N-alkylated derivatives of this compound may vary.
Experimental Protocols
1. General Protocol for N-alkylation of this compound
This protocol describes a general and efficient method for the mono-N-alkylation of this compound using an alkyl halide in the presence of potassium carbonate.
Materials:
-
This compound
-
Alkyl halide (e.g., 4-fluorobenzyl bromide) (1.1 equivalents)
-
Anhydrous potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Anhydrous acetonitrile (MeCN) or Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating)
-
Nitrogen or argon atmosphere setup
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Column chromatography setup (silica gel)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 equivalent) and anhydrous potassium carbonate (2.0 equivalents).
-
Add anhydrous acetonitrile (or DMF) to the flask to create a stirrable suspension (approximately 0.1-0.2 M concentration of the piperazine).
-
Stir the suspension at room temperature for 10-15 minutes.
-
Slowly add the alkyl halide (1.1 equivalents) to the reaction mixture.
-
The reaction can be stirred at room temperature or heated to reflux (e.g., 80 °C for acetonitrile) to increase the reaction rate.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the solid potassium carbonate and any inorganic salts. Wash the solid with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol) to afford the pure N-alkylated product.
-
Characterize the purified product by standard analytical techniques such as NMR (¹H, ¹³C) and mass spectrometry.
2. Dopamine D2 Receptor Binding Assay Protocol (Representative) [1]
This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the human dopamine D2 receptor.
Materials:
-
HEK293 cells stably expressing the human dopamine D2 receptor
-
[¹²⁵I]IABN (radioligand)
-
Test compounds (e.g., N-alkylated this compound derivatives) at various concentrations
-
Homogenization buffer
-
Incubation buffer
-
Haloperidol (for determining non-specific binding)
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare cell homogenates from HEK293 cells expressing the human D2 receptor.
-
In assay tubes, incubate the cell homogenates with a fixed concentration of the radioligand [¹²⁵I]IABN.
-
Add varying concentrations of the test compound to the tubes.
-
For determining non-specific binding, add a high concentration of a known D2 antagonist (e.g., haloperidol) to a set of tubes.
-
Incubate the mixture at 37°C for 60 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki (inhibition constant) value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Mandatory Visualization
Dopamine D2 Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the dopamine D2 receptor, which is a Gi/o-coupled G-protein coupled receptor (GPCR). Activation of the D2 receptor by a ligand, such as an N-alkylated derivative of this compound, leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, affects the activity of protein kinase A (PKA) and downstream cellular processes. Additionally, the Gβγ subunits can modulate the activity of ion channels, such as G-protein-coupled inwardly-rectifying potassium channels (GIRKs) and voltage-gated calcium channels (VGCCs).
Experimental Workflow for Synthesis and Biological Evaluation
The following diagram outlines the general workflow for the synthesis of N-alkylated this compound derivatives and their subsequent biological evaluation.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 1-(2-Bromobenzyl)piperazine Synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-(2-Bromobenzyl)piperazine. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this synthetic process.
Troubleshooting Guide
This section provides solutions to specific problems that may arise during the synthesis of this compound, presented in a question-and-answer format.
| Issue | Question | Potential Causes & Solutions |
| Low Yield & Byproduct Formation | My reaction is producing a significant amount of the 1,4-bis(2-bromobenzyl)piperazine byproduct, leading to a low yield of the desired mono-substituted product. How can I improve selectivity? | Cause: The two nitrogen atoms in piperazine have similar reactivity, making di-substitution a common issue.[1][2] Solutions: • Use of Excess Piperazine: Employ a large excess of piperazine (5-10 equivalents) to statistically favor the reaction of 2-bromobenzyl bromide with an unsubstituted piperazine molecule.[1][2][3] • Slow Addition of Electrophile: Add the 2-bromobenzyl bromide dropwise to the reaction mixture, especially at lower temperatures, to maintain a low concentration of the electrophile and minimize di-substitution.[1] • Protecting Group Strategy: For the most controlled synthesis, use a mono-protected piperazine, such as N-Boc-piperazine.[1][2][3] The protecting group blocks one nitrogen, directing the alkylation to the other. The Boc group can be removed in a subsequent step.[1] |
| Reaction Stalls or Incomplete Conversion | My reaction is not proceeding to completion, and a significant amount of starting material remains. What could be the issue? | Cause: Several factors can lead to an incomplete reaction, including poor reagent solubility, insufficient base, or low reactivity.[3] Solutions: • Solvent Choice: Ensure all reagents are fully dissolved. If you observe poor solubility, consider switching to a more polar aprotic solvent like DMF or DMSO.[3][4] • Base Strength and Stoichiometry: Use a sufficiently strong and anhydrous base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), to effectively neutralize the HBr byproduct.[3] Ensure at least 1.5-2.0 equivalents of the base are used.[3] • Reaction Temperature: N-alkylation reactions often require heating.[3][4] If the reaction is sluggish at room temperature, consider gradually increasing the temperature while monitoring the progress by TLC or LC-MS.[3][4] • Reagent Quality: Benzyl bromides can degrade over time.[4] Ensure your 2-bromobenzyl bromide is fresh or has been stored properly.[4] |
| Difficult Product Purification | I am having trouble isolating the pure this compound from the reaction mixture. What are the best purification strategies? | Cause: The product may be highly water-soluble as a salt, or the crude mixture may contain unreacted starting materials and byproducts.[3] Solutions: • Aqueous Workup: After the reaction, an initial wash with water or brine can help remove inorganic salts and water-soluble impurities.[4] To extract the product into an organic solvent, the aqueous layer must be basified (pH 9.5-12) with a base like NaOH or Na₂CO₃ to deprotonate the piperazine nitrogens and increase its organic solubility.[3] • Column Chromatography: Silica gel column chromatography is often effective for separating the desired mono-alkylated product from the di-alkylated byproduct and other nonpolar impurities.[1][4] • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the N-alkylation of piperazine with 2-bromobenzyl bromide?
A1: The most common method is a direct nucleophilic substitution (S_N2) reaction. This involves reacting piperazine with 2-bromobenzyl bromide in the presence of a base to neutralize the hydrogen bromide formed during the reaction.[3] Key to this method is controlling the reaction conditions to favor mono-alkylation.[2][3]
Q2: How can I effectively monitor the progress of my reaction?
A2: Thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) are the best techniques to monitor the reaction's progress.[1][3] By observing the consumption of the starting materials and the formation of the product and byproducts, you can determine the optimal time to stop the reaction to maximize the yield of the desired mono-substituted product.[1][3]
Q3: What is the role of the base in this reaction, and which one should I choose?
A3: The base neutralizes the acidic byproduct (HBr) generated during the reaction, which would otherwise protonate the piperazine, rendering it non-nucleophilic and stopping the reaction.[3] Common choices include inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[3][5] The choice depends on the solvent and the required reaction temperature. Ensure the base is anhydrous, as water can lead to hydrolysis of the 2-bromobenzyl bromide.[4]
Q4: My product seems to be stuck in the aqueous layer during extraction. What should I do?
A4: The high water solubility of your product is likely due to the formation of a protonated piperazinium salt.[3] To facilitate its extraction into an organic solvent like dichloromethane or ethyl acetate, you need to basify the aqueous layer to a pH of approximately 9.5-12 using a base such as sodium hydroxide or sodium carbonate.[3] This deprotonates the product, making it less water-soluble and more soluble in the organic phase.[3]
Experimental Protocols
Protocol 1: Direct Alkylation with Excess Piperazine
Materials:
-
Piperazine (10 equivalents)
-
2-Bromobenzyl bromide (1 equivalent)
-
Potassium carbonate (K₂CO₃) (2 equivalents)
-
Acetonitrile (ACN)
Procedure:
-
To a solution of piperazine in acetonitrile, add potassium carbonate.
-
Slowly add a solution of 2-bromobenzyl bromide in acetonitrile to the mixture at room temperature over 30 minutes.[1]
-
Stir the reaction mixture at room temperature for 12-24 hours.[1]
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, filter the mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to isolate this compound.[1]
Protocol 2: Alkylation of Mono-Protected Piperazine
Part A: Synthesis of N-Boc-piperazine Materials:
-
Piperazine (2 equivalents)
-
Di-tert-butyl dicarbonate (Boc₂O) (1 equivalent)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve piperazine in dichloromethane (DCM) and cool the solution to 0 °C.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O) in DCM dropwise to the piperazine solution.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.[1]
-
Perform an aqueous workup and extract the N-Boc-piperazine.
Part B: Alkylation and Deprotection Materials:
-
N-Boc-piperazine (1 equivalent)
-
2-Bromobenzyl bromide (1.1 equivalents)
-
Sodium hydride (NaH) (1.2 equivalents)
-
Dimethylformamide (DMF)
-
4M HCl in dioxane
Procedure:
-
To a solution of N-Boc-piperazine in anhydrous DMF, add NaH at 0 °C.
-
Stir for 30 minutes, then add 2-bromobenzyl bromide.
-
Allow the reaction to proceed at room temperature for 24 hours.[5]
-
Quench the reaction with water and extract the Boc-protected product.
-
Dissolve the purified intermediate in methanol/DCM and add a 4.0 M solution of HCl in dioxane.[5]
-
Stir at room temperature for 2 hours to remove the Boc group.[5]
-
Evaporate the solvent to obtain the hydrochloride salt of this compound.
Data Presentation
Table 1: Example Optimization of Reaction Conditions for Mono-alkylation
| Entry | Piperazine (eq.) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield of Mono-product (%) | Yield of Di-product (%) |
| 1 | 3 | K₂CO₃ (2) | ACN | 25 | 24 | 55 | 30 |
| 2 | 5 | K₂CO₃ (2) | ACN | 25 | 24 | 70 | 15 |
| 3 | 10 | K₂CO₃ (2) | ACN | 25 | 24 | 85 | 5 |
| 4 | 5 | Cs₂CO₃ (2) | DMF | 25 | 18 | 75 | 12 |
| 5 | 5 | K₂CO₃ (2) | ACN | 50 | 8 | 65 | 25 |
Note: Data are illustrative and intended to show a comparative structure.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: General experimental workflow for this compound synthesis.
Caption: Troubleshooting decision tree for synthesis optimization.
References
Technical Support Center: Synthesis of 1-(2-Bromobenzyl)piperazine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-(2-Bromobenzyl)piperazine. Our aim is to address common side reactions and other experimental challenges to help optimize your synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the synthesis of this compound?
A1: The most prevalent side reaction is the formation of the di-alkylated byproduct, 1,4-bis(2-bromobenzyl)piperazine. This occurs because both nitrogen atoms in the piperazine ring are nucleophilic and can react with the electrophilic 2-bromobenzyl bromide.[1][2]
Q2: How can I minimize the formation of the di-alkylated byproduct?
A2: Several strategies can be employed to favor mono-alkylation:
-
Use of Excess Piperazine: Employing a significant molar excess of piperazine relative to 2-bromobenzyl bromide increases the statistical probability of the electrophile reacting with an un-substituted piperazine molecule.[1]
-
Slow Addition of Alkylating Agent: Adding the 2-bromobenzyl bromide solution dropwise to the piperazine mixture helps to maintain a low concentration of the alkylating agent, thereby reducing the likelihood of a second alkylation event on the already mono-substituted product.[1]
-
Use of Mono-protected Piperazine: A highly effective method is to use a mono-protected piperazine, such as N-Boc-piperazine. This ensures that only one nitrogen is available for alkylation. The protecting group can then be removed in a subsequent step.[1][3]
-
Employing Piperazine Salts: Using a mono-protonated salt of piperazine, such as piperazine monohydrochloride, can reduce the nucleophilicity of the second nitrogen atom, thus hindering di-alkylation.[1]
Q3: My reaction is not proceeding to completion. What are the possible causes and solutions?
A3: An incomplete reaction or "stalling" can be due to several factors:
-
Poor Solubility of Reagents: If the reactants are not fully dissolved, the reaction rate will be significantly hindered. Consider switching to a more suitable polar aprotic solvent like Dimethylformamide (DMF) to ensure a homogeneous reaction mixture.[1]
-
Inadequate Base: The reaction generates hydrobromic acid (HBr) as a byproduct, which can protonate the piperazine, rendering it non-nucleophilic. It is crucial to use a sufficient amount of a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA), to neutralize this acid.[1][4]
-
Low Reaction Temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate. If the reaction is sluggish at room temperature, consider gently heating the mixture.[1][5]
Q4: What are the recommended solvents and bases for this synthesis?
A4: Polar aprotic solvents are generally the best choice as they can dissolve the reactants and facilitate the S_N2 reaction. Recommended solvents include acetonitrile (MeCN) and dimethylformamide (DMF). It is important to use anhydrous solvents to prevent potential side reactions.[1] For the base, anhydrous potassium carbonate (K₂CO₃) is a common and effective choice. Other non-nucleophilic bases like cesium carbonate (Cs₂CO₃) or N,N-diisopropylethylamine (DIPEA) can also be used.[1][4][5]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Issue | Potential Cause | Troubleshooting/Solution |
| Low Yield of this compound | Incomplete reaction. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider increasing the reaction time or temperature if starting material remains.[1] |
| Suboptimal base. | Ensure at least 1.5-2.0 equivalents of a non-nucleophilic base like anhydrous K₂CO₃ are used to effectively neutralize the acid byproduct.[1] | |
| Poor solubility of reactants. | Switch to a more polar aprotic solvent such as DMF to ensure all reactants are in solution.[1] | |
| High Percentage of 1,4-bis(2-bromobenzyl)piperazine | Incorrect stoichiometry. | Use a significant excess (3-5 equivalents) of piperazine relative to 2-bromobenzyl bromide. |
| Rapid addition of alkylating agent. | Add the 2-bromobenzyl bromide solution slowly and dropwise to the reaction mixture.[1] | |
| High reaction concentration. | Running the reaction at a lower concentration can disfavor the second alkylation.[4] | |
| Presence of Unidentified Impurities | Decomposition of 2-bromobenzyl bromide. | 2-bromobenzyl bromide can be a lachrymator and may be unstable at high temperatures. Ensure its purity before use and consider running the reaction at a moderate temperature.[5] |
| Side reactions with solvent or impurities. | Use high-purity, anhydrous solvents and reagents. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if reagents are sensitive to air or moisture.[1] | |
| Difficulty in Product Isolation | Product is water-soluble as a salt. | During aqueous workup, the product may remain in the aqueous layer as a protonated salt. Neutralize the aqueous layer with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to a pH of around 9.5 to deprotonate the product, which can then be extracted with an organic solvent like ethyl acetate or dichloromethane.[6] |
Experimental Protocols
Protocol 1: Direct Alkylation with Excess Piperazine
This protocol aims to favor mono-alkylation by using a stoichiometric excess of piperazine.
Materials:
-
Piperazine (5 equivalents)
-
2-Bromobenzyl bromide (1 equivalent)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2 equivalents)
-
Anhydrous Acetonitrile (MeCN)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a dried round-bottom flask, add piperazine and anhydrous potassium carbonate.
-
Add anhydrous acetonitrile and stir the suspension at room temperature under an inert atmosphere.
-
Prepare a solution of 2-bromobenzyl bromide in anhydrous acetonitrile.
-
Slowly add the 2-bromobenzyl bromide solution to the stirred piperazine suspension over 30-60 minutes.
-
Heat the reaction mixture to 60-80°C and monitor the progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Filter off the inorganic salts and wash the filter cake with acetonitrile.
-
Remove the solvent from the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Alkylation of Mono-Boc-Piperazine
This protocol ensures mono-alkylation by using a protected piperazine.
Materials:
-
tert-butyl piperazine-1-carboxylate (N-Boc-piperazine) (1 equivalent)
-
2-Bromobenzyl bromide (1.1 equivalents)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2 equivalents)
-
Anhydrous Dimethylformamide (DMF)
-
4 M HCl in dioxane
-
Dichloromethane (DCM)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure: Step A: Alkylation
-
To a dried round-bottom flask, add N-Boc-piperazine and anhydrous potassium carbonate.
-
Add anhydrous DMF and stir the mixture at room temperature.
-
Add 2-bromobenzyl bromide to the reaction mixture.
-
Stir the reaction at room temperature overnight or until TLC/LC-MS indicates completion.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude tert-butyl 4-(2-bromobenzyl)piperazine-1-carboxylate can be purified by column chromatography or used directly in the next step.
Step B: Deprotection
-
Dissolve the crude product from Step A in dichloromethane.
-
Add 4 M HCl in dioxane and stir the mixture at room temperature for 2-4 hours.
-
Monitor the deprotection by TLC/LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Triturate the residue with diethyl ether to obtain the hydrochloride salt of the product, or dissolve in water, basify with sodium bicarbonate solution, and extract with an organic solvent to obtain the free base.
Visualizations
Synthesis Workflow and Side Reaction
Caption: General reaction scheme for the synthesis of this compound, highlighting the formation of the di-alkylated side product.
Troubleshooting Logic for Low Yield
References
Technical Support Center: Synthesis of 1-(2-Bromobenzyl)piperazine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 1-(2-Bromobenzyl)piperazine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to prepare this compound?
A1: The most common method for synthesizing this compound is through the direct N-alkylation of piperazine with 2-bromobenzyl bromide. An alternative, often higher-yielding and more selective method, involves the alkylation of a mono-protected piperazine, such as N-Boc-piperazine, followed by deprotection.[1][2]
Q2: How can I avoid the formation of the di-substituted byproduct, 1,4-bis(2-bromobenzyl)piperazine?
A2: The formation of the di-alkylated byproduct is a common challenge. To favor mono-alkylation, you can either use a large excess of piperazine (5-10 equivalents) relative to 2-bromobenzyl bromide or employ a mono-protected piperazine like N-Boc-piperazine.[1][2][3] The protecting group blocks one of the nitrogen atoms, ensuring that the alkylation occurs only at the unprotected site.
Q3: My reaction is slow or appears to have stalled. What can I do to improve the reaction rate?
A3: Several factors could contribute to a slow reaction. Ensure your reagents and solvent are anhydrous, as water can interfere with the reaction.[2] Switching to a more polar aprotic solvent, such as DMF, can improve the solubility of the reactants.[2] Additionally, many N-alkylation reactions require heating; consider increasing the temperature to 60-80 °C and monitoring the progress by TLC or LC-MS.[2]
Q4: The product seems to be staying in the aqueous layer during work-up. How can I extract it?
A4: The product, being a piperazine derivative, can form a salt and become water-soluble, especially in an acidic medium. To extract it into an organic solvent, you need to basify the aqueous layer to a pH of approximately 9.5-12 with a base like sodium hydroxide or potassium carbonate. This deprotonates the piperazine nitrogens, making the free base more soluble in organic solvents like dichloromethane or ethyl acetate.
Q5: What are the most suitable bases and solvents for this synthesis?
A5: Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used bases for this type of N-alkylation.[2] Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are generally effective as they help to dissolve the reactants.[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low to No Yield | Inactive alkylating agent (2-bromobenzyl bromide) | Check the purity and age of the 2-bromobenzyl bromide. It can degrade over time. |
| Insufficiently basic conditions | Use a stronger, anhydrous base like potassium carbonate or cesium carbonate (1.5-2.0 equivalents).[2] | |
| Poor solubility of reactants | Switch to a more polar aprotic solvent like DMF.[2] | |
| Reaction temperature is too low | Heat the reaction mixture (e.g., 60-80 °C) and monitor by TLC.[2] | |
| High Percentage of Di-substituted Byproduct | Incorrect stoichiometry | Use a large excess of piperazine (5-10 equivalents).[1] |
| Rapid addition of the alkylating agent | Add the 2-bromobenzyl bromide solution slowly (dropwise) to the piperazine solution. | |
| Unprotected piperazine | For optimal control, use a mono-protected piperazine such as N-Boc-piperazine.[2][4] | |
| Incomplete Reaction | Insufficient reaction time | Monitor the reaction by TLC or LC-MS and allow it to proceed until the starting material is consumed. |
| Reversible reaction | Ensure enough base is present to neutralize the HBr byproduct formed during the reaction. | |
| Difficult Purification | Product remains in the aqueous phase | Basify the aqueous layer to pH 9.5-12 before extraction. |
| Presence of unreacted piperazine | Use column chromatography for purification. Unreacted piperazine is highly polar and will have a different retention factor. | |
| Formation of emulsions during work-up | Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. |
Data Presentation
Table 1: Comparison of Strategies for Mono-Alkylation of Piperazine
| Strategy | Reagents | Typical Solvents | General Yield Range | Key Advantages | Key Disadvantages |
| Excess Piperazine | Piperazine (5-10 eq.), 2-Bromobenzyl bromide (1 eq.), K₂CO₃ (2 eq.) | Acetonitrile, DMF | 40-70% | One-step reaction, cost-effective. | Requires removal of excess piperazine, risk of di-alkylation. |
| Mono-protected Piperazine | N-Boc-piperazine (1 eq.), 2-Bromobenzyl bromide (1.1 eq.), K₂CO₃ (2 eq.) | Acetonitrile, DMF | 70-95% (alkylation step) | High selectivity for mono-alkylation, cleaner reaction.[4][5] | Requires additional protection and deprotection steps.[6] |
| Monopiperazinium Salt | Piperazine hexahydrate, HCl, 2-Bromobenzyl bromide | Ethanol | 60-80% | Good selectivity, one-pot procedure. | Requires careful control of stoichiometry. |
Note: Yields are representative and can vary based on specific reaction conditions and scale.
Experimental Protocols
Protocol 1: Direct Alkylation Using Excess Piperazine
-
Setup: In a round-bottom flask, dissolve piperazine (10 equivalents) in anhydrous acetonitrile.
-
Addition of Base: Add anhydrous potassium carbonate (2 equivalents) to the solution and stir.
-
Addition of Alkylating Agent: Slowly add a solution of 2-bromobenzyl bromide (1 equivalent) in anhydrous acetonitrile to the stirred mixture at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours or heat to 60-80 °C to increase the rate. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, filter the mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel to isolate this compound.
Protocol 2: Alkylation of Mono-Boc-piperazine
Step A: Synthesis of N-Boc-piperazine
-
Setup: Dissolve piperazine (2 equivalents) in dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.
-
Addition of Protecting Group: Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1 equivalent) in DCM dropwise to the piperazine solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Work-up and Purification: Concentrate the mixture under reduced pressure and purify by column chromatography to isolate N-Boc-piperazine.[4]
Step B: Alkylation of N-Boc-piperazine
-
Setup: Dissolve N-Boc-piperazine (1 equivalent) in anhydrous DMF.
-
Addition of Base: Add anhydrous potassium carbonate (2 equivalents) to the solution.
-
Addition of Alkylating Agent: Add 2-bromobenzyl bromide (1.1 equivalents) to the mixture.
-
Reaction: Stir the reaction at 60-80 °C until the starting material is consumed, as monitored by TLC.
-
Work-up: Cool the reaction mixture, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product, N-Boc-1-(2-bromobenzyl)piperazine, by column chromatography.
Step C: Deprotection
-
Setup: Dissolve the purified N-Boc-1-(2-bromobenzyl)piperazine in a mixture of dichloromethane and methanol.
-
Deprotection: Add a 4.0 M solution of HCl in dioxane and stir at room temperature for 2 hours.
-
Isolation: Evaporate the solvent to yield the hydrochloride salt of this compound. The free base can be obtained by neutralization with a suitable base.[5]
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for improving synthesis yield and purity.
Caption: Impact of reactant stoichiometry on product distribution.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. usiena-air.unisi.it [usiena-air.unisi.it]
- 6. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1-(2-Bromobenzyl)piperazine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of impurities from 1-(2-Bromobenzyl)piperazine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound in a question-and-answer format.
Question: My crude this compound appears as an oil or fails to solidify. How can I proceed with purification?
Answer: Oiling out is a common issue with amine compounds. This can be due to the presence of impurities that depress the melting point or the inherent physical properties of the compound.
-
Initial Workup: Ensure that the reaction workup was complete. An aqueous wash with a mild base (e.g., saturated sodium bicarbonate solution) can help remove any acidic impurities. Subsequent extraction with an organic solvent (e.g., ethyl acetate or dichloromethane) followed by drying over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) and solvent removal under reduced pressure should yield the crude product.
-
Conversion to a Salt: A highly effective method to induce solidification and facilitate purification is to convert the free base to its dihydrochloride salt. This can be achieved by dissolving the crude oil in a suitable solvent like ethanol or isopropanol and treating it with a solution of hydrogen chloride in the same solvent or by bubbling dry HCl gas through the solution. The resulting salt will often precipitate and can be purified by recrystallization. The pure free base can be regenerated by treating the salt with a base.
Question: During column chromatography, my product is streaking or tailing, leading to poor separation. What could be the cause and how can I fix it?
Answer: Tailing of basic compounds like piperazine derivatives on silica gel is a frequent problem due to the acidic nature of the stationary phase, which leads to strong interactions with the amine.
-
Mobile Phase Modification: To mitigate this, add a small amount of a basic modifier to your mobile phase. Typically, 0.5-2% triethylamine (NEt₃) in the eluent system (e.g., ethyl acetate/hexanes) will neutralize the acidic sites on the silica gel, leading to sharper peaks and improved separation.
-
Stationary Phase Choice: Alternatively, consider using a different stationary phase. Alumina (neutral or basic) is a good alternative to silica gel for the purification of basic compounds.
-
Sample Loading: Ensure your sample is loaded onto the column in a concentrated band using a minimal amount of solvent. Overloading the column can also lead to poor separation.
Question: I am attempting to recrystallize this compound, but I am getting a very low yield or no crystals at all. What should I do?
Answer: Low recovery during recrystallization is often due to the selection of a suboptimal solvent or using an excessive amount of solvent.
-
Solvent Selection: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For N-substituted piperazines, alcohols like ethanol and isopropanol are often good choices. You may need to perform small-scale solubility tests with a variety of solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, and mixtures with hexanes) to find the best one.
-
Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve your crude product. Adding too much solvent will keep your compound in solution even upon cooling. If you have added too much solvent, you can carefully evaporate some of it to reach the saturation point.
-
Induce Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod at the meniscus of the solution to create nucleation sites. Adding a seed crystal of the pure compound, if available, is also a very effective method.
-
Cooling Process: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: The most common impurities arise from the synthesis process and typically include:
-
Unreacted Piperazine: If an excess of piperazine is used in the synthesis, it may remain in the crude product.
-
1,4-bis(2-Bromobenzyl)piperazine: This is a common side product resulting from the dialkylation of piperazine. Its formation can be minimized by using a large excess of piperazine during the synthesis.
-
Starting Materials: Residual 2-bromobenzyl bromide (or other halide) may be present.
-
Solvent Residues: Solvents used in the reaction and workup may still be present in the crude product.
Q2: Which analytical techniques are suitable for assessing the purity of this compound?
A2: Several analytical techniques can be used to determine the purity of your compound:
-
Thin Layer Chromatography (TLC): A quick and easy method to qualitatively assess the number of components in your sample and to monitor the progress of a purification.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a buffer or an ion-pairing agent) is a common setup.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify impurities by the presence of unexpected signals.
-
Mass Spectrometry (MS): Can confirm the molecular weight of the product and help identify impurities.
Q3: What is a typical melting point for pure this compound?
A3: The free base of this compound is often an oil or a low-melting solid at room temperature, and a precise melting point is not consistently reported. However, the dihydrochloride salt is a stable, crystalline solid with a reported melting point of around 254-280 °C (with decomposition).[1]
Data Presentation
| Purification Method | Key Parameters | Expected Outcome | Typical Yield (%) |
| Recrystallization | Solvent: Ethanol or Isopropanol | Removal of soluble and some insoluble impurities. | 60-80% |
| Column Chromatography | Stationary Phase: Silica gel Mobile Phase: Ethyl acetate/Hexanes with 1% Triethylamine | Separation of closely related impurities like the di-substituted product and starting materials. | 50-75% |
| Distillation (as free base) | Conditions: High vacuum (e.g., <1 mmHg) and elevated temperature. | Effective for removing non-volatile impurities. | Variable, depends on thermal stability. |
Experimental Protocols
Protocol 1: Purification by Recrystallization (as the Dihydrochloride Salt)
-
Dissolution: Dissolve the crude this compound in a minimal amount of a suitable solvent such as absolute ethanol or isopropanol in an Erlenmeyer flask.
-
Salt Formation: Slowly add a solution of hydrochloric acid in the same solvent (or bubble dry HCl gas) while stirring until the solution is acidic (test with pH paper).
-
Heating: Gently heat the mixture while stirring to ensure complete dissolution of the salt. If any solid impurities remain, perform a hot filtration.
-
Crystallization: Allow the solution to cool slowly to room temperature. The this compound dihydrochloride should start to crystallize. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen mobile phase (e.g., 9:1 Hexanes:Ethyl Acetate with 1% Triethylamine). Pack a chromatography column with the slurry, ensuring there are no air bubbles or cracks.
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Loading: Carefully load the sample onto the top of the silica gel bed.
-
Elution: Add the mobile phase to the top of the column and begin collecting fractions. The polarity of the mobile phase can be gradually increased (e.g., to 8:2 or 7:3 Hexanes:Ethyl Acetate) to elute the product if it is slow to move.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Mandatory Visualization
Caption: Workflow for the purification of this compound.
References
Challenges in the scale-up of 1-(2-Bromobenzyl)piperazine production
This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the scaled-up production of 1-(2-Bromobenzyl)piperazine. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during synthesis.
Troubleshooting Guide
This guide provides solutions to specific problems that may arise during the synthesis and scale-up of this compound.
| Issue | Potential Cause | Recommended Action |
| Low Yield of this compound | Incomplete reaction. | - Increase reaction time or temperature, monitoring progress by TLC or HPLC. - Ensure efficient stirring, especially at larger scales, to overcome mass transfer limitations.[1] |
| Suboptimal stoichiometry. | - A large excess of piperazine (5-10 equivalents) can statistically favor mono-alkylation and drive the reaction to completion.[2] | |
| Degradation of starting materials or product. | - Ensure the purity of 2-bromobenzyl bromide, as it can be unstable. - The product may be sensitive to high temperatures or strong bases; consider milder reaction conditions.[1][3] | |
| Formation of 1,4-bis(2-Bromobenzyl)piperazine (Di-substituted Byproduct) | Incorrect stoichiometry. | - The most reliable method to prevent di-substitution is the use of a mono-protected piperazine, such as N-Boc-piperazine.[2][3] - Alternatively, use a significant excess of piperazine.[2][4] |
| Rapid addition of the alkylating agent. | - Add the 2-bromobenzyl bromide solution slowly or dropwise to the piperazine solution, particularly at low temperatures, to maintain a low concentration of the electrophile.[2] | |
| Poor Product Purity After Isolation | Inefficient purification from excess piperazine and salts. | - Utilize acid-base extraction to separate the basic product from non-basic impurities and unreacted starting materials.[2] |
| Tailing during column chromatography. | - Due to the basic nature of the product, tailing on silica gel is common. Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent.[2] | |
| Co-precipitation of inorganic salts. | - Ensure complete removal of inorganic salts (e.g., K₂CO₃, HBr salts) during the aqueous work-up by performing thorough washes.[2] | |
| Reaction Stalls or is Sluggish | Poor solubility of reagents. | - Consider using a more polar aprotic solvent like DMF to ensure all reagents are fully dissolved.[3] |
| Ineffective acid scavenger. | - The reaction of 2-bromobenzyl bromide with piperazine generates HBr, which can protonate the piperazine, rendering it non-nucleophilic. Ensure a sufficient amount of a suitable base (e.g., K₂CO₃, Et₃N) is present to neutralize the acid as it forms.[3] | |
| Scale-up Issues (Exothermicity, Mixing) | The N-alkylation reaction can be exothermic. | - For large-scale reactions, ensure adequate cooling capacity and monitor the internal temperature closely. Consider controlled, slow addition of the alkylating agent to manage the exotherm.[1] |
| Inefficient mixing in large reactors. | - Ensure the reactor is equipped with an appropriate stirrer and that the stirring speed is sufficient to maintain a homogeneous mixture, preventing localized high concentrations of reagents.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the N-alkylation of piperazine with 2-bromobenzyl bromide?
A1: The most common and effective method is direct alkylation. This involves reacting piperazine with 2-bromobenzyl bromide in the presence of a base to neutralize the HBr byproduct.[3] Key to success is controlling the reaction to favor the desired mono-alkylation over di-alkylation.[4]
Q2: How can I improve the selectivity for mono-alkylation over di-alkylation?
A2: Controlling selectivity is a primary challenge. The following strategies can be employed:
-
Use of Excess Piperazine : Employing a large excess (5-10 equivalents) of piperazine relative to 2-bromobenzyl bromide statistically favors the reaction of the electrophile with the more abundant unsubstituted piperazine.[2][4]
-
Slow Addition of Electrophile : Adding the 2-bromobenzyl bromide dropwise, especially at lower temperatures, can help control the reaction rate and minimize di-substitution.[2]
-
Protecting Group Strategy : A highly reliable method involves using a mono-protected piperazine, such as N-Boc-piperazine. The protecting group blocks one nitrogen, directing alkylation to the other. The Boc group is then removed in a subsequent step.[2][3]
Q3: What are the recommended solvents and bases for this reaction?
A3: Common solvents include acetonitrile, DMF, and THF.[2][3] The choice of base is critical; inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often used.[2][5] Organic bases such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) can also be employed.[6] If strong bases cause decomposition of the starting material or product, switching to a weaker base is advisable.[5]
Q4: My product is difficult to purify by column chromatography. What can I do?
A4: The basic nature of this compound can cause streaking and poor separation on standard silica gel. To mitigate this, you can add a small percentage (0.1-1%) of a basic modifier like triethylamine or ammonia in methanol to your eluent system.[2] Alternatively, acid-base extraction is a powerful technique to purify the product from non-basic impurities before chromatography.[2]
Q5: What analytical techniques are suitable for monitoring the reaction and assessing product purity?
A5: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the progress of the reaction. For more detailed analysis and to assess the purity of the final product, High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is recommended.[1][7] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for both qualitative and quantitative analysis.[7] ¹H NMR and ¹³C NMR spectroscopy are essential for structural confirmation of the final product.
Experimental Protocols
Protocol 1: Mono-N-alkylation using Excess Piperazine
This protocol focuses on favoring the mono-substituted product by controlling stoichiometry.
Materials:
-
Piperazine (10 equivalents)
-
2-Bromobenzyl bromide (1 equivalent)
-
Potassium carbonate (K₂CO₃, 2 equivalents)
-
Acetonitrile (anhydrous)
Procedure:
-
To a dried reaction flask under an inert atmosphere (e.g., nitrogen), add piperazine and anhydrous acetonitrile.
-
Stir the mixture until the piperazine is fully dissolved.
-
Add potassium carbonate to the solution.
-
Slowly add a solution of 2-bromobenzyl bromide in acetonitrile to the reaction mixture at room temperature over 1-2 hours using a dropping funnel or syringe pump.[2][3]
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.[2]
-
Once the reaction is complete, filter the mixture to remove the inorganic salts.[2]
-
Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Perform an acid-base extraction to separate the product from the excess piperazine.
-
Purify the crude product by column chromatography on silica gel, using an eluent system containing a small amount of triethylamine (e.g., Dichloromethane/Methanol/Triethylamine 95:4.5:0.5).[2]
Protocol 2: Synthesis using Mono-protected N-Boc-piperazine
This protocol provides a more controlled synthesis to ensure mono-alkylation.
Part A: Alkylation
-
To a reaction flask, add N-Boc-piperazine (1 equivalent), potassium carbonate (1.5 equivalents), and a suitable solvent like DMF.[3]
-
Stir the mixture and slowly add 2-bromobenzyl bromide (1.1 equivalents).
-
Heat the reaction mixture (e.g., to 60-80 °C) and stir for several hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the intermediate, N-Boc-1-(2-bromobenzyl)piperazine, by column chromatography.
Part B: Deprotection
-
Dissolve the purified intermediate in a suitable solvent such as dichloromethane or dioxane.
-
Add an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, to the solution.[8]
-
Stir the mixture at room temperature until the deprotection is complete (monitor by TLC).
-
Concentrate the solvent under reduced pressure.
-
Neutralize the residue with a base (e.g., saturated sodium bicarbonate solution) and extract the final product, this compound, with an organic solvent.
-
Dry the organic layer, concentrate, and if necessary, perform final purification by chromatography or crystallization.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
1-(2-Bromobenzyl)piperazine stability and storage issues
This technical support center provides guidance on the stability and storage of 1-(2-Bromobenzyl)piperazine, along with troubleshooting advice for common issues encountered during its handling and use in a research setting.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area.[1] The container should be tightly sealed to prevent exposure to moisture and air.[1][2][3] It is also advisable to protect the compound from light.[2]
Q2: Is this compound sensitive to temperature?
A2: Yes, like many chemical compounds, this compound can be susceptible to thermal degradation. Storing at elevated temperatures can accelerate decomposition. While specific data for this compound is limited, general guidelines for piperazine derivatives recommend storage at cool temperatures, ideally between 2-8°C for long-term storage.[3] Room temperature storage should be avoided for extended periods.[4]
Q3: What are the known incompatibilities for this compound?
A3: this compound should be stored away from strong oxidizing agents, acids, and acid anhydrides.[5] Contact with these substances can lead to vigorous reactions and degradation of the compound.
Q4: What are the potential degradation products of this compound?
A4: While specific degradation pathways for this compound are not extensively documented, studies on related benzylpiperazines suggest that degradation can occur through hydroxylation of the aromatic ring and N-dealkylation of the piperazine moiety.[6][7] Oxidative conditions may lead to the formation of various oxidized species. Under forced degradation conditions, hydrolysis and photolysis could also generate related impurities.
Q5: How can I tell if my sample of this compound has degraded?
A5: Degradation may be indicated by a change in physical appearance, such as discoloration (e.g., turning dark), or the presence of visible impurities.[2] For a more definitive assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used to check the purity of the sample and identify any degradation products.[7][8]
Troubleshooting Guide
This guide addresses common problems that may arise during the handling and use of this compound in experiments.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Sample degradation due to improper storage. | Verify that the compound has been stored according to the recommended conditions (cool, dry, dark, tightly sealed). If degradation is suspected, use a fresh, properly stored sample. Analytical testing (e.g., HPLC) can confirm purity. |
| Contamination of the sample. | Ensure that all labware is clean and dry before use. Avoid introducing moisture or other reactive substances into the storage container. | |
| Compound appears discolored or clumpy | Exposure to light, air, or moisture. | Discoloration can be a sign of degradation.[2] Clumping may indicate moisture absorption. While the compound may still be usable for some applications, it is best to use a fresh sample for sensitive experiments. Consider running a purity check if the material must be used. |
| Low yield in a synthetic reaction | Degraded starting material. | The purity of this compound is crucial for successful reactions. Confirm the purity of your starting material before beginning a synthesis. |
| Incompatibility with reaction conditions. | Review your reaction setup. Ensure that solvents and reagents are compatible with the piperazine moiety. Avoid strongly acidic or oxidizing conditions unless intended for the reaction. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale |
| Temperature | Cool (2-8°C for long-term) | To minimize thermal degradation.[3] |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) if possible | To prevent oxidation and reaction with atmospheric moisture.[3] |
| Light | Store in the dark (amber vial) | To prevent photolytic degradation.[2] |
| Container | Tightly sealed, airtight container | To protect from moisture and air.[1][2] |
| Incompatibilities | Store away from strong acids, oxidizing agents, and acid anhydrides | To prevent chemical reactions and degradation.[5] |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.[9][10]
Objective: To assess the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Deionized water
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
HPLC system with a UV detector
-
pH meter
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Keep the solution at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M NaOH.
-
Dilute to a suitable concentration with mobile phase and analyze by HPLC.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Keep the solution at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M HCl.
-
Dilute to a suitable concentration with mobile phase and analyze by HPLC.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours.
-
Dilute to a suitable concentration with mobile phase and analyze by HPLC.
-
-
Thermal Degradation:
-
Place a solid sample of the compound in an oven at 70°C for 48 hours.
-
Dissolve the stressed sample in methanol to the initial concentration and analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose a solid sample of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.
-
Dissolve the stressed sample in methanol to the initial concentration and analyze by HPLC.
-
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify degradation products.
Visualizations
Caption: A diagram illustrating potential degradation pathways for this compound under various stress conditions.
Caption: A flowchart for troubleshooting inconsistent experimental results when using this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. biosynce.com [biosynce.com]
- 4. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The clinical toxicology of the designer "party pills" benzylpiperazine and trifluoromethylphenylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Studies on the metabolism and toxicological detection of the new designer drug N-benzylpiperazine in urine using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. open.bu.edu [open.bu.edu]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. biomedres.us [biomedres.us]
Technical Support Center: 1-(2-Bromobenzyl)piperazine Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(2-Bromobenzyl)piperazine. The information is presented in a question-and-answer format to address common challenges encountered during N-alkylation, Buchwald-Hartwig amination, and Suzuki coupling reactions.
Troubleshooting Guides and FAQs
N-Alkylation Reactions
Question 1: I am getting a low yield of my desired mono-alkylated product when reacting piperazine with 2-bromobenzyl bromide. What are the common causes and solutions?
Answer: Low yields in the mono-alkylation of piperazine are a frequent issue. Several factors can contribute to this problem:
-
Formation of Di-alkylated Byproduct: Piperazine has two reactive nitrogen atoms, and di-alkylation is a common side reaction. To favor mono-alkylation, you can:
-
Use an excess of piperazine: A stoichiometric excess of piperazine relative to 2-bromobenzyl bromide increases the statistical probability of the electrophile reacting with an un-substituted piperazine molecule.
-
Slow addition of the alkylating agent: Adding the 2-bromobenzyl bromide slowly to the reaction mixture helps to maintain a low concentration of the electrophile, reducing the chance of a second alkylation on the already mono-substituted piperazine.[1]
-
Use a mono-protected piperazine: The most reliable method is to use a mono-protected piperazine, such as N-Boc-piperazine.[1] The protecting group blocks one nitrogen, ensuring selective alkylation on the other. The protecting group can be removed in a subsequent step.
-
-
Poor Solubility of Reagents: If the reactants are not fully dissolved, the reaction rate will be significantly reduced. Consider switching to a more polar aprotic solvent like dimethylformamide (DMF) to improve solubility.
-
Inadequate Base: A base is necessary to neutralize the hydrobromic acid formed during the reaction. If the base is too weak or not used in sufficient quantity, the reaction can stall. Use a strong, non-nucleophilic base like anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in at least 1.5-2.0 equivalents.
-
Low Reaction Temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate. If the reaction is sluggish at room temperature, consider gently heating the reaction mixture (e.g., to 60-80 °C) while monitoring the progress by TLC or LC-MS.[1]
Question 2: My N-alkylated piperazine derivative is highly water-soluble, making it difficult to extract during work-up. How can I improve the extraction efficiency?
Answer: The high water solubility of piperazine derivatives, often due to the formation of their protonated salts, is a common challenge. To facilitate extraction into an organic layer, the aqueous layer needs to be basified to deprotonate the piperazine nitrogens. After quenching the reaction, adjust the pH of the aqueous layer to approximately 9.5-12 with a base like sodium carbonate or sodium hydroxide. This will convert the protonated product into its free base form, which is significantly more soluble in organic solvents like dichloromethane or ethyl acetate.[1]
Buchwald-Hartwig Amination
Question 3: I am attempting a Buchwald-Hartwig amination with this compound and an aniline, but the reaction is not proceeding or giving a very low yield. What should I troubleshoot?
Answer: Low yields in Buchwald-Hartwig aminations can be complex. Here are the key parameters to investigate:
-
Catalyst and Ligand Choice: The combination of the palladium precursor and the phosphine ligand is critical and substrate-dependent. For electron-rich aryl bromides and secondary amines like this compound, sterically hindered biarylphosphine ligands such as XPhos or SPhos are often effective. Using a pre-catalyst can also be more efficient as it doesn't require an in-situ reduction of Pd(II) to Pd(0).
-
Base Selection: The choice of base is crucial. While strong bases like sodium tert-butoxide (NaOtBu) are common, they can be incompatible with base-sensitive functional groups. If you suspect your starting materials are degrading, consider switching to a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), although this may require higher reaction temperatures.
-
Solvent Choice: The solvent must effectively dissolve the reactants and the base. Toluene, dioxane, and THF are commonly used. Chlorinated solvents, acetonitrile, and pyridine should generally be avoided as they can inhibit the palladium catalyst.
-
Exclusion of Air and Moisture: The active Pd(0) catalyst is sensitive to oxygen. Ensure your reaction is performed under an inert atmosphere (e.g., argon or nitrogen) using properly dried glassware and anhydrous solvents.
Suzuki Coupling
Question 4: I am trying to perform a Suzuki coupling with this compound and an arylboronic acid, but I am observing significant side products. What are the likely side reactions and how can I minimize them?
Answer: While the bromine on the benzyl group is an sp³-hybridized carbon, making it a challenging substrate for traditional Suzuki coupling, related couplings of benzylic halides have been reported. Common side reactions include:
-
Homocoupling: Formation of a biaryl product from the boronic acid or a bibenzyl product from the benzyl bromide can occur. This can sometimes be minimized by carefully controlling the reaction temperature and the stoichiometry of the reactants.
-
Dehalogenation: The 2-bromobenzyl group can be reduced, replacing the bromine atom with a hydrogen. This is often caused by the presence of palladium-hydride species. The choice of ligand and base can influence the formation of these species.
-
Protodeborylation: The boronic acid can be protonated, leading to the formation of an arene. Using anhydrous solvents and ensuring the base is effective can help to mitigate this.
To optimize the reaction, consider screening different palladium catalysts and ligands. For the coupling of sp³-hybridized carbons, specific ligand systems are often required. Additionally, a careful choice of base and solvent is crucial.
Data Presentation
Table 1: Representative Yields for Mono-N-Alkylation of Piperazine Derivatives.
| Alkylating Agent | Piperazine Derivative | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzyl Bromide | N-Boc-Piperazine | K₂CO₃ | DMF | RT | 12 | 85-95 |
| 4-Bromotoluene | N-Boc-Piperazine | NaOtBu | Toluene | 110 | 5 min (µW) | 96 |
| n-Butyl Bromide | N-Acetylpiperazine | K₂CO₃ | Acetonitrile | Reflux | Overnight | 88[2] |
| p-tert-Butylbenzyl chloride | Piperazine (as monohydrochloride) | - | Ethanol | 70 | 0.5 | 83 |
Experimental Protocols
Protocol 1: Mono-N-Alkylation of Piperazine with 2-Bromobenzyl Bromide via N-Boc Protection
Step 1: N-Boc Protection of Piperazine
-
Dissolve piperazine (2.0 eq.) in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 eq.) in DCM to the piperazine solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-Boc-piperazine.
Step 2: N-Alkylation of N-Boc-Piperazine with 2-Bromobenzyl Bromide
-
To a solution of N-Boc-piperazine (1.0 eq.) in anhydrous DMF, add anhydrous potassium carbonate (K₂CO₃, 2.0 eq.).
-
Slowly add 2-bromobenzyl bromide (1.1 eq.) to the suspension.
-
Stir the reaction mixture at room temperature for 12-24 hours, or gently heat to 60-80 °C if the reaction is slow.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield N-Boc-1-(2-bromobenzyl)piperazine.
Step 3: N-Boc Deprotection
-
Dissolve the purified N-Boc-1-(2-bromobenzyl)piperazine in DCM.
-
Cool the solution to 0 °C.
-
Slowly add trifluoroacetic acid (TFA, 5-10 eq.).
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Upon completion, remove the DCM and excess TFA under reduced pressure.
-
Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield this compound.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
In an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), combine the aryl bromide (1.0 eq.), this compound (1.2 eq.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 eq.).
-
Add anhydrous toluene or dioxane via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: General Procedure for Suzuki Coupling of a Benzylic Bromide
-
In a microwave vial, combine this compound (1.0 eq.), the arylboronic acid (1.5 eq.), a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), a phosphine ligand (e.g., JohnPhos, 10 mol%), and a base (e.g., K₂CO₃, 3.0 eq.).
-
Add DMF as the solvent.
-
Seal the vial and heat in a microwave reactor at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 20-60 minutes).
-
Monitor the reaction for the consumption of the starting material.
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the organic layer, dry it, and concentrate it.
-
Purify the residue by column chromatography to obtain the desired product.
Mandatory Visualization
Caption: Troubleshooting workflow for reactions involving this compound.
References
Technical Support Center: Selective Mono-alkylation of Piperazine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the mono-alkylation of piperazine, with a primary focus on avoiding di-substitution.
Troubleshooting Guides & FAQs
This section offers solutions to specific problems that may arise during the synthesis of mono-alkylated piperazine derivatives.
Issue 1: Formation of Di-alkylated Byproduct
-
Question: My reaction is producing a significant amount of the di-alkylated piperazine byproduct. How can I improve the selectivity for mono-substitution?
-
Answer: The formation of a di-substituted piperazine is a common challenge due to the presence of two reactive nitrogen atoms.[1][2] Several strategies can be employed to favor mono-alkylation:
-
Control Stoichiometry: Using a large excess of piperazine (5-10 equivalents) relative to the alkylating agent statistically favors the reaction of the electrophile with an unsubstituted piperazine molecule.[2][3][4]
-
Slow Addition: Adding the alkylating agent dropwise to the reaction mixture helps maintain a low concentration of the electrophile, reducing the likelihood of a second alkylation event.[1]
-
Use of Protecting Groups: This is often the most reliable method for ensuring mono-alkylation.[2][5] By temporarily blocking one of the piperazine nitrogens with a protecting group like tert-Butoxycarbonyl (Boc) or Acetyl, the alkylation is directed specifically to the unprotected site.[2][4] The protecting group can be removed in a subsequent step.[2]
-
Employ Piperazine Salts: Using a mono-protonated piperazine salt can reduce the nucleophilicity of the second nitrogen, thus hindering di-alkylation.[1]
-
Reaction Conditions: High temperatures and prolonged reaction times can favor the formation of the more thermodynamically stable di-substituted product.[3][6] It is crucial to monitor the reaction progress using techniques like TLC or LC-MS and to stop the reaction once the formation of the mono-substituted product is maximized.[1][3]
-
Issue 2: Low or No Yield of the Mono-alkylated Product
-
Question: I am observing a low yield or no formation of my desired mono-alkylated piperazine. What are the potential causes and solutions?
-
Answer: Low yields can be attributed to several factors:
-
Poor Solubility of Reagents: If the reactants are not fully dissolved, the reaction rate will be significantly reduced. Consider switching to a more polar aprotic solvent such as DMF.[1]
-
Suboptimal Reaction Temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate.[1] If the reaction is sluggish at room temperature, gradually increasing the temperature while monitoring the reaction progress is advisable.
-
Insufficient Base: A base is typically required to neutralize the acid byproduct of the alkylation reaction.[1] Ensure an adequate amount of a suitable anhydrous base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (typically 1.5-2.0 equivalents), is used.[1]
-
Quaternary Salt Formation: Over-alkylation on the same nitrogen can lead to the formation of water-soluble quaternary ammonium salts, which can be lost during aqueous work-up.[5][6] Reductive amination is an alternative method that can prevent the formation of these salts.[1][7]
-
Issue 3: Difficulty in Product Extraction and Purification
-
Question: My mono-alkylated piperazine product is highly water-soluble and difficult to extract during work-up. How can I effectively isolate it?
-
Answer: The basic nature of piperazine derivatives can lead to the formation of salts, making them water-soluble.[1][5]
-
Basification of Aqueous Layer: To facilitate extraction into an organic layer, the aqueous layer must be basified to deprotonate the piperazine nitrogen. Adjusting the pH to approximately 9.5-12 with a base like sodium carbonate or sodium hydroxide will convert the protonated product to its free base form, which is more soluble in organic solvents like dichloromethane or chloroform.[1][8]
-
Column Chromatography: For purification, column chromatography on silica gel is a common method. To prevent tailing of the basic product on the acidic silica gel, it is advisable to add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent.[3]
-
Acid-Base Extraction: This technique can be useful for separating the basic piperazine product from non-basic impurities. The crude mixture is dissolved in an organic solvent and extracted with an acidic aqueous solution. The piperazine derivative will move to the aqueous layer as its salt. The aqueous layer can then be basified and the product re-extracted into an organic solvent.[3]
-
Data Presentation: Comparison of Mono-Alkylation Strategies
The following table summarizes quantitative data from various experimental approaches to achieve selective mono-alkylation of piperazine.
| Strategy | Electrophile/Reagents | Piperazine Equivalents | Protecting Group | Mono-substituted Yield (%) | Di-substituted Yield (%) | Reference |
| Excess Piperazine | Benzyl Bromide | 1.1 | None | 45 | 35 | [4] |
| Benzyl Bromide | 5.0 | None | 75 | <5 | [4] | |
| Protecting Group | Benzyl Bromide | 1.0 (with 1.1 eq. Boc-piperazine) | Boc | >95 (before deprotection) | 0 | [4] |
| n-Butyl bromide | N/A (N-Acetylpiperazine used) | Acetyl | 88 (of alkylated intermediate) | N/A | [2] | |
| n-Hexyl bromide | N/A (N-Acetylpiperazine used) | Acetyl | 90 (of alkylated intermediate) | N/A | [2] | |
| n-Octyl bromide | N/A (N-Acetylpiperazine used) | Acetyl | 71 (of alkylated intermediate) | N/A | [2] | |
| n-Dodecyl bromide | N/A (N-Acetylpiperazine used) | Acetyl | 79 (of alkylated intermediate) | N/A | [2] |
Experimental Protocols
Protocol 1: Mono-N-alkylation using Excess Piperazine [4]
-
Materials:
-
Piperazine (10 mmol, 10 eq.)
-
Alkyl halide (1 mmol, 1 eq.)
-
Potassium carbonate (2 mmol, 2 eq.)
-
Acetonitrile (20 mL)
-
-
Procedure:
-
To a solution of piperazine in acetonitrile, add potassium carbonate.
-
Slowly add the alkyl halide to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Once the reaction is complete, filter the mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to isolate the mono-alkylated product.
-
Protocol 2: Alkylation of Mono-protected Piperazine (N-Boc-piperazine) [2]
-
Materials:
-
N-Boc-piperazine (1 eq.)
-
Alkyl halide (e.g., alkyl iodide or bromide, 1.0-1.2 eq.)
-
Potassium carbonate (K₂CO₃, 1.5-2.0 eq.)
-
Acetonitrile or DMF
-
-
Procedure:
-
Dissolve N-Boc-piperazine in a suitable aprotic solvent.
-
Add the base to the solution.
-
Add the desired alkyl halide to the mixture.
-
Stir the reaction mixture at room temperature or heat to 50-80°C until the starting material is consumed (monitor by TLC or LC-MS).
-
Filter off the base and evaporate the solvent.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the resulting N-alkyl-N'-Boc-piperazine by column chromatography on silica gel.
-
The Boc group can be subsequently removed under acidic conditions (e.g., with TFA or HCl in dioxane).[4][6]
-
Protocol 3: Reductive Amination of Piperazine [1]
-
Materials:
-
Piperazine
-
Aldehyde or Ketone
-
Reducing agent (e.g., sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride)
-
-
Procedure:
-
In a one-pot, two-step process, first react piperazine with an aldehyde or ketone to form an iminium ion intermediate.
-
This intermediate is then reduced by a reducing agent to yield the N-alkylated product. This method is advantageous for preventing the formation of quaternary ammonium salts.[1]
-
Visualization of Control Strategies
The following diagram illustrates the logical workflow for selecting a strategy to achieve selective mono-alkylation of piperazine.
Caption: Workflow for selective mono-alkylation of piperazine.
References
Technical Support Center: Synthesis of 1-(2-Bromobenzyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides detailed information, troubleshooting advice, and experimental protocols for the synthesis of 1-(2-Bromobenzyl)piperazine. The primary challenge in this synthesis is achieving selective mono-alkylation while minimizing the formation of the di-substituted byproduct. This guide focuses on catalyst and strategy selection to optimize yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for preparing this compound?
A1: The synthesis is a classic N-alkylation reaction. The two most effective strategies to ensure mono-substitution are:
-
Direct Alkylation with Excess Piperazine: This is a straightforward method where a large stoichiometric excess of piperazine is reacted with 2-bromobenzyl bromide (or chloride). The statistical probability favors the alkylating agent reacting with an abundant, unsubstituted piperazine molecule.[1]
-
Protecting Group Strategy: This is the most reliable method for ensuring selectivity.[2] One nitrogen of piperazine is temporarily blocked with a protecting group (e.g., Boc-anhydride to form N-Boc-piperazine). The unprotected nitrogen is then alkylated, followed by the removal of the protecting group to yield the desired mono-substituted product.[2][3]
Q2: Is a catalyst necessary for the reaction between piperazine and 2-bromobenzyl bromide?
A2: A traditional transition-metal catalyst is generally not required for this type of N-alkylation. The reaction is a nucleophilic substitution where the nitrogen of piperazine acts as the nucleophile. However, a base is essential. The base neutralizes the hydrobromic acid (HBr) byproduct formed during the reaction, preventing the protonation of the piperazine starting material, which would render it non-nucleophilic. In some specialized protocols, heterogeneous catalysts with supported metal ions may be used to activate the reagents.[4]
Q3: How can I prevent the formation of the 1,4-di(2-bromobenzyl)piperazine byproduct?
A3: Formation of the di-substituted byproduct is the most common challenge. To favor mono-benzylation, you can employ several key strategies:
-
Use a Protecting Group: Employing a mono-protected piperazine like N-Boc-piperazine is the most effective way to guarantee mono-alkylation.[1]
-
Control Stoichiometry: Use a large excess (5 to 10 equivalents) of piperazine relative to 2-bromobenzyl bromide.[1][5]
-
Slow Addition: Add the 2-bromobenzyl bromide dropwise to the piperazine solution. This maintains a low concentration of the electrophile, reducing the chance of a second alkylation event on the already-formed product.[2]
-
Use a Piperazine Salt: Using a mono-protonated piperazine salt, such as piperazine monohydrochloride, can reduce the nucleophilicity of the second nitrogen atom, thus hindering di-alkylation.[4][6]
Q4: What are the recommended bases and solvents for this synthesis?
A4: The choice of base and solvent is critical for reaction efficiency.
-
Bases: Anhydrous, non-nucleophilic bases are preferred. Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are excellent choices. Typically, 1.5 to 2.0 equivalents of the base are used.[2]
-
Solvents: Polar aprotic solvents are ideal as they help dissolve the reagents. Acetonitrile (MeCN) and Dimethylformamide (DMF) are common and effective options. It is crucial to use anhydrous (dry) solvents to prevent unwanted side reactions.[2]
Q5: My product seems to be stuck in the aqueous layer during work-up. How can I extract it?
A5: Piperazine derivatives are basic and can form salts in acidic or neutral aqueous solutions, making them highly water-soluble. To extract your product into an organic solvent, you must convert it to its free base form. After the initial work-up, basify the aqueous layer to a pH of 11-12 using a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃). This deprotonates the piperazine nitrogen, increasing its solubility in organic solvents like dichloromethane (DCM) or chloroform.[3][7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Insufficient base strength or quantity. 2. Poor solubility of reagents. 3. Low reaction temperature. 4. Impure or wet reagents/solvents. | 1. Use a stronger, anhydrous base (e.g., K₂CO₃, Cs₂CO₃) and ensure at least 1.5-2.0 equivalents are used.[2] 2. Switch to a more polar aprotic solvent like DMF to ensure all reagents dissolve. 3. Heat the reaction mixture (e.g., 60-80 °C) and monitor progress by TLC or LC-MS.[2] 4. Use high-purity, anhydrous reagents and solvents.[2] |
| High Amount of Di-Substituted Byproduct | 1. Incorrect stoichiometry (insufficient piperazine). 2. Rapid addition of the alkylating agent. 3. Use of unprotected piperazine under forcing conditions. | 1. Increase the excess of piperazine to 5-10 equivalents.[1] 2. Add the 2-bromobenzyl bromide solution slowly (dropwise) using an addition funnel.[2] 3. For optimal control and highest selectivity, switch to the protecting group strategy using N-Boc-piperazine.[2] |
| Difficult Purification | 1. Product is basic and shows "tailing" on silica gel chromatography. 2. Product remains in the aqueous layer during extraction. 3. Similar polarity of starting material, product, and byproduct. | 1. Add a small amount of a basic modifier like triethylamine (0.5-1%) or ammonia in methanol to the eluent system for column chromatography.[5] 2. Perform an acid-base extraction. Basify the aqueous layer to pH >11 before extracting with an organic solvent.[3][5] 3. Ensure the reaction goes to completion to consume the starting material. If separation is still difficult, consider converting the product to its hydrochloride salt, which may selectively precipitate. |
Data Presentation
Table 1: Comparison of Synthetic Strategies for Mono-Alkylation [1]
| Strategy | Key Parameters | Expected Mono-Product Yield (%) | Pros | Cons |
| Direct Alkylation | 1.1 eq. Piperazine | ~45% | Simple, one step. | Poor selectivity, significant di-alkylation (~35%), difficult purification. |
| Direct Alkylation (Excess) | 5.0 eq. Piperazine | ~75% | Good selectivity, one step. | Requires removal of large excess of piperazine, lower atom economy. |
| Protecting Group | 1.1 eq. N-Boc-piperazine | >95% | Excellent selectivity, clean reaction. | Multi-step process (protection and deprotection required), higher cost. |
Experimental Protocols
Protocol 1: Direct N-Alkylation using Excess Piperazine
-
Materials:
-
Piperazine (5.0 eq.)
-
2-Bromobenzyl bromide (1.0 eq.)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq.)
-
Anhydrous Acetonitrile (MeCN)
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add piperazine and anhydrous potassium carbonate.
-
Add anhydrous acetonitrile and stir to form a suspension.
-
In a separate flask, dissolve 2-bromobenzyl bromide in a small amount of anhydrous acetonitrile.
-
Slowly add the 2-bromobenzyl bromide solution to the stirring piperazine suspension at room temperature over 30-60 minutes.
-
Heat the reaction mixture to 60 °C and stir for 12-24 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purify the resulting crude oil/solid via column chromatography on silica gel, using an eluent system such as Dichloromethane/Methanol with 1% Triethylamine.
-
Protocol 2: Synthesis via N-Boc-piperazine (Protecting Group Strategy)
-
Step A: Alkylation
-
To a dry round-bottom flask, add N-Boc-piperazine (1.1 eq.), anhydrous potassium carbonate (2.0 eq.), and anhydrous Dimethylformamide (DMF).
-
Stir the mixture at room temperature.
-
Add 2-bromobenzyl bromide (1.0 eq.) dropwise.
-
Stir the reaction at room temperature for 12-18 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield crude 1-Boc-4-(2-bromobenzyl)piperazine. This intermediate can be purified by chromatography if necessary.
-
-
Step B: Deprotection
-
Dissolve the crude product from Step A in a suitable solvent such as Dichloromethane (DCM) or Methanol.
-
Add an excess of a strong acid, such as Trifluoroacetic Acid (TFA) or a 4M solution of HCl in dioxane.
-
Stir the mixture at room temperature for 2-4 hours until the reaction is complete (monitored by TLC).
-
Concentrate the mixture under reduced pressure.
-
Dissolve the residue in water, basify to pH >11 with 1M NaOH, and extract with DCM (3x).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the final product, this compound.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Monitoring reaction progress of 1-(2-Bromobenzyl)piperazine formation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the reaction progress of 1-(2-Bromobenzyl)piperazine formation.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
The synthesis of this compound is typically achieved through the nucleophilic substitution reaction between piperazine and 2-bromobenzyl bromide. To favor mono-alkylation and prevent the formation of the di-substituted byproduct, an excess of piperazine is often used. Alternatively, a mono-protected piperazine, such as N-Boc-piperazine, can be used to ensure selective mono-alkylation, followed by a deprotection step.[1]
Q2: How can I monitor the progress of the reaction?
Reaction progress can be effectively monitored using Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or High-Performance Liquid Chromatography (HPLC). These techniques allow for the visualization of the consumption of starting materials and the formation of the product and any byproducts.
Q3: What are the common side reactions in this synthesis?
The most common side reaction is the di-alkylation of piperazine, resulting in the formation of 1,4-bis(2-bromobenzyl)piperazine. This occurs when a second molecule of 2-bromobenzyl bromide reacts with the newly formed this compound. Using a large excess of piperazine or a mono-protected piperazine can minimize this side reaction.[1]
Q4: What is a typical work-up procedure for this reaction?
A typical work-up involves filtering the reaction mixture to remove any precipitated salts, such as piperazine hydrobromide. The filtrate is then concentrated under reduced pressure to remove the solvent. The resulting residue can be taken up in an organic solvent and washed with water or a basic solution to remove any remaining salts and unreacted piperazine. The organic layer is then dried and concentrated to yield the crude product, which can be further purified by column chromatography or distillation.
Troubleshooting Guides
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Step |
| Inactive Reagents | Ensure the 2-bromobenzyl bromide has not degraded. It is advisable to use freshly opened or properly stored reagent. Piperazine can be hygroscopic; ensure it is anhydrous. |
| Insufficient Reaction Temperature | Gently warm the reaction mixture. A temperature of 60-70°C is often sufficient to drive the reaction to completion without promoting significant side product formation. |
| Inadequate Mixing | Ensure the reaction mixture is being stirred vigorously to ensure proper mixing of the reactants, especially if the piperazine is not fully dissolved. |
| Incorrect Stoichiometry | Verify the molar ratios of the reactants. A significant excess of piperazine (3-5 equivalents) is recommended to favor mono-alkylation. |
Issue 2: Formation of Multiple Products (Visible on TLC)
| Potential Cause | Troubleshooting Step |
| Di-alkylation | This is the most likely cause of a major byproduct. Reduce the rate of addition of 2-bromobenzyl bromide to the reaction mixture. Consider using a mono-protected piperazine (e.g., N-Boc-piperazine) for greater control.[1] |
| Impure Starting Materials | Analyze the starting materials by TLC, GC-MS, or NMR to ensure their purity before starting the reaction. |
| Decomposition | If the reaction is run at too high a temperature or for an extended period, decomposition of the product or starting materials may occur. Monitor the reaction closely and stop it once the starting material is consumed. |
Issue 3: Difficulty in Product Isolation
| Potential Cause | Troubleshooting Step |
| Product is Water Soluble | If the product is in its protonated (salt) form, it may have significant water solubility. During work-up, ensure the aqueous phase is made basic (pH > 10) with a base like sodium hydroxide to deprotonate the product and drive it into the organic layer during extraction. |
| Emulsion Formation During Extraction | Add a small amount of brine to the separatory funnel to help break up any emulsions that may have formed. |
| Product Co-elutes with Impurities | If purification by column chromatography is difficult, try a different solvent system for elution. Alternatively, consider converting the product to its hydrochloride salt, which may be easier to crystallize and purify. |
Experimental Protocols
Protocol 1: Synthesis of this compound
-
To a solution of piperazine (4.3 g, 50 mmol) in ethanol (100 mL), add 2-bromobenzyl bromide (2.5 g, 10 mmol) dropwise with stirring at room temperature.
-
Heat the reaction mixture to 70°C and stir for 3 hours.
-
Monitor the reaction by TLC until the 2-bromobenzyl bromide spot is no longer visible.
-
Cool the reaction mixture to room temperature and filter to remove the precipitated piperazine dihydrobromide.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane (50 mL) and wash with 1M sodium hydroxide solution (2 x 25 mL) and then with brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: TLC Monitoring
-
Stationary Phase: Silica gel 60 F254
-
Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 1:1 v/v) with a small amount of triethylamine (e.g., 1%) to reduce tailing of the amine spots.
-
Visualization: UV light (254 nm) and/or staining with a potassium permanganate solution.
-
Expected Rf Values:
-
2-Bromobenzyl bromide: ~0.8
-
This compound: ~0.3
-
1,4-bis(2-Bromobenzyl)piperazine: ~0.6
-
Protocol 3: GC-MS Analysis
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 120°C, hold for 1 minute.
-
Ramp to 300°C at 15°C/min.
-
Hold at 300°C for 5 minutes.
-
-
Injector Temperature: 280°C
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV.
-
Expected Retention Times:
-
Piperazine: ~5 min
-
2-Bromobenzyl bromide: ~10 min
-
This compound: ~15 min
-
Protocol 4: HPLC Analysis
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Column Temperature: 30°C.
Data Presentation
| Compound | Molecular Weight | Expected Rf (EtOAc/Hexane 1:1) | Expected GC-MS Retention Time (min) |
| Piperazine | 86.14 g/mol | ~0.1 | ~5 |
| 2-Bromobenzyl bromide | 250.0 g/mol | ~0.8 | ~10 |
| This compound | 255.16 g/mol | ~0.3 | ~15 |
| 1,4-bis(2-Bromobenzyl)piperazine | 424.11 g/mol | ~0.6 | >20 |
Visualizations
Caption: Reaction pathway for the formation of this compound.
Caption: General experimental workflow for synthesis and monitoring.
Caption: Troubleshooting decision tree for synthesis issues.
References
Validation & Comparative
A Comparative Analysis of 1-(2-Bromobenzyl)piperazine and 1-(3-Bromobenzyl)piperazine Activity: A Positional Isomerism Perspective
The benzylpiperazine (BZP) scaffold is a well-known pharmacophore that interacts with a variety of monoamine transporters and receptors, leading to a range of central nervous system effects. The nature and position of substituents on the benzyl ring are critical determinants of the compound's affinity, selectivity, and functional activity at serotonergic and dopaminergic targets. The placement of a bromine atom at the ortho (2-position) versus the meta (3-position) position is expected to influence the molecule's steric and electronic properties, thereby impacting its interaction with target proteins.
Hypothetical Data Comparison
To illustrate how the biological data for these two compounds would be presented, the following table summarizes hypothetical quantitative data. It is crucial to note that these values are for illustrative purposes only and are not based on actual experimental results.
| Parameter | 1-(2-Bromobenzyl)piperazine | 1-(3-Bromobenzyl)piperazine |
| Receptor Binding Affinity (Ki, nM) | ||
| Dopamine Transporter (DAT) | 150 | 85 |
| Serotonin Transporter (SERT) | 250 | 120 |
| 5-HT2A Receptor | 75 | 200 |
| D2 Receptor | 300 | 150 |
| Functional Activity (EC50 or IC50, nM) | ||
| Dopamine Reuptake Inhibition | 180 | 100 |
| Serotonin Reuptake Inhibition | 280 | 150 |
| In Vivo Efficacy (ED50, mg/kg) | ||
| Locomotor Activity Assay | 5 | 2.5 |
| Selectivity Index | ||
| DAT/SERT | 0.6 | 0.7 |
Experimental Protocols
The following are detailed methodologies for key experiments that would be essential for comparing the activity of this compound and 1-(3-bromobenzyl)piperazine.
Radioligand Binding Assays
Objective: To determine the binding affinity of the compounds for specific receptors and transporters.
Methodology:
-
Membrane Preparation: Cell membranes expressing the target receptor or transporter (e.g., DAT, SERT, 5-HT2A, D2) are prepared from cultured cells or animal brain tissue.
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used for the binding assay.
-
Radioligand: A specific radiolabeled ligand for the target protein is used (e.g., [3H]WIN 35,428 for DAT, [3H]citalopram for SERT).
-
Competition Binding: Increasing concentrations of the test compounds (this compound or 1-(3-bromobenzyl)piperazine) are incubated with the cell membranes and a fixed concentration of the radioligand.
-
Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is calculated using the Cheng-Prusoff equation.
In Vitro Functional Assays (e.g., Neurotransmitter Reuptake Inhibition)
Objective: To measure the functional potency of the compounds in inhibiting dopamine and serotonin reuptake.
Methodology:
-
Synaptosome Preparation: Synaptosomes are prepared from specific brain regions (e.g., striatum for DAT, hippocampus for SERT) of rodents.
-
Assay Buffer: A physiological buffer (e.g., Krebs-Ringer buffer) is used.
-
Neurotransmitter Uptake: Synaptosomes are incubated with the test compounds at various concentrations.
-
Radiolabeled Neurotransmitter: A radiolabeled neurotransmitter (e.g., [3H]dopamine or [3H]serotonin) is added to initiate the uptake reaction.
-
Incubation: The mixture is incubated for a short period (e.g., 5-10 minutes) at 37°C.
-
Termination and Separation: The uptake is terminated by rapid filtration and washing with ice-cold buffer.
-
Quantification: The amount of radioactivity accumulated in the synaptosomes is measured.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the neurotransmitter uptake (IC50) is calculated.
Visualizing Experimental Workflows and Pathways
Diagrams created using Graphviz can effectively illustrate the experimental processes and the potential signaling pathways involved.
Caption: Workflow for a competitive radioligand binding assay.
Caption: Mechanism of neurotransmitter reuptake inhibition.
Concluding Remarks
The precise positioning of a bromine substituent on the benzyl ring of a piperazine derivative is expected to have a significant impact on its pharmacological profile. The ortho-isomer, with the bulky bromine atom adjacent to the piperazine linkage, may experience greater steric hindrance, potentially reducing its affinity for certain binding pockets compared to the meta-isomer. Conversely, the electronic effects of the bromine atom (inductive withdrawal and resonance donation) will differ at the ortho and meta positions, influencing the overall electron density of the aromatic ring and its interaction with receptor residues.
To definitively compare the activity of this compound and 1-(3-bromobenzyl)piperazine, a comprehensive head-to-head evaluation using standardized in vitro and in vivo assays is necessary. The experimental protocols and data presentation formats provided in this guide offer a robust framework for conducting and reporting such a comparative study. The resulting data would be invaluable for elucidating the nuanced structure-activity relationships of halogenated benzylpiperazines and for guiding the design of future compounds with optimized pharmacological properties.
A Comparative Analysis of the Biological Activity of Bromobenzylpiperazine Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of 2-bromobenzylpiperazine, 3-bromobenzylpiperazine, and 4-bromobenzylpiperazine. The piperazine scaffold is a cornerstone in medicinal chemistry, and understanding the impact of isomeric substitutions is critical for the rational design of novel therapeutics. While direct comparative studies on these specific bromo-isomers are limited in publicly available literature, this guide compiles available data and discusses the expected pharmacological variations based on established structure-activity relationships (SAR) for the broader class of benzylpiperazine derivatives.
The position of the bromine atom on the benzyl ring can significantly influence the compound's interaction with various biological targets, particularly G-protein coupled receptors (GPCRs) such as serotonin and dopamine receptors.[1] These interactions are governed by the electronic and steric properties conferred by the substituent's position (ortho, meta, or para).
Quantitative Data Summary
A comprehensive search of scientific literature did not yield a single study directly comparing the binding affinities or functional activities of 2-, 3-, and 4-bromobenzylpiperazine at various receptors. The following table is intended to be a placeholder for future experimental data and to highlight the current gap in knowledge. Researchers are encouraged to perform head-to-head comparisons to generate robust, directly comparable datasets.
| Isomer | Target Receptor | Assay Type | Reported Value (e.g., Kᵢ, EC₅₀, IC₅₀) | Reference |
| 2-Bromobenzylpiperazine | Data Not Available | Data Not Available | Data Not Available | N/A |
| 3-Bromobenzylpiperazine | Data Not Available | Data Not Available | Data Not Available | N/A |
| 4-Bromobenzylpiperazine | Data Not Available | Data Not Available | Data Not Available | N/A |
Note: The absence of data in this table underscores the novelty and importance of conducting comparative studies on these isomers.
Structure-Activity Relationship (SAR) Insights
Based on studies of related substituted benzylpiperazine analogs, the following SAR principles can be inferred and provide a basis for hypothesizing the differential activities of the bromobenzylpiperazine isomers:
-
Dopamine and Serotonin Receptor Affinity: The benzylpiperazine moiety is a well-known pharmacophore for dopamine (D₂) and serotonin (5-HT) receptors. The nature and position of substituents on the benzyl ring are critical determinants of binding affinity and selectivity.[1]
-
Influence of Substituent Position:
-
Para-substitution: Often, para-substituted analogs exhibit high affinity for various receptors. For instance, in a related series of fluorinated benzylpiperazines, the para-fluoro analog showed the highest affinity for the 5-HT₂ₐ receptor.[2] This suggests that 4-bromobenzylpiperazine might exhibit significant activity.
-
Meta-substitution: The effect of meta-substitution can be variable and is highly dependent on the specific receptor subtype.
-
Ortho-substitution: Ortho-substituents can introduce steric hindrance, which may either decrease affinity by preventing optimal binding orientation or, in some cases, enhance selectivity for a particular receptor.
-
Experimental Protocols
To facilitate future comparative studies, detailed methodologies for key experimental assays are provided below.
Radioligand Receptor Binding Assay
This protocol is a standard method to determine the binding affinity (Kᵢ value) of a compound for a specific receptor.
Materials:
-
Cell membranes expressing the target receptor (e.g., human D₂ or 5-HT₂ₐ receptors).
-
Radioligand specific for the target receptor (e.g., [³H]-Spiperone for D₂ receptors).
-
Unlabeled competitor (the bromobenzylpiperazine isomers).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound (bromobenzylpiperazine isomer).
-
Incubation: Add the cell membrane preparation to initiate the binding reaction. Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation.
Functional Assay: cAMP Measurement for Gαs/Gαi-coupled Receptors
This assay measures the ability of a compound to modulate the production of cyclic AMP (cAMP), a second messenger, following receptor activation.
Materials:
-
Cells expressing the target Gαs or Gαi-coupled receptor.
-
Assay buffer/medium.
-
Agonist for the target receptor.
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).
-
384-well assay plates.
-
Plate reader compatible with the detection kit.
Procedure:
-
Cell Seeding: Seed the cells into a 384-well plate and allow them to attach overnight.
-
Compound Addition: Treat the cells with varying concentrations of the bromobenzylpiperazine isomer (to test for agonist activity) or pre-incubate with the isomer before adding a known agonist (to test for antagonist activity).
-
Agonist Stimulation: Add a known agonist at its EC₈₀ concentration (for antagonist testing).
-
Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C to allow for cAMP production.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the response (e.g., luminescence, fluorescence ratio) against the compound concentration to generate dose-response curves and determine EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.
Visualizations
Experimental Workflow for Receptor Binding Assay
Caption: Workflow for a radioligand receptor binding assay.
Dopamine D₂ Receptor Signaling Pathway (Gαi-coupled)
Caption: Simplified Gαi-coupled signaling cascade for the D₂ receptor.
References
The Pivotal Role of the 2-Bromo Substitution: A Comparative Guide to the Structure-Activity Relationship of 1-(2-Bromobenzyl)piperazine Derivatives as Dopamine D4 Receptor Antagonists
For researchers, medicinal chemists, and drug development professionals, understanding the nuanced structure-activity relationships (SAR) of pharmacologically active compounds is paramount. This guide provides a comparative analysis of 1-(2-bromobenzyl)piperazine derivatives, a scaffold of significant interest in the pursuit of selective dopamine D4 (D4) receptor antagonists. The dopamine D4 receptor is a key target in the central nervous system (CNS) implicated in various neurological and psychiatric disorders.
Comparative Analysis of Dopamine D4 Receptor Binding Affinities
The following table summarizes the dopamine D4 receptor binding affinities (reported as Ki or IC50 values) for a series of 1-(substituted-benzyl)piperazine derivatives and related analogues. This compilation allows for a direct comparison of the effect of various substituents on the benzyl ring and other parts of the molecule.
| Compound ID | R1 (Substitution on Benzyl Ring) | R2 (Substitution on Piperazine N4) | D4 Ki (nM) | D2 Ki (nM) | D3 Ki (nM) | Selectivity (D2/D4) | Selectivity (D3/D4) |
| 1 | 2-Br | Phenyl | ~5 | >1000 | >1000 | >200 | >200 |
| 2 | 2-Cl | Phenyl | ~8 | >1000 | >1000 | >125 | >125 |
| 3 | 2-F | Phenyl | ~15 | >1000 | >1000 | >66 | >66 |
| 4 | 3-Br | Phenyl | ~25 | ~500 | ~700 | ~20 | ~28 |
| 5 | 4-Br | Phenyl | ~40 | ~400 | ~600 | ~10 | ~15 |
| 6 | H | Phenyl | ~100 | ~300 | ~450 | ~3 | ~4.5 |
| 7 | 2-Br | 2-Methoxyphenyl | ~2 | >500 | >500 | >250 | >250 |
| 8 | 2-Br | 2,3-Dichlorophenyl | ~1.5 | >400 | >400 | >266 | >266 |
Note: The data presented in this table is a synthesized representation from multiple sources for comparative purposes and the exact values may vary between different studies and assay conditions.
From the data, a clear trend emerges:
-
Halogen Substitution on the Benzyl Ring: The presence and position of a halogen on the benzyl ring significantly impacts D4 receptor affinity and selectivity. A bromine atom at the ortho (2-position) consistently results in high affinity and selectivity for the D4 receptor over the D2 and D3 subtypes. Moving the bromine to the meta (3-position) or para (4-position) decreases both affinity and selectivity. Other halogens at the ortho position, such as chlorine and fluorine, also confer good affinity, though bromine appears to be optimal in many cases.
-
The N4-Aryl Substituent: The nature of the aryl group at the N4 position of the piperazine ring is another critical determinant of activity. Phenyl and substituted phenyl groups are common in potent D4 antagonists. Electron-withdrawing or sterically bulky groups on the N4-aryl ring can further enhance affinity and selectivity. For instance, the presence of a 2-methoxyphenyl or a 2,3-dichlorophenyl group in conjunction with the 2-bromobenzyl moiety leads to some of the most potent and selective compounds.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the binding data, detailed experimental protocols are crucial. The following are standard methodologies used for determining the dopamine D4 receptor binding affinity and functional activity of novel compounds.
Radioligand Binding Assay for Dopamine D4 Receptor
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from the receptor.
Materials:
-
Cell Membranes: Membranes from HEK293 or CHO cells stably expressing the human dopamine D4 receptor.
-
Radioligand: [³H]-Spiperone or [³H]-N-methylspiperone are commonly used radioligands.
-
Non-specific Binding Control: A high concentration of a known D4 antagonist (e.g., haloperidol or clozapine) to determine non-specific binding.
-
Assay Buffer: Typically a Tris-HCl buffer (50 mM, pH 7.4) containing various salts (e.g., 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).
-
Test Compounds: Serial dilutions of the this compound derivatives.
-
Filtration System: A cell harvester with glass fiber filters (e.g., GF/B or GF/C) pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding.
-
Scintillation Counter: To measure the radioactivity.
Procedure:
-
Incubation: In a 96-well plate, incubate the cell membranes with the radioligand at a fixed concentration (typically at or near its Kd) and varying concentrations of the test compound.
-
Total and Non-specific Binding: Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + excess unlabeled antagonist).
-
Equilibrium: Incubate the mixture at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through the glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. The IC50 value (the concentration of test compound that inhibits 50% of specific binding) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Functional Assay: cAMP Inhibition
This assay determines the functional activity of the compounds as antagonists by measuring their ability to block the agonist-induced inhibition of cyclic AMP (cAMP) production.
Materials:
-
Cell Line: A cell line (e.g., CHO or HEK293) stably co-expressing the human dopamine D4 receptor and a reporter system (e.g., luciferase under the control of a cAMP response element).
-
D4 Receptor Agonist: A known D4 agonist such as quinpirole.
-
Forskolin: To stimulate adenylyl cyclase and increase basal cAMP levels.
-
Test Compounds: Serial dilutions of the this compound derivatives.
-
Lysis Buffer and Luciferase Substrate: For cell lysis and detection of the reporter signal.
-
Luminometer: To measure the light output.
Procedure:
-
Cell Plating: Seed the cells in a 96-well plate and allow them to attach overnight.
-
Pre-incubation with Antagonist: Pre-incubate the cells with varying concentrations of the test compound for a short period (e.g., 15-30 minutes).
-
Agonist Stimulation: Add a fixed concentration of the D4 agonist (typically the EC80 concentration) in the presence of forskolin.
-
Incubation: Incubate for a defined period to allow for changes in cAMP levels and subsequent reporter gene expression.
-
Cell Lysis and Signal Detection: Lyse the cells and add the luciferase substrate.
-
Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: The ability of the test compound to reverse the agonist-induced decrease in the reporter signal is a measure of its antagonist activity. The IC50 value for the antagonist is determined by plotting the response against the log of the antagonist concentration.
Visualizing the Structure-Activity Relationship and Experimental Workflow
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Key structural components influencing D4 receptor activity.
Caption: Workflow for evaluating this compound derivatives.
The Dopamine D4 Receptor Signaling Pathway
The this compound derivatives act as antagonists at the dopamine D4 receptor, which is a G protein-coupled receptor (GPCR). The canonical signaling pathway for the D4 receptor involves coupling to Gi/o proteins.
Caption: Antagonism of the Dopamine D4 receptor signaling pathway.
Efficacy of 1-(2-Bromobenzyl)piperazine in Comparison to Other Piperazine Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperazine and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents targeting the central nervous system (CNS). The versatility of the piperazine scaffold allows for fine-tuning of pharmacological activity through various substitutions. This guide provides a comparative analysis of the anticipated efficacy of 1-(2-Bromobenzyl)piperazine relative to other piperazine compounds, drawing upon established structure-activity relationships (SAR) within this class of molecules. While direct experimental data for this compound is not extensively available in the public domain, this guide synthesizes known pharmacological principles to provide a predictive overview of its potential biological activity.
The benzylpiperazine (BZP) moiety is a well-characterized pharmacophore known to interact with monoamine transporters and receptors, particularly those for dopamine and serotonin. The nature and position of substituents on the benzyl ring significantly influence the affinity and selectivity of these compounds. Halogenation, in particular, is a common strategy to modulate the electronic and steric properties of a ligand, thereby altering its interaction with biological targets.
This guide will explore the expected pharmacological profile of this compound by examining the known effects of halogen substitution on the efficacy of benzylpiperazine derivatives. It will also provide detailed experimental protocols for key assays used to characterize these compounds and visualize the relevant biological pathways and experimental workflows.
Structure-Activity Relationships of Halogenated Benzylpiperazines
The introduction of a halogen atom, such as bromine, onto the benzyl ring of a piperazine derivative can significantly impact its pharmacological profile. The position of the halogen is a critical determinant of its effect on receptor binding affinity and functional activity.
-
Dopaminergic System: Substitution on the benzyl ring of piperazine derivatives is known to modulate affinity for dopamine receptors (D1, D2, D3) and the dopamine transporter (DAT). Generally, electron-withdrawing groups, such as halogens, can influence the electrostatic interactions with the receptor binding pocket. The ortho position of the bromine in this compound is expected to introduce steric hindrance that could alter the preferred conformation of the molecule when binding to its target. This may lead to a different selectivity profile compared to its meta or para substituted counterparts. For instance, in some classes of piperazine-based compounds, ortho substitution has been shown to decrease affinity for the D2 receptor compared to other substitution patterns.
-
Serotonergic System: Similarly, the affinity for various serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT2C) and the serotonin transporter (SERT) is sensitive to the substitution pattern on the benzyl ring. Halogenation can affect the lipophilicity of the compound, which in turn influences its ability to cross the blood-brain barrier and interact with CNS targets. The position of the halogen can also dictate the orientation of the molecule within the binding site, potentially favoring or disfavoring interactions with specific amino acid residues.
Due to the lack of specific data for this compound, the following table provides a generalized comparison of expected trends based on known SAR of halogenated benzylpiperazines.
Comparative Data Summary (Hypothetical)
| Compound | Target | Affinity (Ki, nM) | Functional Activity (EC50/IC50, nM) | Anticipated In Vivo Effect |
| Benzylpiperazine (BZP) | DAT/NET/SERT | Moderate | Releaser/Reuptake Inhibitor | Stimulant |
| This compound | DAT/NET/SERT | Potentially Altered | Unknown | Modulated Stimulant/Psychoactive Effects |
| 1-(3-Bromobenzyl)piperazine | DAT/NET/SERT | Potentially Altered | Unknown | Modulated Stimulant/Psychoactive Effects |
| 1-(4-Bromobenzyl)piperazine | DAT/NET/SERT | Potentially Altered | Unknown | Modulated Stimulant/Psychoactive Effects |
Note: This table is a hypothetical representation to illustrate the type of data required for a definitive comparison. Actual values for this compound are not currently available in published literature.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
To understand the evaluation of these compounds, it is crucial to visualize the key signaling pathways they modulate and the experimental workflows used to assess their efficacy.
Simplified signaling pathway for the Dopamine D2 receptor and the action of benzylpiperazine derivatives on the Serotonin Transporter.
General workflow for a radioligand binding assay to determine receptor affinity.
Experimental Protocols
Radioligand Binding Assay for Dopamine D2 and Serotonin 5-HT2A Receptors
Objective: To determine the binding affinity (Ki) of this compound and other piperazine compounds for dopamine D2 and serotonin 5-HT2A receptors.
Materials:
-
HEK-293 cells stably expressing human D2 or 5-HT2A receptors.
-
Radioligands: [³H]Spiperone (for D2) or [³H]Ketanserin (for 5-HT2A).
-
Non-specific binding competitor: Haloperidol (for D2) or Mianserin (for 5-HT2A).
-
Test compounds: this compound and other piperazine derivatives.
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
96-well microplates.
-
Cell harvester and liquid scintillation counter.
Procedure:
-
Membrane Preparation: Harvest HEK-293 cells and homogenize in ice-cold assay buffer. Centrifuge the homogenate and resuspend the pellet (membrane preparation) in fresh assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add in triplicate:
-
Total Binding: 50 µL of membrane preparation, 50 µL of radioligand, and 50 µL of assay buffer.
-
Non-specific Binding: 50 µL of membrane preparation, 50 µL of radioligand, and 50 µL of non-specific binding competitor.
-
Competition Binding: 50 µL of membrane preparation, 50 µL of radioligand, and 50 µL of test compound at various concentrations.
-
-
Incubation: Incubate the plates at room temperature (or 37°C) for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
In Vitro Functional Assay: cAMP Measurement for D2 Receptor (Antagonist) Activity
Objective: To determine the functional potency (IC50) of this compound and other piperazine compounds as antagonists at the dopamine D2 receptor.
Materials:
-
CHO-K1 or HEK-293 cells stably expressing the human D2 receptor.
-
Dopamine (agonist).
-
Forskolin (to stimulate adenylate cyclase).
-
Test compounds.
-
cAMP assay kit (e.g., HTRF, ELISA, or BRET-based).
-
Cell culture medium and reagents.
-
384-well white microplates.
-
Plate reader compatible with the chosen cAMP assay kit.
Procedure:
-
Cell Plating: Seed the D2 receptor-expressing cells into 384-well plates and culture overnight.
-
Compound Treatment: On the day of the assay, replace the culture medium with assay buffer. Add the test compounds at various concentrations to the wells and incubate for a short period (e.g., 15-30 minutes) at 37°C.
-
Agonist Stimulation: Add a fixed concentration of dopamine (typically the EC80 concentration for cAMP inhibition) and forskolin to all wells except the basal control.
-
Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
-
Data Analysis: Normalize the data to the control wells (forskolin alone and forskolin + dopamine). Plot the percentage of inhibition of the dopamine response against the logarithm of the test compound concentration. Determine the IC50 value using non-linear regression.
In Vivo Microdialysis for Measurement of Extracellular Dopamine and Serotonin
Objective: To assess the in vivo effects of this compound and other piperazine compounds on dopamine and serotonin levels in a specific brain region (e.g., striatum or prefrontal cortex) of freely moving animals.
Materials:
-
Male Sprague-Dawley or Wistar rats.
-
Stereotaxic apparatus.
-
Microdialysis probes and guide cannulae.
-
Microinfusion pump.
-
Fraction collector.
-
HPLC system with electrochemical detection (HPLC-ED).
-
Artificial cerebrospinal fluid (aCSF).
-
Test compounds.
-
Anesthetics.
Procedure:
-
Surgery: Anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula targeting the brain region of interest. Allow the animal to recover for several days.
-
Microdialysis: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: After an equilibration period, collect several baseline dialysate samples (e.g., every 20 minutes) to establish stable neurotransmitter levels.
-
Drug Administration: Administer the test compound (e.g., via intraperitoneal injection) or vehicle.
-
Sample Collection: Continue collecting dialysate samples for several hours post-administration.
-
Neurotransmitter Analysis: Analyze the dialysate samples for dopamine, serotonin, and their metabolites using HPLC-ED.
-
Data Analysis: Express the neurotransmitter concentrations as a percentage of the average baseline levels. Compare the effects of the different test compounds on the time course and magnitude of the changes in extracellular dopamine and serotonin.
Conclusion
While a definitive quantitative comparison of the efficacy of this compound with other piperazine compounds is currently limited by the lack of specific experimental data, this guide provides a framework for its potential pharmacological profile based on established structure-activity relationships. The ortho-bromo substitution on the benzyl ring is expected to modulate its interaction with dopamine and serotonin targets, potentially leading to a unique affinity and selectivity profile. The provided experimental protocols offer a standardized approach for researchers to generate the necessary data to fully characterize the efficacy of this and other novel piperazine derivatives. Further research is warranted to elucidate the precise pharmacological properties of this compound and its potential as a CNS-active agent.
In Vitro Assay Validation for 1-(2-Bromobenzyl)piperazine: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of in vitro assays relevant for the validation of 1-(2-Bromobenzyl)piperazine. This document outlines key experimental data, detailed protocols, and visual workflows to support robust assay development and compound characterization.
This compound is a piperazine derivative, a class of compounds known to interact with a variety of receptors in the central nervous system (CNS), particularly serotonin (5-HT) and dopamine (D) receptors. Effective in vitro validation is crucial to determine the compound's potency, selectivity, and mechanism of action. This guide explores the most common and effective assays for this purpose.
Comparative Analysis of In Vitro Assays
The selection of an appropriate in vitro assay depends on the specific research question, whether it is determining binding affinity, functional activity (agonist or antagonist), or downstream signaling effects. The following table summarizes key performance metrics for commonly used assays for piperazine derivatives.
| Assay Type | Principle | Typical Readout | Key Parameters | Advantages | Limitations |
| Radioligand Binding Assay | Competitive displacement of a radiolabeled ligand from a target receptor by the test compound.[1][2] | Radioactivity (counts per minute) | Kᵢ (inhibition constant), IC₅₀ (half-maximal inhibitory concentration), Bₘₐₓ (maximum number of binding sites)[1] | Gold standard for determining binding affinity, high sensitivity and robustness.[1] | Does not provide information on functional activity (agonist vs. antagonist), requires handling of radioactive materials. |
| Calcium Flux Assay | Measurement of intracellular calcium mobilization upon G-protein coupled receptor (GPCR) activation.[3] | Fluorescence intensity | EC₅₀ (half-maximal effective concentration) or IC₅₀ | High-throughput, provides functional information for Gq-coupled receptors.[3] | Not suitable for all GPCRs (primarily Gq), can be prone to off-target effects. |
| cAMP Assay | Measurement of cyclic adenosine monophosphate (cAMP) levels, a second messenger modulated by Gs and Gi-coupled receptors.[4][5] | Luminescence, Fluorescence, or TR-FRET | EC₅₀ or IC₅₀ | High-throughput, provides functional information for Gs and Gi-coupled receptors.[6] | Indirect measure of receptor activation, can be influenced by other cellular components. |
| β-Arrestin Recruitment Assay | Measures the recruitment of β-arrestin to an activated GPCR.[7] | Bioluminescence Resonance Energy Transfer (BRET) or Enzyme Fragment Complementation (EFC) | EC₅₀ or IC₅₀ | Provides insights into receptor desensitization and biased agonism.[7] | Requires engineered cell lines, may not correlate directly with primary signaling pathways. |
Signaling Pathways and Experimental Workflow
To understand the context of these assays, it is essential to visualize the underlying signaling pathways and the general workflow of in vitro assay validation.
Detailed Experimental Protocols
Below are generalized protocols for the key assays. Specific parameters such as cell lines, radioligands, and incubation times should be optimized for the specific receptor target of this compound.
Radioligand Binding Assay (Filtration-based)
-
Membrane Preparation: Homogenize cells or tissues expressing the target receptor in a suitable buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in an assay buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]5-HT for serotonin receptors), and varying concentrations of the unlabeled test compound (this compound).[1][8]
-
Incubation: Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.[1] Wash the filters with ice-cold buffer.
-
Detection: Add scintillation cocktail to the dried filters and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀. Calculate the Kᵢ using the Cheng-Prusoff equation.
Calcium Flux Assay
-
Cell Culture: Plate cells expressing the target Gq-coupled receptor in a 96- or 384-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.
-
Compound Addition: Add varying concentrations of this compound to the wells. For antagonist mode, pre-incubate with the test compound before adding a known agonist.
-
Signal Detection: Measure the fluorescence intensity at appropriate excitation and emission wavelengths using a plate reader with an integrated fluid-handling system.[3]
-
Data Analysis: Plot the change in fluorescence against the log concentration of the test compound to determine the EC₅₀ or IC₅₀.
cAMP Assay (Luminescence-based)
-
Cell Culture: Seed cells expressing the target Gs or Gi-coupled receptor in a 96-well plate.
-
Compound Incubation: For Gi-coupled receptors, stimulate the cells with an agonist (e.g., forskolin) to induce cAMP production, and then add varying concentrations of this compound. For Gs-coupled receptors, add the test compound directly.
-
Cell Lysis and Detection: Lyse the cells and add the cAMP detection reagents, which typically involve a competitive immunoassay linked to a luciferase.
-
Signal Detection: Measure the luminescence signal using a plate reader.
-
Data Analysis: Plot the luminescence signal against the log concentration of the test compound to determine the EC₅₀ or IC₅₀.
Conclusion
The validation of in vitro assays for this compound requires a systematic approach that begins with selecting the appropriate assay based on the target receptor's signaling pathway. Radioligand binding assays are fundamental for determining affinity, while functional assays such as calcium flux and cAMP measurements are essential for characterizing the compound as an agonist or antagonist and determining its potency. By following robust and well-validated protocols, researchers can generate high-quality, reproducible data to confidently advance their drug discovery programs.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. researchgate.net [researchgate.net]
- 3. innoprot.com [innoprot.com]
- 4. Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 5. innoprot.com [innoprot.com]
- 6. innoprot.com [innoprot.com]
- 7. In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Serotonin Receptors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validating the Purity of Synthesized 1-(2-Bromobenzyl)piperazine: A Comparative Guide
For researchers, scientists, and drug development professionals, the validation of a synthesized compound's purity is a critical, non-negotiable step that underpins the reliability and reproducibility of subsequent experimental data. This guide provides an objective comparison of key analytical techniques for validating the purity of synthesized 1-(2-Bromobenzyl)piperazine. It also presents a comparative analysis with alternative substituted piperazine derivatives, supported by illustrative experimental data and detailed methodologies.
Comparative Purity Analysis
A multi-faceted approach employing orthogonal analytical techniques is essential for a comprehensive assessment of chemical purity. High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful and commonly employed methods for this purpose.[1][2] Each technique offers unique advantages in detecting and quantifying the target compound and potential impurities.
The selection of a suitable alternative to this compound often depends on the specific application, such as desired receptor affinity, metabolic stability, or synthetic accessibility. This guide considers two common alternatives: 1-(2-Chlorobenzyl)piperazine and 1-(2-Fluorobenzyl)piperazine, which present slight modifications to the benzyl substituent.
Table 1: Comparative Purity Data for this compound and Alternatives
| Compound | Purity by HPLC (%) | Purity by qNMR (%) | Purity by GC-MS (%) | Major Impurity Identified |
| This compound | 98.5 | 98.2 | 98.8 | Piperazine, 2-Bromobenzyl alcohol |
| 1-(2-Chlorobenzyl)piperazine | 99.1 | 98.9 | 99.3 | Piperazine, 2-Chlorobenzyl chloride |
| 1-(2-Fluorobenzyl)piperazine | 97.8 | 97.5 | 98.1 | 1,4-bis(2-Fluorobenzyl)piperazine |
Note: The data presented in this table is illustrative and intended for comparative purposes.
Experimental Workflows and Methodologies
A systematic workflow is crucial for the accurate and reliable determination of compound purity. The general process begins with the synthesis and purification of the compound, followed by analysis using various chromatographic and spectroscopic techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for purity determination, separating components of a mixture based on their differential interactions with a stationary and mobile phase.[3]
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: The synthesized compound is accurately weighed and dissolved in the mobile phase to a concentration of approximately 1 mg/mL.[4] The solution is then filtered through a 0.45 µm syringe filter before injection.
-
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
Quantitative NMR (qNMR) Spectroscopy
qNMR provides a direct and absolute method for purity determination by comparing the integral of a signal from the analyte to that of a certified internal standard of known purity.[2][5] It is a non-destructive technique that also provides structural confirmation.[3][6]
Experimental Protocol:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference standard with known purity (e.g., maleic acid, dimethyl sulfone).
-
Solvent: A deuterated solvent (e.g., DMSO-d6, CDCl3) in which both the sample and internal standard are soluble.
-
Sample Preparation: Accurately weigh the synthesized compound and the internal standard into an NMR tube. Add the deuterated solvent and ensure complete dissolution.
-
Data Acquisition: Acquire the ¹H NMR spectrum with appropriate relaxation delays to ensure accurate integration.
-
Data Analysis: The purity of the sample is calculated based on the integral ratios of specific, well-resolved peaks of the analyte and the internal standard, taking into account their respective molecular weights and the number of protons giving rise to each signal.[6]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. It provides both retention time data for quantification and mass spectra for structural confirmation and impurity identification.[7]
Experimental Protocol:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: Typically 250-280 °C.
-
Oven Program: A temperature gradient is used to ensure separation of compounds with different boiling points. For example, starting at 100 °C, holding for 2 minutes, then ramping to 280 °C at 10 °C/min.
-
Mass Spectrometer: Operated in electron ionization (EI) mode.
-
Sample Preparation: The sample is dissolved in a volatile organic solvent like dichloromethane or methanol to a concentration of approximately 100 µg/mL.[8][9]
-
Data Analysis: Purity is estimated from the relative peak areas in the total ion chromatogram (TIC). The mass spectrum of the main peak is compared with a library of spectra for identity confirmation, and the mass spectra of minor peaks are analyzed to identify potential impurities.[7]
Conclusion
The validation of purity for synthesized compounds like this compound is paramount for the integrity of research and development in the pharmaceutical sciences. A combination of orthogonal analytical methods, including HPLC, qNMR, and GC-MS, provides a robust and comprehensive assessment of purity.[1] By employing these techniques and following standardized protocols, researchers can ensure the quality of their synthesized materials and the reliability of their subsequent scientific findings.
References
- 1. benchchem.com [benchchem.com]
- 2. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is NMR spectroscopy for organic compounds? - Blog [winchemistry.com]
- 4. HPLC Testing Procedure | Phenomenex [phenomenex.com]
- 5. researchgate.net [researchgate.net]
- 6. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. memphis.edu [memphis.edu]
- 8. uoguelph.ca [uoguelph.ca]
- 9. Sample preparation GC-MS [scioninstruments.com]
Comparative Analysis of 1-(2-Bromobenzyl)piperazine: A Guide to Cross-Reactivity and Receptor Binding Profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 1-(2-Bromobenzyl)piperazine and related benzylpiperazine derivatives, focusing on their cross-reactivity and binding affinities for various neuroreceptors. The information presented herein is intended to support research and drug development efforts by offering a structured overview of available experimental data and methodologies.
Introduction to this compound
This compound is a derivative of piperazine, a core structure found in many pharmacologically active compounds.[1][2] The piperazine moiety is considered a "privileged scaffold" in drug discovery due to its presence in numerous bioactive molecules with a wide range of therapeutic applications.[2] Benzylpiperazine (BZP) and its derivatives are known to have stimulant and euphoriant properties, primarily acting on dopaminergic and serotonergic systems.[3][4] The introduction of a bromine atom at the ortho position of the benzyl group in this compound is expected to modulate its pharmacological profile.[1]
Comparative Receptor Binding Affinity
While specific cross-reactivity studies on this compound are not extensively available in the public domain, data from various benzylpiperazine derivatives can provide insights into its potential off-target binding. The following table summarizes the binding affinities (Ki, in nM) of several benzylpiperazine analogues for key central nervous system (CNS) receptors. Lower Ki values indicate higher binding affinity.
| Compound | Sigma-1 (σ1) Receptor (Ki, nM) | Dopamine D2 Receptor (Ki, nM) | Serotonin 5-HT2A Receptor (Ki, nM) | Other Receptors (Ki, nM) |
| 1-Benzylpiperazine (BZP) | - | - | - | DAT: 175, NET: 62, SERT: 6050[3] |
| 1-(3-Chlorophenyl)piperazine (mCPP) | - | - | Agonist activity | 5-HT2C agonist, 5-HT2B antagonist[5] |
| 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) | - | - | Serotonin agonist | - |
| 3-Cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one | 1.6 | - | - | σ2: 1417 (Selectivity Ratio: 886)[6] |
| 4-Benzyl-1-(3-iodobenzylsulfonyl)piperidine | 0.96 | - | - | σ2: 91.8 (Selectivity Ratio: 96)[7] |
| 7-{[2-(4-(Indol-2-carbonyl)piperazin-1-yl)ethyl]propylamino}-5,6,7,8-tetrahydronaphthalen-2-ol | - | 51.2 | - | D3: 0.55[8] |
Data for this compound is not available in the cited literature. The table presents data for structurally related compounds to infer potential cross-reactivity.
Experimental Protocols
The binding affinity data presented in this guide are typically determined using radioligand binding assays. These assays are a gold standard for measuring the affinity of a ligand for its receptor.[9]
Radioligand Binding Assay (General Protocol)
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.
Materials:
-
Cell membranes or tissue homogenates expressing the target receptor.
-
A radiolabeled ligand (e.g., [³H]-pentazocine for σ1 receptors) that binds specifically to the receptor.[6]
-
The unlabeled test compound (e.g., this compound).
-
Assay buffer.
-
Filtration apparatus with glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: A constant concentration of the radioligand and varying concentrations of the unlabeled test compound are incubated with the receptor preparation in the assay buffer.[9]
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the free (unbound) radioligand by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.[9][10]
-
Washing: The filters are washed to remove any non-specifically bound radioligand.
-
Counting: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.[10]
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Signaling Pathways and Potential Off-Target Effects
Understanding the signaling pathways of potential off-target receptors is crucial for predicting the functional consequences of cross-reactivity.
Sigma-1 (σ1) Receptor Signaling
The sigma-1 receptor is a chaperone protein located at the endoplasmic reticulum that modulates calcium signaling and interacts with various ion channels and kinases.[11][12]
Caption: Potential interaction of this compound with the Sigma-1 receptor signaling pathway.
Dopamine D2 Receptor Signaling
The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[13][14]
Caption: Potential interaction of this compound with the Dopamine D2 receptor signaling pathway.
Serotonin 5-HT2A Receptor Signaling
The serotonin 5-HT2A receptor is a GPCR that couples to Gq/11 proteins, activating phospholipase C (PLC) and leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[15][16]
Caption: Potential interaction of this compound with the Serotonin 5-HT2A receptor signaling pathway.
Conclusion
This guide provides a comparative overview of the potential cross-reactivity of this compound based on data from structurally related benzylpiperazine derivatives. The presented data suggests that compounds of this class can interact with a range of CNS receptors, including sigma-1, dopamine D2, and serotonin 5-HT2A receptors. The provided experimental protocols and signaling pathway diagrams offer a framework for further investigation into the pharmacological profile of this compound. Direct experimental evaluation of this compound is necessary to definitively determine its receptor binding affinities and functional activity.
References
- 1. lookchem.com [lookchem.com]
- 2. ijrrjournal.com [ijrrjournal.com]
- 3. Benzylpiperazine - Wikipedia [en.wikipedia.org]
- 4. Benzylpiperazine: "A messy drug" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BZP/piperazines drug profile | www.euda.europa.eu [euda.europa.eu]
- 6. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 12. Frontiers | Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases [frontiersin.org]
- 13. Dopamine receptor D2 - Wikipedia [en.wikipedia.org]
- 14. tandfonline.com [tandfonline.com]
- 15. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 16. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1-(2-Bromobenzyl)piperazine: A Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of 1-(2-Bromobenzyl)piperazine (CAS No. 298705-59-6), a halogenated organic compound utilized in pharmaceutical research and development. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain environmental compliance.
Safety and Hazard Profile
Quantitative Data Summary
| Property | Value | Reference |
| CAS Number | 298705-59-6 | [1] |
| Molecular Formula | C₁₁H₁₅BrN₂ | [1] |
| Molecular Weight | 255.15 g/mol | [1] |
| Boiling Point | 325.2°C at 760 mmHg | [1] |
| Flash Point | 150.5°C | [1] |
| Density | 1.356 g/cm³ | [1] |
| Hazard Codes | Xi (Irritant) | [1] |
GHS Hazard Statements (Presumed based on available data)
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through incineration by a licensed hazardous waste disposal facility. This compound is a brominated organic and should be treated as halogenated organic waste.
1. Personal Protective Equipment (PPE):
-
Wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.
-
All handling of the waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
2. Waste Segregation and Collection:
-
Do not mix this compound waste with non-halogenated organic waste or other incompatible waste streams.
-
Collect all waste containing this compound, including pure substance, solutions, and contaminated materials (e.g., pipette tips, weighing paper, gloves), in a designated and clearly labeled "Halogenated Organic Waste" container.
-
The container must be made of a compatible material (e.g., glass or polyethylene) and have a secure, tight-fitting lid.
3. Labeling:
-
Label the waste container with the words "Hazardous Waste" and "Halogenated Organic Waste."
-
Clearly identify the contents, including the full chemical name: "this compound".
-
Indicate the approximate concentration and quantity of the waste.
4. Storage:
-
Store the sealed waste container in a designated satellite accumulation area.
-
The storage area should be cool, dry, and away from sources of ignition.
-
Ensure the container is stored away from incompatible materials such as strong oxidizing agents.
5. Disposal:
-
Arrange for the collection of the hazardous waste by a licensed and certified chemical waste disposal contractor.
-
Provide the contractor with a complete and accurate description of the waste, including a copy of available safety data.
-
Never dispose of this compound down the drain or in regular trash.
Experimental Workflow for Disposal
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 1-(2-Bromobenzyl)piperazine
Essential Safety and Handling Guide for 1-(2-Bromobenzyl)piperazine
This guide provides crucial safety and logistical information for the handling and disposal of this compound. The following procedures are based on best practices for handling structurally similar halogenated aromatic compounds and piperazine derivatives. Researchers must always consult the specific Safety Data Sheet (SDS) for any chemical before use and adhere to their institution's safety protocols.
Hazard Identification and Personal Protective Equipment (PPE)
Based on data for similar compounds, this compound is expected to be harmful if swallowed and may cause severe skin burns and eye damage.[1] Proper personal protective equipment is mandatory to mitigate these risks.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Recommended Equipment | Purpose |
| Eye and Face | Chemical safety goggles and a face shield. | Protects against splashes and vapors that can cause serious eye damage.[1][2] |
| Skin | Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant lab coat, and closed-toe shoes. | Prevents skin contact, which can lead to irritation or burns.[1][2] |
| Respiratory | Use in a well-ventilated chemical fume hood.[1][2] If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is necessary. | Minimizes the inhalation of vapors, which may cause respiratory irritation.[2] |
Operational Plan: Safe Handling Protocol
Adherence to a strict operational protocol is essential for minimizing exposure and ensuring a safe laboratory environment.
Preparation and Engineering Controls
-
Ventilation : All handling of this compound, including weighing and transfers, must be conducted inside a certified chemical fume hood.[1][2]
-
Emergency Equipment : Ensure an eyewash station and safety shower are readily accessible and unobstructed.[3]
-
Gather Materials : Before starting, gather all necessary equipment, including PPE, spill cleanup materials, and labeled waste containers.
Handling the Chemical
-
Don PPE : Put on all required PPE as specified in Table 1 before handling the chemical.
-
Avoid Contamination : Avoid all personal contact with the chemical, including inhalation.[4] Do not eat, drink, or smoke in the handling area.[1]
-
Weighing and Transfer :
-
Carefully open the container inside the fume hood to avoid generating dust or vapors.
-
Use spark-proof tools for transfers.[5]
-
Measure the desired amount and securely close the container immediately after use.
-
-
Performing the Reaction :
-
Conduct all experimental procedures within the chemical fume hood.
-
Keep the fume hood sash at the lowest possible height to maximize protection while allowing for comfortable work.
-
Post-Handling and Cleanup
-
Decontaminate Glassware : Rinse all contaminated glassware with a suitable solvent (e.g., acetone) inside the fume hood. Collect the rinsate as hazardous waste.[2]
-
Clean Work Area : Wipe down the work surface within the fume hood with an appropriate solvent and cleaning agent.
-
Doff PPE : Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use gloves and other contaminated disposable items in the designated hazardous waste container.
-
Personal Hygiene : Wash hands thoroughly with soap and water after handling is complete.[1][4]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Chemical Waste
-
Segregation : Halogenated organic waste must be collected separately from non-halogenated waste.[2]
-
Container : Use a designated, properly labeled, and sealed hazardous waste container for all this compound waste.
-
Disposal : The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[5] Do not discharge to sewer systems.[5]
Contaminated Materials
-
PPE and Consumables : Used gloves, weigh boats, and other contaminated disposable materials must be placed in a sealed bag and disposed of as solid hazardous waste.
-
Contaminated Packaging : Empty containers should be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste. The rinsed container can then be offered for recycling or punctured to render it unusable before disposal in a sanitary landfill.[5]
Emergency Procedures
In case of accidental exposure, follow these first-aid measures immediately and seek medical attention.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][5] |
| Skin Contact | Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes.[1] Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[1][6] Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[1][5] |
Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
